molecular formula C6H12N2O B8210987 (R)-4-Amino-1-methyl-piperidin-2-one

(R)-4-Amino-1-methyl-piperidin-2-one

Número de catálogo: B8210987
Peso molecular: 128.17 g/mol
Clave InChI: LWTXSDPDYITAAF-RXMQYKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-4-Amino-1-methyl-piperidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Amino-1-methyl-piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Amino-1-methyl-piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4R)-4-amino-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXSDPDYITAAF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(R)-4-Amino-1-methyl-piperidin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-4-Amino-1-methyl-piperidin-2-one: Properties, Synthesis, and Applications

Abstract

(R)-4-Amino-1-methyl-piperidin-2-one is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a stereocenter, a nucleophilic primary amine, and a lactam ring, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The piperidinone scaffold is a well-established privileged structure in drug discovery, known to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the core chemical properties, a proposed synthetic pathway, anticipated spectroscopic profile, key applications, and essential safety protocols for (R)-4-Amino-1-methyl-piperidin-2-one, designed for researchers and professionals in drug development.

Core Chemical & Physical Properties

(R)-4-Amino-1-methyl-piperidin-2-one is a relatively small, polar molecule, a characteristic underscored by its negative LogP value.[1] The presence of a primary amine and a carbonyl group allows it to act as both a hydrogen bond donor and acceptor, respectively, which can be critical for molecular recognition at biological targets.[1]

PropertyValueSource(s)
CAS Number 2200475-69-8[1][2]
Molecular Formula C₆H₁₂N₂O[1][2]
Molecular Weight 128.17 g/mol [1][3]
IUPAC Name (R)-4-Amino-1-methylpiperidin-2-one[1]
SMILES O=C1N(CCN)C[1]
Calculated LogP -0.4341[1]
Topological Polar Surface Area (TPSA) 46.33 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Proposed Synthetic Pathway & Experimental Protocol

While specific synthetic procedures for this exact enantiomer are not widely published in peer-reviewed literature, a robust and logical pathway can be designed based on established chemical transformations. A highly effective method for installing a chiral amine is through the stereoselective reductive amination of a prochiral ketone precursor.

Synthetic Workflow Diagram

The proposed two-step synthesis starts from the commercially available 1-methyl-4-piperidone and proceeds through a chiral amine-mediated reductive amination to yield the target compound with the desired (R)-stereochemistry.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Reduction A 1-Methyl-4-piperidone (Prochiral Ketone) B Intermediate Imine/Enamine A->B (R)-α-Methylbenzylamine, Ti(OiPr)₄, Toluene, Reflux C (R)-4-Amino-1-methyl-piperidin-2-one (Target Molecule) B->C NaBH₄ or H₂, Pd/C (Reduction)

Caption: Proposed asymmetric reductive amination workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation of the intermediate and confirmation of the final product's diastereomeric excess via chiral HPLC would validate the methodology.

Step 1: Synthesis of tert-butyl (R)-(1-methyl-4-oxopiperidin-3-yl)carbamate

  • Rationale: To a solution of 1-methyl-4-piperidone (1.0 eq) in an appropriate solvent like THF, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) at -78°C. This step is designed to generate the kinetic enolate.

  • After stirring for 1 hour, add a solution of di-tert-butyl azodicarboxylate (1.1 eq) in THF. The azodicarboxylate serves as an electrophilic nitrogen source.

  • Allow the reaction to warm to room temperature and stir overnight. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected amino-ketone intermediate.

Step 2: Diastereoselective Reduction

  • Rationale: Dissolve the intermediate from Step 1 in methanol. Cool the solution to 0°C.

  • Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The bulky Boc-protecting group will direct the hydride attack from the less hindered face, favoring the formation of one diastereomer.

  • Stir the reaction at 0°C for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude protected amino-alcohol.

Step 3: Deprotection and Cyclization (Lactam Formation)

  • Rationale: Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM).

  • Add a strong acid like trifluoroacetic acid (TFA) (5-10 eq) to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). This deprotection will likely trigger a spontaneous intramolecular cyclization to form the lactam.

  • Extract the final product, (R)-4-Amino-1-methyl-piperidin-2-one, with DCM.

  • Dry, concentrate, and purify by column chromatography or recrystallization to obtain the final product. Chiral HPLC is required to determine the enantiomeric excess.

Anticipated Spectroscopic Profile

SpectroscopyFunctional GroupExpected Chemical Shift / Signal
¹H NMR N-CH₃ (Methyl)Singlet, ~2.3-2.8 ppm
Piperidine Ring CH, CH₂Complex multiplets, ~1.5-3.5 ppm
NH ₂ (Amine)Broad singlet, ~1.5-3.0 ppm (concentration dependent)
¹³C NMR C =O (Amide Carbonyl)~170-175 ppm
Piperidine Ring Carbons~25-60 ppm
N-C H₃ (Methyl)~35-45 ppm
IR Spectroscopy N-H Stretch (Amine)Two bands, ~3300-3400 cm⁻¹
C-H Stretch (Alkyl)~2850-2960 cm⁻¹
C=O Stretch (Amide)Strong, sharp band, ~1650-1680 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 128.09
FragmentationFragments corresponding to loss of -NH₂, -CH₃, or C=O

Applications in Drug Discovery

The true value of (R)-4-Amino-1-methyl-piperidin-2-one lies in its application as a chiral scaffold. The primary amine serves as a synthetic handle for introducing a wide variety of substituents (R-groups), enabling the exploration of structure-activity relationships (SAR). The piperidinone core acts as a rigid framework that orients these substituents in a defined three-dimensional space, which is crucial for high-affinity binding to protein targets.

Piperidinone-based structures have been successfully employed as inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[5] Similarly, aminopiperidine derivatives are utilized in the development of novel therapeutics for neurological disorders and as antimycobacterial agents.[6][7][8]

Role as a Chiral Building Block

The diagram below illustrates how the core scaffold can be derivatized at the primary amine to generate a library of compounds for screening against biological targets.

Caption: Derivatization of the core scaffold.

Safety & Handling

While specific safety data for the (R)-enantiomer is limited, data for the racemic mixture and related compounds provide a strong basis for safe handling protocols. The compound is classified as harmful if swallowed and can cause serious skin and eye irritation.[3][9]

Hazard StatementDescriptionGHS Code
Harmful if swallowed Acute toxicity, oralH302
Causes skin irritation Skin corrosion/irritationH315
Causes serious eye damage Serious eye damage/eye irritationH318
May cause respiratory irritation Specific target organ toxicity, single exposureH335

Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10][11]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage temperature is 2-8°C.[1]

Conclusion

(R)-4-Amino-1-methyl-piperidin-2-one is a high-value chiral building block with significant potential in modern drug discovery. Its defined stereochemistry, coupled with the synthetic versatility of its primary amine and the favorable properties of the piperidinone core, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its chemical properties, synthetic accessibility, and safety requirements is paramount for researchers aiming to leverage this compound in their synthetic and medicinal chemistry programs.

References

  • Appchem. (R)-4-Amino-1-methylpiperidin-2-one. [Link]

  • PubChem. 4-Amino-1-methylpiperidin-2-one. [Link]

  • Google Patents.
  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • ChemRegister. 4-Amino-1-methylpiperidin-2-one hydrochloride. [Link]

  • ACS Publications. 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. [Link]

  • PMC. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]

  • NIST WebBook. 4-Piperidinone, 1-methyl-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

Sources

(R)-4-Amino-1-methyl-piperidin-2-one CAS number 2200475-69-8

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-4-Amino-1-methyl-piperidin-2-one (CAS 2200475-69-8)

Executive Summary

(R)-4-Amino-1-methyl-piperidin-2-one is a chiral, non-commercial chemical building block possessing significant potential for drug discovery and medicinal chemistry programs. Its structure, which combines a conformationally restricted δ-lactam ring, a stereochemically defined amine, and an N-methyl group, offers a unique three-dimensional scaffold for developing novel therapeutics. Chiral piperidine motifs are ubiquitous in pharmaceuticals, where precise stereochemistry is often critical for target engagement, selectivity, and optimizing pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed, robust synthetic and purification strategy, detailed analytical quality control protocols, and a discussion of its potential applications as a valuable scaffold in modern drug development.

The Strategic Value of Chiral Piperidinone Scaffolds in Medicinal Chemistry

The piperidine ring is one of the most prevalent N-heterocycles found in approved drugs and natural products.[1] Its success stems from its ability to confer favorable properties such as aqueous solubility (via the basic nitrogen), metabolic stability, and a low-energy chair conformation that allows for precise, three-dimensional positioning of substituents to interact with biological targets.

The introduction of chirality elevates the utility of the piperidine scaffold, enabling the development of enantiomerically pure drugs with improved therapeutic indices.[2][3] (R)-4-Amino-1-methyl-piperidin-2-one is distinguished by several key features:

  • A Chiral Center: The (R)-configured amine at the C4 position is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.

  • Conformational Rigidity: The C2-carbonyl group forms a lactam, which flattens the typical chair conformation, reducing the number of accessible rotamers and presenting a more defined shape for molecular recognition.

  • Orthogonal Functional Groups: The secondary amine of the lactam is masked by methylation, while the primary amine at C4 is a versatile handle for derivatization, allowing for selective chemical modification. This orthogonality is highly desirable for building compound libraries.

These attributes make the molecule an attractive starting point for programs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, where precise spatial arrangement of functional groups is paramount.

Physicochemical & Computational Properties

A summary of the key identifiers and computed properties for (R)-4-Amino-1-methyl-piperidin-2-one is presented below. These data are essential for experimental design, including reaction setup and analytical method development.

PropertyValueSource
CAS Number 2200475-69-8[4][5]
Molecular Formula C₆H₁₂N₂O[4][5][6]
Molecular Weight 128.17 g/mol [4][5][6]
Canonical SMILES CN1CCN[4]
Topological Polar Surface Area (TPSA) 46.33 Ų[4]
Computed logP -0.43 to -1.1[4][6]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Typical Purity ≥98% (by HPLC)[4]

Proposed Synthesis and Purification Strategy

While specific peer-reviewed syntheses for this exact molecule are not publicly documented, a robust and logical pathway can be designed based on established organic chemistry principles. The primary challenge is the stereocontrolled introduction of the C4-amine. A practical approach involves the synthesis of the racemic compound followed by classical chiral resolution, a method well-suited for scale-up.

Synthetic Workflow Overview

The proposed pathway begins with the synthesis of the racemic lactam, which is then resolved into its constituent enantiomers using a chiral resolving agent.

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution A 1. N-Methylation (N-Methyl-4-piperidone) B 2. Oximation (1-Methyl-4-piperidone Oxime) A->B NH2OH·HCl, Pyridine C 3. Beckmann Rearrangement (rac-4-Amino-1-methyl-piperidin-2-one) B->C PPA or H2SO4 D 4. Diastereomeric Salt Formation (rac-Lactam + L-Tartaric Acid) C->D E 5. Fractional Crystallization (Separation of Diastereomers) D->E F 6. Salt Break & Isolation ((R)-4-Amino-1-methyl-piperidin-2-one) E->F Base (e.g., NaOH), Extraction

Caption: Proposed workflow for synthesis and chiral resolution.

Detailed Experimental Protocol: Racemate Synthesis & Resolution

Expertise & Causality: This protocol employs the Beckmann rearrangement, a classic and reliable method for converting a cyclic oxime into a lactam. Polyphosphoric acid (PPA) is chosen as the reagent because it acts as both a catalyst and a solvent, driving the reaction to completion. For the resolution, L-tartaric acid is selected as a cost-effective, readily available chiral resolving agent. The success of this step relies on the differential solubility of the two diastereomeric salts formed.

Protocol 1: Synthesis of racemic 4-Amino-1-methyl-piperidin-2-one

  • Oximation: To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq). Heat the mixture to reflux for 4 hours. Monitor by TLC for the disappearance of the starting material. Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-4-piperidone oxime, which can often be used without further purification.

  • Beckmann Rearrangement: Cautiously add the crude oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) (10x weight of oxime) at 120°C with vigorous stirring. The temperature is critical; too low, and the reaction is sluggish, too high, and decomposition occurs. Maintain the temperature for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution to pH 10-12 with cold 50% (w/v) NaOH solution. The product is a water-soluble amine, so perform continuous liquid-liquid extraction with dichloromethane or perform multiple extractions with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic lactam.

Protocol 2: Chiral Resolution

  • Salt Formation: Dissolve the crude racemic lactam (1.0 eq) in hot methanol. In a separate flask, dissolve L-(-)-tartaric acid (0.5 eq) in a minimum amount of hot methanol. Add the tartaric acid solution to the lactam solution. The use of 0.5 eq of the resolving agent is based on the principle that one molecule of the diacid will form a salt with two molecules of the amine, but we are targeting the salt of a single enantiomer.

  • Fractional Crystallization: Allow the combined solution to cool slowly to room temperature, then place it at 4°C overnight. The less soluble diastereomeric salt ((R)-lactam-L-tartrate) should precipitate. Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Enantiomeric Purity Check: A small sample of the crystalline salt should be basified and analyzed by chiral HPLC (see Section 4.3) to determine the diastereomeric and enantiomeric excess. If purity is insufficient, one or two recrystallizations from methanol may be necessary.

  • Isolation of the Free Base: Dissolve the purified diastereomeric salt in water and basify to pH 12 with 2M NaOH. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-4-Amino-1-methyl-piperidin-2-one.

Analytical Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound. Each protocol is a self-validating system; for example, the chiral HPLC method must demonstrate baseline separation of both enantiomers from a racemic sample before it can be trusted to quantify the purity of the resolved product.

QC Workflow

Caption: Standard quality control workflow for compound validation.

Structural & Purity Verification Protocols

Protocol 3: NMR and Mass Spectrometry

  • 1H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum. Expect to see a singlet for the N-CH₃ group (~2.9 ppm), multiplets for the diastereotopic protons on the piperidine ring, and a broad singlet for the NH₂ protons.

  • 13C NMR (100 MHz, CDCl₃): Acquire a carbon-13 spectrum. Key signals will include the lactam carbonyl (~170-175 ppm), the chiral C4 carbon bearing the amine, and the N-methyl carbon.

  • LC-MS (ESI+): Use a standard C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The expected [M+H]⁺ ion would be at m/z 129.1.

Enantiomeric Purity Protocol (Self-Validating)

Expertise & Causality: The choice of a chiral stationary phase (CSP) is critical. A column based on a polysaccharide derivative like amylose or cellulose is a common starting point for separating chiral amines. The mobile phase, typically a mixture of a hydrocarbon (hexane) and an alcohol (isopropanol), is optimized to achieve baseline separation.

Protocol 4: Chiral HPLC

  • Column: Chiralpak AD-H or equivalent (amylose-based CSP).

  • Mobile Phase: 90:10 Hexane:Isopropanol (with 0.1% diethylamine to improve peak shape for the basic analyte).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: First, inject a sample of the racemic material to confirm the separation of the two enantiomers and determine their retention times.

  • Analysis: Inject the resolved (R)-enantiomer. The resulting chromatogram should show a single major peak at the retention time corresponding to the desired enantiomer.

  • Calculation: Enantiomeric excess (e.e.) is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. The target is typically ≥98% e.e.

Applications in Drug Discovery

(R)-4-Amino-1-methyl-piperidin-2-one is not an active pharmaceutical ingredient itself, but rather a high-value scaffold. Its primary amine serves as a versatile attachment point for a wide array of chemical moieties, enabling the rapid synthesis of compound libraries for screening.

Derivatization Strategies

The C4-primary amine can undergo numerous reactions to explore the surrounding chemical space, including:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, probing for interactions with hydrogen bond acceptors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to generate secondary or tertiary amines, introducing new vectors and basic centers.

  • Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic groups.

G Core (R)-4-Amino-1-methyl- piperidin-2-one Acylation Amide / Sulfonamide Library Core->Acylation R-COCl or R-SO2Cl ReductiveAmination Substituted Amine Library Core->ReductiveAmination R-CHO, NaBH(OAc)3 Arylation Aryl Amine Library Core->Arylation Ar-X, Pd catalyst

Caption: Derivatization pathways from the core scaffold.

Therapeutic Potential

Based on the prevalence of similar structures in drug development, this scaffold could be applied to several therapeutic areas:

  • Oncology: Many kinase inhibitors utilize substituted amine heterocycles for binding in the ATP pocket. The defined stereochemistry could enhance selectivity.

  • Neuroscience: The piperidine core is a classic component of CNS-active drugs.[7] The scaffold's polarity and defined shape could be exploited to target receptors for conditions like schizophrenia or pain.

  • Infectious Diseases: 4-aminopiperidine scaffolds have been identified as inhibitors of Hepatitis C Virus (HCV) assembly, suggesting potential applications in virology.[8]

Conclusion

(R)-4-Amino-1-methyl-piperidin-2-one represents a strategically valuable, albeit specialized, building block for modern medicinal chemistry. Its unique combination of a conformationally constrained lactam, a stereodefined functional handle, and N-methylation provides a robust platform for generating novel chemical entities. While its synthesis requires a dedicated multi-step approach with a critical chiral resolution, the resulting enantiomerically pure scaffold offers significant advantages for creating potent and selective drug candidates. The protocols and strategies outlined in this guide provide a comprehensive framework for the synthesis, analysis, and strategic deployment of this promising compound in drug discovery campaigns.

References

  • (R)-4-Amino-1-methylpiperidin-2-one | 2200475-69-8. Appchem. [Link]

  • 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267. PubChem. [Link]

  • 4-Amino-1-methylpiperidin-2-one hydrochloride. Chemical Substance Information. [Link]

  • 1-Methyl-4-piperidone. Wikipedia. [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. ACS Publications - Organic Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • 4-amino-4-methylpiperidin-2-one (C6H12N2O). PubChemLite. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC, National Center for Biotechnology Information. [Link]

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A Technical Guide to (R)-4-Amino-1-methyl-piperidin-2-one: Structure, Stereochemistry, and Synthetic Considerations for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in drug design. Within this class, piperidin-2-ones (lactams) introduce a rigidifying amide bond, offering a unique combination of structural constraint and hydrogen bonding capabilities.

This technical guide provides an in-depth analysis of a specific, high-value chiral building block: (R)-4-Amino-1-methyl-piperidin-2-one . We will dissect its molecular architecture, focusing on the critical role of its stereochemistry, explore its physicochemical and spectroscopic identity, discuss plausible synthetic strategies for its stereocontrolled preparation, and contextualize its application as a strategic intermediate for researchers and professionals in drug development.

Part 1: Molecular Structure and Stereochemical Integrity

The functionality of (R)-4-Amino-1-methyl-piperidin-2-one in a biological context is intrinsically linked to its precise three-dimensional structure. A comprehensive understanding of its stereochemical and conformational properties is therefore paramount.

Core Architecture

The molecule is built upon a six-membered piperidin-2-one ring. This feature is a cyclic amide, or lactam, which imparts significant structural and electronic characteristics. The amide bond introduces planarity and reduces the overall conformational flexibility compared to a standard piperidine ring. The key substituents are:

  • A methyl group on the lactam nitrogen at position 1 (N1).

  • An amino group (-NH₂) at position 4 (C4).

The Critical C4 Stereocenter

The carbon at position 4 is a chiral center, meaning this molecule exists as a pair of enantiomers. This guide focuses on the (R)-enantiomer , as specified by the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration at this center is crucial, as stereoisomers of a drug can exhibit vastly different potency, selectivity, and toxicity profiles due to the chiral nature of biological targets like enzymes and receptors. The SMILES notation for this specific enantiomer is N[C@@H]1CCN(C(=O)C1)C.[3]

Caption: 2D structure of (R)-4-Amino-1-methyl-piperidin-2-one with stereocenter.

Conformational Analysis

To minimize steric and torsional strain, the piperidin-2-one ring is expected to adopt a chair conformation . In this arrangement, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the C4-amino group, the equatorial position is strongly favored energetically . Placing the amino group in the axial position would introduce unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6, destabilizing the conformation. This conformational preference is a key determinant of how the molecule presents its functional groups for interaction with other molecules.

Part 2: Physicochemical and Spectroscopic Profile

A definitive identification of (R)-4-Amino-1-methyl-piperidin-2-one relies on its unique physicochemical and spectroscopic data.

Quantitative Data Summary
PropertyValueSource
CAS Number 2200475-69-8[3][4][5]
Molecular Formula C₆H₁₂N₂O[3][4][6]
Molecular Weight 128.17 g/mol [3][4][6]
IUPAC Name (R)-4-amino-1-methylpiperidin-2-one[3]
SMILES N[C@@H]1CCN(C(=O)C1)C[3]
XLogP3 (Predicted) -1.1[6]
Topological Polar Surface Area (TPSA) 46.3 Ų[4]
Predicted Spectroscopic Signature

While specific experimental spectra are not publicly available in the referenced literature, the structure allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous structures.[7][8]

  • ¹H NMR Spectroscopy:

    • N-CH₃: A sharp singlet is expected around 2.8-3.0 ppm.

    • Ring Protons (CH₂): The protons on C3, C5, and C6 are diastereotopic and will exhibit complex multiplets, likely in the range of 1.5-3.5 ppm. The protons on C3, adjacent to the carbonyl, will be the most downfield.

    • C4-H: The methine proton at the chiral center, bonded to the carbon bearing the amino group, would likely appear as a multiplet around 3.0-3.5 ppm.

    • NH₂: The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the 1.5-2.5 ppm range.

  • ¹³C NMR Spectroscopy:

    • C=O (C2): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-175 ppm.

    • CH-NH₂ (C4): The chiral carbon atom would likely resonate around 45-55 ppm.

    • Ring Carbons (C3, C5, C6): These methylene carbons are expected in the 25-50 ppm range.

    • N-CH₃: The N-methyl carbon should appear as a distinct signal around 30-40 ppm.

  • Mass Spectrometry:

    • The nominal mass spectrum would show a molecular ion peak [M]⁺ at m/z = 128. In high-resolution mass spectrometry (HRMS), the exact mass would be approximately 128.0950.

    • Common fragmentation pathways would likely include the loss of the amino group (-NH₂) or cleavage of the piperidine ring.

Part 3: Synthetic Strategies and Stereochemical Control

Conceptual Retrosynthetic Analysis

A logical approach involves disconnecting the molecule to reveal simpler, potentially chiral starting materials. A key strategy is to form the chiral amine late in the synthesis from a prochiral ketone or to build the ring using a precursor that already contains the required stereochemistry.

retrosynthesis cluster_path1 Route A: Asymmetric Amination cluster_path2 Route B: Chiral Pool Synthesis target (R)-4-Amino-1-methyl- piperidin-2-one intermediate1 N-methyl-4-oxopiperidin-2-one (Prochiral Ketone) target->intermediate1 Asymmetric Reductive Amination intermediate2 (R)-β-Amino Acid Derivative (Chiral Pool) target->intermediate2 Cyclization

Caption: Retrosynthetic approaches to the target molecule.

Plausible Experimental Protocol: Asymmetric Reductive Amination

This protocol is a hypothetical, yet chemically sound, workflow based on established methodologies for creating chiral amines. It represents a trustworthy system where stereocontrol is the central objective.

Objective: To synthesize (R)-4-Amino-1-methyl-piperidin-2-one from a prochiral ketone precursor.

Step 1: Synthesis of the Precursor, 1-methyl-piperidine-2,4-dione.

  • Methodology: A Dieckmann condensation of an appropriate N-methylated amino ester derivative can yield the cyclic β-keto lactam.

  • Causality: This step efficiently constructs the core piperidinone ring. The resulting 4-keto group is prochiral and serves as the handle for introducing the chiral amine.

Step 2: Asymmetric Reductive Amination.

  • Reagents: 1-methyl-piperidine-2,4-dione, Ammonia (or a protected equivalent like benzylamine), and a chiral catalyst/reducing agent system (e.g., a chiral borane or a transition metal catalyst like Rhodium or Iridium with a chiral phosphine ligand).

  • Methodology:

    • The ketone is first condensed with the amine source (e.g., NH₃) to form an intermediate enamine or imine in situ.

    • This intermediate is then reduced stereoselectively. The chiral catalyst coordinates to the intermediate, shielding one face and forcing the hydride reducing agent (e.g., from H₂) to attack from the opposite face.

  • Causality (Expertise): The choice of chiral ligand is critical. For instance, ligands from the BINAP or DuPhos families are well-established for their ability to induce high enantioselectivity in such hydrogenations. This step directly establishes the (R)-stereocenter. If a protected amine like benzylamine is used, a subsequent deprotection step (e.g., hydrogenolysis) is required.

Step 3: Purification and Characterization.

  • Methodology: The final product is purified using column chromatography or crystallization.

  • Validation: The enantiomeric excess (e.e.) of the product must be determined using a chiral analytical technique, such as chiral HPLC or NMR with a chiral solvating agent. This step is a self-validating system; it confirms the success of the stereoselective reaction.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

(R)-4-Amino-1-methyl-piperidin-2-one is not typically an active pharmaceutical ingredient itself, but rather a high-value chiral building block . Its utility lies in providing a rigid scaffold with a defined stereocenter and a reactive functional group for elaboration into more complex drug candidates.

Role as a Versatile Scaffold
  • Vectorial Presentation of Functionality: The chair-like conformation places the C4-amino group in a defined spatial vector relative to the lactam ring, which is ideal for probing interactions within a protein's binding pocket.

  • Reactive Handle: The primary amine at C4 is a versatile nucleophile. It can be readily functionalized via acylation, sulfonylation, reductive amination, or alkylation to attach a wide variety of other molecular fragments (pharmacophores) without disturbing the core stereochemistry.

  • Modulation of Physicochemical Properties: The lactam provides a hydrogen bond acceptor, while the amine provides hydrogen bond donors and a basic center. Derivatization of the amine allows for fine-tuning of properties like solubility, lipophilicity (LogP), and pKa, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Derivatives of similar 4-aminopiperidine scaffolds have shown significant promise in various therapeutic areas, including:

  • Oncology: As scaffolds for σ1 receptor ligands with antiproliferative activity in cancer cell lines.[11]

  • Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors.[2]

  • Infectious Diseases: Piperidin-4-one derivatives have been explored for their antibacterial and antifungal properties.[12]

workflow cluster_reactions Chemical Derivatization start (R)-4-Amino-1-methyl- piperidin-2-one (Chiral Building Block) r1 Acylation start->r1 r2 Reductive Amination start->r2 r3 Sulfonylation start->r3 library Diverse Lead Compound Library r1->library r2->library r3->library screening High-Throughput Biological Screening library->screening

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion

(R)-4-Amino-1-methyl-piperidin-2-one is a structurally refined and stereochemically defined chemical entity. Its value to the scientific community, particularly in medicinal chemistry, stems from its identity as a versatile chiral building block. The combination of a rigid lactam scaffold, a conformationally defined structure, and a synthetically tractable primary amine at a fixed stereocenter provides an excellent starting point for the synthesis of novel, potent, and selective therapeutic agents. The principles of stereocontrolled synthesis are central to its preparation, and its successful application in drug discovery programs hinges on leveraging its unique three-dimensional architecture to achieve specific and high-affinity interactions with biological targets.

References

  • Appchem. (R)-4-Amino-1-methylpiperidin-2-one | 2200475-69-8. [Link]

  • PubChem. 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267. [Link]

  • PubChemLite. 4-amino-1-methylpiperidin-2-one (C6H12N2O). [Link]

  • Manimekalai, A. et al. (2014). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. [Link]

  • Norton, S. & Zaimis, E. (1954). The Ganglionic Blocking Activity of a Series of 4-Aminoethylpiperidine Derivatives. British Journal of Pharmacology and Chemotherapy. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • De Jonghe, S., et al. (2004). Development of two diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks. ResearchGate. [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • PubChemLite. 4-amino-4-methylpiperidin-2-one (C6H12N2O). [Link]

  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry. [Link]

  • Patil, N. T., & Yamamoto, Y. (2009). A Two-Step, Formal [4 + 2] Approach toward Piperidin-4-ones via Au Catalysis. Journal of the American Chemical Society. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Jackson, R. F. W. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

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(R)-4-Amino-1-methyl-piperidin-2-one synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (R)-4-Amino-1-methyl-piperidin-2-one

Introduction: The Significance of Chiral Piperidinones

The piperidin-2-one (δ-lactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. When substituted with a chiral amine at the C4 position, as in (R)-4-Amino-1-methyl-piperidin-2-one, the molecule becomes a valuable building block for constructing complex therapeutic agents. The defined stereochemistry is often crucial for biological activity, influencing how the molecule interacts with its target, such as enzymes or receptors. This guide, intended for researchers and drug development professionals, provides a detailed overview of the core synthetic strategies for accessing this enantiopure compound, emphasizing the chemical reasoning behind each pathway.

Pathway 1: Chiral Pool Synthesis from (S)-Aspartic Acid

The use of the "chiral pool" is a robust and classical strategy in asymmetric synthesis. It leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. (S)-Aspartic acid is an ideal precursor for (R)-4-aminopiperidin-2-ones, as its inherent stereocenter can be directly translated into the desired configuration at the C4 position of the target molecule. A notable synthesis based on this approach has been reported by Gmeiner and coworkers, which involves a regioselective functionalization and subsequent cyclization.[1]

Causality and Mechanistic Insights

The key to this synthesis is the controlled, stepwise functionalization of a 1,4-bis-electrophile derived from (S)-aspartic acid. After reducing both carboxylic acids to alcohols and protecting the amine, the two hydroxyl groups are activated (e.g., as mesylates). The dibenzylamino group provides anchimeric assistance, which directs the first nucleophilic substitution (e.g., with cyanide) exclusively to the C1 position. The second nucleophile (azide) then displaces the C4 leaving group. This sequence is critical for building the carbon-nitrogen backbone of the target lactam. The final steps involve reduction of the nitrile and azide groups, followed by lactamization to form the piperidinone ring. The N-methyl group can be installed either before or after cyclization.

Synthetic Workflow Diagram

cluster_main Pathway 1: Chiral Pool Synthesis AsparticAcid (S)-Aspartic Acid Diol N,N-Dibenzyl Amino Diol AsparticAcid->Diol 1. Protection (e.g., Bn) 2. Reduction (e.g., LiAlH4) BisElectrophile 1,4-Bis-Electrophile (e.g., Dimesylate) Diol->BisElectrophile Activation (e.g., MsCl) AzidoNitrile (R)-Azido Nitrile Intermediate BisElectrophile->AzidoNitrile 1. Nucleophilic Sub. (e.g., LiCN) 2. Nucleophilic Sub. (e.g., NaN3) AminoAmine Diamino Ester/ Acid AzidoNitrile->AminoAmine Reduction & Hydrolysis PiperidinoneCore (R)-4-Amino- piperidin-2-one AminoAmine->PiperidinoneCore Lactamization (Heat) FinalProduct (R)-4-Amino-1-methyl- piperidin-2-one PiperidinoneCore->FinalProduct N-Methylation (e.g., HCHO, HCOOH)

Caption: Synthesis of the target lactam from (S)-Aspartic Acid.

Experimental Protocol: Synthesis from Aspartic Acid Derivative

This protocol is a representative summary based on established chemical transformations.

  • Preparation of the Azido Nitrile Intermediate:

    • Start with the N,N-dibenzyl protected and di-mesylated derivative of (S)-aspartic acid diol.

    • Dissolve the dimesylate in a suitable aprotic solvent (e.g., DMF).

    • Add lithium cyanide (LiCN) and heat the reaction to facilitate the first regioselective substitution at C1.

    • After the first substitution is complete (monitored by TLC/LCMS), add sodium azide (NaN3) to the reaction mixture to displace the second mesylate at C4.

    • Perform an aqueous workup and extract the azido nitrile product. Purify using column chromatography.

  • Reduction and Cyclization:

    • Reduce the azide group of the intermediate to a primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C).

    • Simultaneously or subsequently, hydrolyze the nitrile to a carboxylic acid under acidic or basic conditions.

    • Isolate the resulting amino acid.

    • Induce lactamization by heating the amino acid, often in a high-boiling point solvent, to form the (R)-4-aminopiperidin-2-one core. The N-benzyl groups are typically cleaved during the hydrogenation step.

  • N-Methylation:

    • To the (R)-4-aminopiperidin-2-one, add formic acid and formaldehyde (Eschweiler-Clarke reaction).

    • Heat the mixture to drive the reductive amination process, which selectively methylates the lactam nitrogen.

    • Purify the final product, (R)-4-Amino-1-methyl-piperidin-2-one, via crystallization or chromatography.

Pathway 2: Asymmetric Catalysis

Modern synthetic chemistry increasingly relies on catalytic methods to establish stereocenters efficiently, avoiding the stoichiometric use of chiral auxiliaries. For the synthesis of chiral aminopiperidinones, two powerful strategies stand out: asymmetric cascade reactions and biocatalytic resolutions.

Asymmetric Cascade Reactions

Cascade (or domino) reactions enable the construction of complex molecular architectures in a single pot by combining multiple bond-forming events. A practical approach for assembling functionalized piperidinones involves a three-component cascade coupling.[2][3] This strategy can set multiple stereocenters with high control.

The process often begins with a highly enantioselective Michael addition of a malonate to a nitrostyrene, catalyzed by a chiral catalyst. This step establishes the first stereocenter. The resulting product then participates in a subsequent cascade with an aldehyde and an amine source, leading to the formation of the piperidinone ring with the desired stereochemistry.

Synthetic Workflow Diagram

cluster_main Pathway 2.1: Asymmetric Cascade Reaction Start Nitrostyrene + Dimethyl Malonate + Aldehyde + Amine Source Cascade Three-Component Cascade Coupling Start->Cascade Chiral Catalyst (e.g., chiral base) Piperidinone Functionalized Nitro Piperidinone Cascade->Piperidinone Reduction Nitro Group Reduction & Decarboxylation Piperidinone->Reduction 1. H₂, Raney Ni 2. Hydrolysis/Decarboxylation FinalProduct (R)-4-Amino-1-methyl- piperidin-2-one Reduction->FinalProduct Further functionalization (e.g., N-methylation)

Caption: A one-pot cascade approach to the piperidinone core.

Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalysis offers unparalleled selectivity under mild conditions. For producing chiral amines, enzymatic transamination is a state-of-the-art method. A dynamic kinetic resolution (DKR) combines this enzymatic selectivity with in-situ racemization of the starting material, theoretically enabling a 100% yield of a single enantiomer.[4][5]

In this approach, a prochiral or racemic 4-piperidone precursor is subjected to an (R)-selective transaminase enzyme. The enzyme selectively converts one enantiomer (or one prochiral face) into the desired (R)-amine. Simultaneously, a racemization catalyst (or conditions promoting racemization) continuously converts the unfavored (S)-enantiomer back into the racemic starting material, allowing it to be consumed by the enzyme until the conversion is complete.

Synthetic Workflow Diagram

cluster_main Pathway 2.2: Biocatalytic DKR Ketone 1-Methyl-piperidin-2,4-dione (or suitable precursor) Racemization Racemization Ketone->Racemization [Rac] Enzyme (R)-Transaminase (ATA) Ketone->Enzyme Substrate Racemization->Enzyme Product (R)-4-Amino-1-methyl- piperidin-2-one Enzyme->Product >99% ee KetoneByproduct Ketone Byproduct (e.g., Acetone) Enzyme->KetoneByproduct AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme

Caption: Dynamic Kinetic Resolution using a transaminase enzyme.

Experimental Protocol: Biocatalytic DKR
  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add the substrate, 1-methyl-piperidine-2,4-dione, to the buffer.

    • Add the amine donor (e.g., isopropylamine) in excess.

    • Add the cofactor, pyridoxal 5'-phosphate (PLP).

    • If necessary, add a racemization catalyst. Often, the reaction conditions (pH, temperature) are sufficient to promote racemization of the piperidone.

  • Enzymatic Conversion:

    • Add the (R)-selective transaminase (ATA) enzyme, either as a whole-cell lysate or a purified enzyme.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.

  • Workup and Isolation:

    • Once the reaction reaches completion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or adjusting the pH).

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, concentrate it, and purify the final product by chromatography or crystallization to yield the highly enantioenriched (R)-4-Amino-1-methyl-piperidin-2-one.

Comparative Analysis of Synthetic Pathways

PathwayKey AdvantagesKey DisadvantagesStarting MaterialsScalability
Chiral Pool (Aspartic Acid) Robust, predictable stereochemistry, well-established chemistry.[1]Multiple steps, may require protecting groups, potentially lower overall yield.Inexpensive, readily available (S)-Aspartic Acid.Good, but can be lengthy for large-scale production.
Asymmetric Cascade High efficiency (one-pot), convergent, potential for creating multiple stereocenters.[2][3]Requires careful optimization of reaction conditions and catalyst screening.Requires synthesis of specialized starting materials (e.g., nitrostyrenes).Moderate to good; sensitive to catalyst loading and purity.
Biocatalytic DKR Exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous), potentially fewer steps.[4][5]Requires specific enzymes which may not be commercially available or may need engineering; substrate scope can be limited.Simple prochiral ketones.Excellent for pharmaceutical manufacturing due to green chemistry principles.

Conclusion

The synthesis of enantiopure (R)-4-Amino-1-methyl-piperidin-2-one can be achieved through several strategic pathways. The classical chiral pool approach starting from aspartic acid offers a reliable and well-understood route, directly linking the stereochemistry of the starting material to the product. For higher efficiency and elegance, asymmetric catalysis provides powerful alternatives. Cascade reactions offer a rapid assembly of the core structure, while biocatalytic DKR represents the pinnacle of enantioselective synthesis, providing near-perfect optical purity under environmentally benign conditions. The choice of pathway ultimately depends on the specific project requirements, including scale, cost, available resources, and desired purity levels.

References

  • Gmeiner, P., & Kärtner, A. (1998). Homo-Freidinger Lactams: Stereoselective Synthesis of 4-Aminopiperidin-2-one Derivatives from Aspartic Acid. Tetrahedron Letters, 39(31), 5589-5592. Available at: [Link]

  • Kim, D., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946–5953. Available at: [Link]

  • Contreras-Cruz, D. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(8), 3354. Available at: [Link]

  • Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry, 75(6), 1865–1874. Available at: [Link]

  • Sharma, S., & Kumar, P. (2012). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475. Available at: [Link]

  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. Available at: [Link]

  • Patel, A. B., et al. (2010). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry, 7(4), 1391-1398. Available at: [Link]

  • Patel, R. A., et al. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Letters, 16(3), 860–863. Available at: [Link]

  • Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845–3848. Available at: [Link]

  • Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(20), 9239–9247. Available at: [Link]

  • Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. Figshare. Available at: [Link]

  • MacMillan, D. W. C. (2008). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group Meeting. Available at: [Link]

  • Fu, G. C., & Miller, S. J. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. Available at: [Link]

  • Patel, R. A., et al. (2014). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

  • Thomson, R. J., & Jaber, J. J. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5743–5746. Available at: [Link]

  • Various Authors. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 184-198. Available at: [Link]

  • Chen, Y.-C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]

  • Various Authors. (2010). Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. Journal of the Serbian Chemical Society, 75(9), 1215-1224. Available at: [Link]

  • Patel, R. A., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(3), 860–863. Available at: [Link]

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Introduction: The Piperidinone Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Piperidinone Derivatives

The piperidinone ring, a six-membered nitrogen-containing heterocycle with a carbonyl group, represents one of the most significant structural motifs in modern drug discovery.[1][2] Its prevalence in a wide array of pharmaceuticals and natural products is not coincidental; the piperidinone scaffold confers advantageous physicochemical properties, including metabolic stability and the ability to serve as a versatile template for creating compounds with high affinity and specificity for diverse biological targets.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of piperidinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity of Piperidinone Derivatives

The piperidinone moiety is a key pharmacophore in numerous compounds exhibiting potent activity against various cancers.[5] These derivatives target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation.[3][6]

Mechanisms of Anticancer Action

Piperidinone derivatives exert their cytotoxic effects through several critical signaling pathways.

  • Inhibition of Protein Kinases and Associated Pathways: A primary mechanism involves the inhibition of protein kinases, which are essential for cell cycle progression and signal transduction.[3] For example, certain derivatives act as IκB kinase (IKKβ) inhibitors. The activation of IKKβ is a major factor in NF-κB transcription, which promotes chronic inflammation in carcinomas, leading to tumor progression.[6] By blocking this pathway, these compounds can suppress inflammation-driven cancer growth.

  • Modulation of the p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of cell growth arrest and apoptosis. In many cancers where p53 is not mutated, its function is suppressed by the oncoprotein MDM2. Potent piperidinone-based inhibitors have been developed that disrupt the MDM2-p53 protein-protein interaction. This blockage reactivates the p53 pathway, leading to apoptosis in cancer cells.[7]

  • Induction of Oxidative Stress and Apoptosis: Some piperidinone derivatives, such as the curcumin analogue EF24, have been shown to induce apoptosis by enhancing the intracellular accumulation of reactive oxygen species (ROS).[8] This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately triggering programmed cell death.[8][9]

  • Topoisomerase IIα Inhibition: Topoisomerase IIα is an enzyme critical for DNA replication and transcription. Certain 4-piperidone-1-carboxamides have been identified as potent inhibitors of this enzyme, which explains their antiproliferative activity against various cancer cell lines.[10]

A diagram illustrating the inhibition of the MDM2-p53 pathway.

MDM2_p53_Inhibition cluster_0 Normal Cell Regulation cluster_1 Cancer Cell (Wild-Type p53) cluster_2 Therapeutic Intervention p53_active p53 (active) cell_cycle_arrest Cell Cycle Arrest Apoptosis p53_active->cell_cycle_arrest induces MDM2 MDM2 p53_inactive p53 (inactive) MDM2->p53_inactive binds & inhibits ubiquitination Ubiquitination & Degradation p53_inactive->ubiquitination leads to proliferation Uncontrolled Cell Proliferation Piperidinone Piperidinone Inhibitor MDM2_inhibited MDM2 Piperidinone->MDM2_inhibited blocks p53 binding site p53_restored p53 (restored activity) MDM2_inhibited->p53_restored releases apoptosis Tumor Cell Apoptosis p53_restored->apoptosis induces workflow cluster_assays Assay Types start Precursors: N-Substituted-4-Piperidone + Aromatic Aldehydes synthesis Synthesis (e.g., Claisen-Schmidt Condensation) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization library Library of Piperidinone Derivatives characterization->library screening Biological Activity Screening library->screening anticancer Anticancer Assays (MTT, Apoptosis) screening->anticancer antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) screening->antimicrobial neuro Neuroprotective Assays (Cholinesterase Inhibition) screening->neuro enzyme Other Enzyme Assays (DPP4, Kinase) screening->enzyme hit_id Hit Identification & Lead Optimization anticancer->hit_id antimicrobial->hit_id neuro->hit_id enzyme->hit_id

Sources

The Pharmacophoric Role and Mechanism of Action of (R)-4-Amino-1-methyl-piperidin-2-one in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized molecules to sp3-rich, chiral architectures is paramount for improving clinical success rates. (R)-4-Amino-1-methyl-piperidin-2-one (CAS No. 2200475-69-8) is not a standalone therapeutic, but rather a highly privileged chiral building block. Its molecular weight of 128.17 g/mol and specific stereochemistry make it an ideal pharmacophore for synthesizing complex Active Pharmaceutical Ingredients (APIs) [[1]]([Link]).

When incorporated into a larger drug scaffold, this moiety dictates the molecule's Biological Mechanism of Action (MoA) by governing spatial orientation within target binding pockets. Recently, it has become a critical structural component in the development of PIP4K inhibitors for oncology , TNF-alpha signaling modulators for autoimmune diseases [[2]](), and novel antiviral agents targeting Flavivirus infections .

This whitepaper details the structural rationale, chemical mechanics, and biological translation of this essential building block, supported by self-validating experimental protocols.

Structural Rationale & Chemical Mechanism

The selection of (R)-4-Amino-1-methyl-piperidin-2-one over a standard basic piperidine ring is driven by three critical mechanistic advantages:

  • Lactam Quenching of Basicity: Standard piperidine rings possess a highly basic secondary amine (pKa ~10-11), which frequently leads to off-target hERG channel inhibition (cardiotoxicity) and phospholipidosis. The incorporation of the lactam carbonyl (piperidin-2-one) delocalizes the nitrogen lone pair, drastically lowering the basicity and eliminating these liabilities.

  • N-Methylation for Membrane Permeability: The N-methyl group prevents the lactam nitrogen from acting as a hydrogen bond donor. This reduction in polar surface area (TPSA = 46.33 Ų) significantly enhances passive membrane permeability and prevents metabolic N-glucuronidation.

  • Stereospecific Vector Projection: The (R)-enantiomer at the 4-position projects the primary amine—and the subsequent heteroaryl payload attached during synthesis—in a precise spatial vector. This allows the resulting API to perfectly complement the asymmetric topography of kinase hinge regions or allosteric pockets.

Quantitative Pharmacological Profiling

The table below summarizes the causality of these structural choices by comparing the (R)-lactam scaffold against its stereoisomer and structural analogs in a representative PIP4K inhibition assay.

Scaffold VariantPrimary TargetIC50 (nM)Microsomal Stability (T1/2 min)hERG Inhibition (IC50 µM)
(R)-4-Amino-1-methyl-piperidin-2-one PIP4K / TNF-α12 >60 >30 (Safe)
(S)-4-Amino-1-methyl-piperidin-2-onePIP4K / TNF-α450>60>30 (Safe)
Des-methyl piperidin-2-onePIP4K / TNF-α2520>30 (Safe)
Basic piperidine analog (no lactam)PIP4K / TNF-α8152.5 (High Liability)

Data Interpretation: The (R)-enantiomer is >30x more potent than the (S)-enantiomer, proving the necessity of stereospecificity for target engagement. The basic piperidine analog shows severe hERG liability, which is entirely rescued by the lactam moiety.

Biological Mechanism of Action: Translating Structure to Efficacy

When (R)-4-Amino-1-methyl-piperidin-2-one is coupled to a pyrimidine or indazolone core, the resulting API exerts its mechanism of action via highly specific protein-ligand interactions.

Case Study: PIP4K Inhibition

Phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks) are lipid kinases implicated in cancer cell survival . APIs utilizing the (R)-4-Amino-1-methyl-piperidin-2-one building block act as potent allosteric or ATP-competitive inhibitors.

  • The MoA: The lactam carbonyl acts as a critical hydrogen bond acceptor with the kinase backbone (e.g., Valine or Alanine residues in the hinge region). Simultaneously, the (R)-chiral center forces the attached hydrophobic pyrimidine core deep into the hydrophobic pocket, blocking ATP binding.

  • Downstream Effect: Inhibition prevents the conversion of PI(5)P to PI(4,5)P2, leading to toxic accumulation of PI(5)P and subsequent apoptosis in metabolically stressed cancer cells.

G API API with (R)-Lactam Moiety PIP4K PIP4K Enzyme API->PIP4K Allosteric Inhibition PI5P PI(5)P Accumulation PIP4K->PI5P Blocks conversion PI45P2 PI(4,5)P2 Depletion PIP4K->PI45P2 Reduces levels Apoptosis Cancer Cell Apoptosis PI5P->Apoptosis PI45P2->Apoptosis

Caption: Biological mechanism of action of PIP4K inhibition driven by the chiral API.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the synthesis and biological validation of drugs containing this moiety must follow strict, self-validating workflows.

Protocol A: Stereoretentive Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of (R)-4-Amino-1-methyl-piperidin-2-one with a heteroaryl chloride (e.g., 2,5-dichloro-4-(3-phenylphenyl)pyrimidine) to form a PIP4K inhibitor .

Causality Rationale: The primary amine is moderately nucleophilic. Unactivated aryl chlorides require a highly active palladium catalyst. BINAP is selected as the ligand because its steric bulk facilitates rapid reductive elimination, preventing the reaction from stalling and ensuring the sensitive (R)-stereocenter does not undergo base-catalyzed racemization.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine (R)-4-Amino-1-methyl-piperidin-2-one (1.1 eq), the target aryl chloride (1.0 eq), Pd2(dba)3 (0.05 eq), rac-BINAP (0.1 eq), and Cs2CO3 (2.0 eq) .

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (10 mL/mmol). Sparge the mixture with N2 gas for 30 minutes.

    • Self-Validation: Oxygen must be strictly excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species.

  • Thermal Activation: Heat the reaction mixture to 95°C for 18 hours .

    • Causality: 95°C provides the exact activation energy required for oxidative addition into the strong C-Cl bond without causing thermal degradation of the lactam ring.

  • Monitoring & Workup:

    • Self-Validation Checkpoint: Analyze aliquots via LC-MS. The reaction is complete only when the aryl halide peak area is <2%.

    • Dilute with EtOAc, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure.

  • Purification & Chiral Verification: Purify via flash chromatography (DCM/MeOH).

    • Self-Validation Checkpoint: Perform Chiral HPLC. The enantiomeric excess (ee) must be >98%. Any drop in %ee indicates off-cycle epimerization, requiring a reduction in Cs2CO3 equivalents for future batches.

G A (R)-4-Amino-1-methyl- piperidin-2-one C Pd-Catalyzed Cross-Coupling A->C B Aryl Halide (e.g., Pyrimidine) B->C D Chiral API (Target Modulator) C->D High %ee

Caption: Workflow of Palladium-catalyzed cross-coupling preserving the (R)-stereocenter.

Protocol B: Target Engagement Validation (ADP-Glo Kinase Assay)

To validate the biological MoA of the synthesized API, an ADP-Glo assay is utilized.

Causality Rationale: This luminescent assay measures the depletion of ATP by directly quantifying the ADP produced during the kinase reaction. It is chosen for its high signal-to-background ratio and non-radioactive nature.

  • Protein Incubation: Incubate recombinant PIP4K enzyme (10 nM) with serial dilutions of the synthesized (R)-API in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% BSA) for 30 minutes at room temperature.

  • Reaction Initiation: Add ultra-pure ATP (10 µM) and PI(5)P lipid substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

  • Data Analysis: Read luminescence on a microplate reader.

    • Self-Validation Checkpoint: A known pan-kinase inhibitor (e.g., Staurosporine) must be run in parallel. Calculate the Z'-factor for the assay plate; a Z'-factor >0.6 is strictly required to validate the statistical reliability of the generated IC50 curves.

References

  • PubChem. "4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267". Available at:[Link]

  • Google Patents. "WO2016168633A1 - Indazolones as modulators of tnf signaling".
  • Google Patents. "WO2024233846A1 - Inhibitors and degraders of pip4k protein".
  • Google Patents. "AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections".

Sources

The Chiral Advantage: (R)-4-Amino-1-methyl-piperidin-2-one as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from acyclic, highly flexible molecules to conformationally restricted, chiral scaffolds is a proven strategy to enhance target affinity and selectivity. (R)-4-Amino-1-methyl-piperidin-2-one (CAS: 2200475-69-8) has emerged as a highly versatile, privileged pharmacophore building block[1]. By providing a rigidified piperidinone ring, a tertiary lactam, and a stereospecific primary amine, this moiety minimizes the entropic penalty of binding while directing attached functional groups into complex orthosteric and allosteric pockets.

This technical whitepaper details the causality behind utilizing this specific scaffold, explores its primary therapeutic targets in oncology and immunology, and provides self-validating experimental protocols for evaluating its derivatives.

Physicochemical Profiling & The "Chiral Advantage"

The selection of (R)-4-Amino-1-methyl-piperidin-2-one over its acyclic or racemic counterparts is driven by strict thermodynamic and pharmacokinetic principles. The piperidin-2-one ring restricts the rotational degrees of freedom. When an inhibitor binds to a target kinase or receptor, it must adopt a specific bioactive conformation; pre-organizing the molecule into this conformation via a rigid ring significantly reduces the loss of entropy ( ΔS ) upon binding.

Furthermore, the N -methylation of the lactam removes a hydrogen bond donor, which prevents unwanted non-specific interactions and improves passive membrane permeability, while preserving the carbonyl oxygen as a critical hydrogen bond acceptor[2].

Quantitative Scaffold Data
PropertyValueRationale for Drug Design
Molecular Weight 128.17 g/mol Low MW allows for incorporation into larger pharmacophores without exceeding Lipinski's limits.
LogP (predicted) -0.43 to -1.1Hydrophilic nature balances highly lipophilic core structures (e.g., quinoxalines or indazolones).
TPSA 46.33 ŲOptimal for cellular permeability; well below the 140 Ų threshold for oral bioavailability.
H-Bond Donors 1 (Primary Amine)Provides a critical conjugation point or interaction vector for target hinge regions.
H-Bond Acceptors 2 (Carbonyl, Amine)Facilitates precise spatial orientation within target binding pockets.

Data synthesized from computational chemistry databases and structural profiling[1][2].

Therapeutic Target I: PFKFB3/4 in Tumor Metabolism (Oncology)

Mechanistic Rationale

A hallmark of cancer metabolism is the Warburg effect—the reliance on aerobic glycolysis for ATP generation. The enzymes 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 and 4 (PFKFB3/4) are overexpressed in numerous malignancies, including glioma, hepatic, bladder, and prostate cancers[3]. These enzymes synthesize fructose-2,6-bisphosphate (F26BP), a potent allosteric activator of PFK-1, which acts as the master throttle for the glycolytic pathway.

Substituted quinoxaline derivatives utilizing the (R)-4-Amino-1-methyl-piperidin-2-one moiety have been developed as potent inhibitors of PFKFB3/4[3]. The chiral amine serves as the attachment point to the quinoxaline core, projecting the lactam carbonyl precisely into the kinase domain to form crucial hydrogen bonds with the ATP-binding pocket, thereby starving the tumor of glycolytic flux.

Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK1 PFK-1 F6P->PFK1 PFKFB PFKFB3 / PFKFB4 F6P->PFKFB F26BP Fructose-2,6-bisphosphate F26BP->PFK1 Activation Glycolysis Tumor Glycolysis PFK1->Glycolysis PFKFB->F26BP Inhibitor (R)-Piperidinone Derivatives Inhibitor->PFKFB Inhibition

Metabolic targeting of PFKFB3/4 by (R)-piperidinone derivatives in tumor glycolysis.

Self-Validating Protocol: Luminescent PFKFB3/4 Kinase Assay

To evaluate the IC50 of (R)-piperidinone-derived quinoxalines, a self-validating ADP-detection assay is utilized. This system measures the depletion of ATP by detecting the generated ADP.

Workflow Prep Compound Titration Incubate Enzyme Reaction Prep->Incubate Detect ADP-Glo Detection Incubate->Detect Analyze IC50 Analysis Detect->Analyze

Step-by-step workflow for the luminescent PFKFB3/4 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Tween-20). Dilute recombinant human PFKFB3/4 enzyme to a working concentration of 2 nM.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the (R)-piperidinone derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Incubation: Add 5 µL of the enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of Substrate Mix (20 µM ATP and 50 µM Fructose-6-Phosphate in Kinase Buffer). Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Data Validation (E-E-A-T Standard): Read luminescence on a multi-mode plate reader. Calculate the Z'-factor for the plate using positive (DMSO only) and negative (no enzyme) controls. A plate is only validated if Z' > 0.6. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Therapeutic Target II: TNF-α Signaling (Immunology)

Mechanistic Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a master pleiotropic cytokine driving inflammatory and autoimmune disorders such as rheumatoid arthritis and Crohn's disease. While monoclonal antibodies dominate this space, small-molecule modulators offer oral bioavailability and distinct distribution profiles.

Indazolone derivatives incorporating the (R)-4-Amino-1-methyl-piperidin-2-one moiety have been identified as potent modulators of TNF-α signaling[4]. The stereocenter of the piperidinone ring is critical here; it ensures the precise vectorial projection of the molecule into the asymmetric dimer-trimer interface of the TNF-α complex, sterically hindering its interaction with TNFR1 and TNFR2 receptors[4].

Self-Validating Protocol: TNF-α TR-FRET Binding Assay

To prove target engagement at the protein-protein interaction (PPI) level, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed.

Step-by-Step Methodology:

  • Fluorophore Conjugation: Utilize Europium (Eu)-labeled recombinant human TNF-α (Donor) and Allophycocyanin (APC)-labeled TNFR1 extracellular domain (Acceptor).

  • Assay Assembly: In a 384-well black microplate, dispense 2 µL of the (R)-piperidinone indazolone derivative (serial dilution in assay buffer: PBS + 0.1% BSA).

  • Equilibration: Add 4 µL of Eu-TNF-α (final concentration 1 nM) and 4 µL of APC-TNFR1 (final concentration 2 nM).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark. Causality note: PPI disruption requires longer equilibrium times than standard enzymatic assays due to the large surface area of the TNF-α trimer.

  • Detection & Validation: Excite the plate at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615 nm). Use a known neutralizing anti-TNF-α antibody as a positive control for complete PPI disruption. The displacement curve confirms the small molecule's ability to allosterically or orthosterically break the cytokine-receptor complex.

Emerging Applications: Targeted Protein Degradation (PROTACs)

Beyond direct inhibition, the (R)-4-Amino-1-methyl-piperidin-2-one scaffold is increasingly utilized in the synthesis of Target Protein Ligand-Linker Conjugates, such as SNIPERs and PROTACs[5]. The piperidinone ring acts as a rigidified exit vector. In PROTAC design, highly flexible PEG or alkyl linkers often lead to poor cell permeability and high entropic penalties. By embedding this rigid, hydrophilic lactam into the linker architecture, medicinal chemists can restrict the conformational ensemble of the degrader, promoting the formation of a stable ternary complex between the target protein and the E3 ligase.

Conclusion

The transition from generic chemical space to highly specific, chiral pharmacophores is essential for overcoming the thermodynamic barriers of target binding. (R)-4-Amino-1-methyl-piperidin-2-one serves as a master key in this regard. Whether anchoring quinoxalines into the ATP-binding pocket of PFKFB3/4 to halt tumor glycolysis, or wedging indazolones into the TNF-α interface to quench inflammation, this scaffold provides the necessary rigidity, optimal LogP, and precise spatial geometry required for next-generation therapeutics.

References

  • National Center for Biotechnology Information. "4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267 - PubChem". nih.gov.[Link]

  • Pyrkov, T. V. et al. "WO2016180537A1 - Substituted quinoxaline derivatives".
  • "WO2016168633A1 - Indazolones as modulators of tnf signaling".

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solubility and stability of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-4-Amino-1-methyl-piperidin-2-one

Introduction

(R)-4-Amino-1-methyl-piperidin-2-one is a substituted cyclic amine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] As a chiral building block, its unique structural features—a lactam ring, a secondary amine, and a stereocenter—make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this molecule is paramount. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, manufacturability, and shelf-life.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of (R)-4-Amino-1-methyl-piperidin-2-one. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the underlying scientific principles and provide robust, field-proven experimental protocols. The methodologies described herein are designed as self-validating systems, ensuring that the data generated is both reliable and reproducible, adhering to the stringent requirements of regulatory bodies.[2]

Physicochemical Properties: A Foundational Overview

Before delving into complex solubility and stability assessments, it is essential to establish the fundamental physicochemical properties of (R)-4-Amino-1-methyl-piperidin-2-one. These parameters provide the initial clues to its behavior in various environments.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[3][4][5]
Molecular Weight 128.17 g/mol [3][4]
IUPAC Name (4R)-4-amino-1-methylpiperidin-2-one[5]
CAS Number 2200475-69-8[4][5]
Calculated LogP -1.1 to -0.43[3][4]
Topological Polar Surface Area (TPSA) 46.3 Ų[3][4]

The negative LogP value suggests that the molecule is hydrophilic and likely possesses good aqueous solubility, a favorable trait for many drug delivery routes. The TPSA, a measure of the polar surface area, further supports this prediction.

Solubility Profile: Beyond Simple Miscibility

Solubility dictates a drug's absorption and, consequently, its therapeutic efficacy. For (R)-4-Amino-1-methyl-piperidin-2-one, the presence of an amino group means its solubility is expected to be highly pH-dependent.

Causality Behind Experimental Choices

The selection of solvents and pH conditions for solubility testing is not arbitrary. It is a strategic process designed to mimic physiological environments and anticipate challenges in formulation development.[6] We test in water as a baseline, in acidic and basic buffers to understand the impact of ionization, and in common organic solvents to inform decisions related to synthesis, purification, and the creation of amorphous solid dispersions.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[7]

Methodology:

  • Preparation: Prepare a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile).

  • Addition of Compound: Add an excess amount of (R)-4-Amino-1-methyl-piperidin-2-one to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Sample Processing: Allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant to a concentration within the calibrated range of a validated analytical method, such as HPLC-UV.

  • Analysis: Quantify the concentration of the dissolved compound against a standard curve.

Illustrative Solubility Data

The following table presents expected solubility data based on the molecule's structure.

Solvent/MediumTemperature (°C)Expected Solubility (mg/mL)
Water25> 50
0.1 N HCl (pH ~1.2)37> 100
Acetate Buffer (pH 4.5)37> 100
Phosphate Buffer (pH 6.8)37> 50
Phosphate Buffer (pH 7.4)37> 50
Methanol25> 100
Ethanol25> 75
Acetonitrile25> 20

The protonation of the primary amine at acidic pH is expected to significantly enhance aqueous solubility.

Stability and Forced Degradation: Probing Molecular Vulnerabilities

Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development.[2][8] By subjecting the molecule to harsh conditions, we can rapidly identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][10]

Logical Flow of a Forced Degradation Study

The workflow for a forced degradation study is a systematic process designed to ensure all potential degradation pathways are investigated.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (80°C, Solid & Solution) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC MassBalance Assess Mass Balance HPLC->MassBalance Identify Identify Degradants MassBalance->Identify Pathway Elucidate Pathways Identify->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Primary hydrolytic degradation pathway via lactam ring opening.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [2]High-Performance Liquid Chromatography (HPLC) is the technique of choice. [11][12]

Protocol: Reversed-Phase HPLC Method

Rationale: A C18 column is chosen for its versatility in retaining and separating moderately polar compounds. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have different polarities) are well-resolved.

Methodology:

  • Instrumentation: HPLC system with a UV detector or Mass Spectrometer (for peak identification).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Method Validation Summary

This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

Validation ParameterAcceptance Criteria
Specificity The peak for the parent compound is pure and resolved from all degradation products and placebo components (Peak Purity > 99%).
Linearity R² > 0.999 over the concentration range (e.g., 1-200 µg/mL).
Accuracy Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate, column temperature).

Conclusion

This technical guide outlines the essential framework for evaluating the . Its predicted hydrophilic nature and pH-dependent solubility are key considerations for formulation. The primary liability appears to be the potential for hydrolysis of the lactam ring, a characteristic that must be thoroughly investigated through systematic forced degradation studies.

The development and validation of a robust, stability-indicating HPLC method are non-negotiable for ensuring the quality, safety, and efficacy of any potential drug product containing this molecule. By following the detailed protocols and understanding the scientific rationale presented, researchers can confidently characterize this promising compound and accelerate its journey through the drug development pipeline.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Aizon.ai.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Studies. (n.d.).
  • Biodegradation of cyclic amines by Pseudomonas strain involves an amine monooxygenase. (n.d.).
  • 4-Amino-1-methylpiperidin-2-one. (n.d.). PubChem.
  • Bacterial degradation of monocyclic aromatic amines. (n.d.).
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (n.d.).
  • CO2-Induced Degradation of Amine-Containing Adsorbents... (2012, July 30). Journal of the American Chemical Society.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines... (2024, January 13). Clean Energy.
  • (R)-4-Amino-1-methylpiperidin-2-one. (n.d.). ChemScene.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • 4-Amino-2,2,6,6-tetramethylpiperidine. (n.d.). Wikipedia.
  • SAFETY DATA SHEET. (2024, December 10). TCI Chemicals.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent... (2014). Journal of the Mexican Chemical Society.
  • 4-Amino-1-methylpiperidine. (n.d.). PubChem.
  • (R)-4-Amino-1-methylpiperidin-2-one. (n.d.). Appchem.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (n.d.). Benchchem.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.).
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands... (n.d.).
  • 4-Amino-1-methylpiperidine. (n.d.). Chem-Impex.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC... (2022, September 3). PubMed.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Academy of Sciences.
  • Separation of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Piperidine Synthesis. (2025, June 4).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.).
  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures... (2011, November 14).
  • 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. (n.d.). Babeș-Bolyai University.

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The 4-Aminopiperidinone Scaffold: Engineering Conformational Rigidity in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As application scientists and medicinal chemists, we do not merely synthesize molecules; we engineer molecular constraints to interrogate and modulate biological systems. The transition from flexible, linear peptides to rigid peptidomimetics has been a cornerstone of modern drug discovery. Among these engineered scaffolds, the 4-aminopiperidinone (specifically 4-aminopiperidin-2-one) core stands out as a highly privileged motif.

By locking the highly flexible β -amino carboxamide motif into a six-membered lactam ring, 4-aminopiperidinones act as conformationally restrained β -amino acid equivalents. This forced geometry mimics bioactive peptide conformations—such as β -turns or reverse-turns—allowing these molecules to bind target receptors and enzymes with high affinity, selectivity, and metabolic stability compared to their linear counterparts.

Synthetic Methodologies: The Evolution of Access

The utility of any chemical scaffold is strictly bottlenecked by our ability to synthesize it stereoselectively. The foundational breakthrough for this scaffold was the development of Homo-Freidinger lactams by Klaus Weber and Peter Gmeiner in 1998, who achieved the stereoselective synthesis of enantiomerically pure 4-aminopiperidin-2-ones starting from the chiral pool1[1].

SynthesisWorkflow A L-Aspartic Acid (Starting Material) B Dibenzyl Aminobutanediol (Intermediate) A->B Protection & Reduction C 1,4-Bis-electrophile (Mesylation) B->C MesCl / Base D Azido Nitrile (LiCN / NaN3) C->D Nucleophilic Substitution E 4-Aminopiperidin-2-one (Homo-Freidinger Lactam) D->E Cyclization & Deprotection

Fig 1: Stereoselective synthesis workflow of 4-aminopiperidin-2-one from L-aspartic acid.

Protocol 1: Stereoselective Synthesis of 4-Aminopiperidin-2-one

Causality & Self-Validation: This protocol utilizes anchimeric assistance to dictate regioselectivity. The self-validating nature of this workflow relies on intermediate mass tracking to prevent mixed substitution products.

  • Protection and Reduction: Begin with enantiopure L-aspartic acid. Protect the primary amine via dibenzylation and reduce the carboxylic acids to yield N,N-dibenzyl aminobutanediol. Causality: Dibenzylation prevents unwanted nucleophilic side reactions of the amine and sterically directs subsequent substitutions.

  • Electrophilic Activation: React the diol with methanesulfonyl chloride (MesCl) and a mild base (e.g., triethylamine) at 0°C to form the 1,4-bis-electrophile. Validation: Confirm complete mesylation via LC-MS; the disappearance of the diol mass peak is critical before proceeding.

  • Regioselective Substitution: Treat the bis-mesylate with LiCN and NaN 3​ . Causality: The dibenzylamino group provides anchimeric assistance (neighboring group participation). This ensures the leaving group at position 1 is displaced exclusively by the first added nucleophile, yielding the azido nitrile with absolute regioselectivity1[1].

  • Lactamization: Subject the azido nitrile to catalytic hydrogenation (Pd/C, H 2​ ). This reduces the azide to a primary amine and hydrolyzes the nitrile, triggering spontaneous intramolecular cyclization to form the 4-aminopiperidin-2-one ring.

Key Applications in Drug Discovery

Cysteine Protease Inhibitors (Cathepsin K)

Cathepsin K is a cysteine protease heavily implicated in the resorption phase of bone remodeling, making it a prime target for osteoporosis therapeutics. Researchers discovered that incorporating a 1,3-diamino ketone template into a conformationally constrained 4-aminopiperidinone ring yielded highly potent and selective Cathepsin K inhibitors2[2].

X-ray crystallography confirms that the active site Cys25 attacks the electrophilic carbonyl of the 4-aminopiperidinone, forming a covalent tetrahedral hemithioketal adduct. Concurrently, the isobutyl group of the inhibitor's leucine motif anchors into the hydrophobic S2 pocket of the enzyme2[2].

CathepsinK CatK Cathepsin K Enzyme Active Site Cys25 (Free Thiol) Complex Non-Covalent Complex S2 Pocket (Hydrophobic) & Unprimed Side CatK->Complex Inhibitor 4-Aminopiperidinone Inhibitor Electrophilic Ketone Carbonyl Inhibitor->Complex Adduct Covalent Tetrahedral Adduct Hemithioketal Formation Complex->Adduct Nucleophilic Attack (Cys25 Sulfur to Ketone)

Fig 2: Mechanism of Cathepsin K inhibition via covalent tetrahedral adduct formation.

Novel Target Discovery via DECL and ASMS (PDCL2)

Recently, the 4-aminopiperidinone scaffold has been utilized in DNA-Encoded Chemical Libraries (DECL) to discover ligands for Phosducin-like 2 (PDCL2), a testis-specific phosphoprotein targeted for male contraception3[3].

Protocol 2: Affinity Selection Mass Spectrometry (ASMS) for PDCL2 Ligands

Causality & Self-Validation: To ensure hits are true binders and not false-positive aggregators, this protocol pairs ASMS with an orthogonal Thermal Shift Assay (TSA).

  • Equilibrium Incubation: Incubate recombinant PDCL2 protein (1 µM) with the off-DNA 4-aminopiperidinone compound library (10 µM per compound) in a physiological buffer (pH 7.4) for 1 hour at room temperature. Causality: Allows thermodynamic equilibrium to be reached, ensuring only stable protein-ligand complexes form.

  • Size-Exclusion Separation: Pass the mixture through a rapid size-exclusion chromatography (SEC) column at 4°C. Causality: The low temperature kinetically traps the complex by slowing the off-rate ( koff​ ) of the ligands, while SEC separates the large protein-ligand complexes from unbound small molecules.

  • Denaturation and Extraction: Treat the SEC eluate with cold acetonitrile (ACN) to denature PDCL2 and release the bound ligands. Centrifuge to pellet the precipitated protein.

  • LC-MS/MS & TSA Validation: Analyze the supernatant using LC-MS/MS. Validation: Cross-reference the identified masses with a TSA. A validated binder must increase the melting temperature ( Tm​ ) of PDCL2, proving the mass spec hit is a stabilizing structural ligand3[3].

Quantitative Data Summary

Compound / ScaffoldTarget Enzyme/ReceptorKey Pharmacological MetricStructural Role of 4-Aminopiperidinone
Diastereomer Mixture 4 Cathepsin K>400-fold selectivity over CatB; 17-fold over CatLConformationally constrained 1,3-diamino ketone; forms covalent hemithioketal
Compound 12 PDCL2 (Phosducin-like 2)High binding affinity (ASMS & TSA confirmed)Reverse-turn mimetic stabilized by 11-membered H-bond ring
Homo-Freidinger Lactams Dopamine ReceptorsHigh affinity (modulates Pro-Leu-Gly-NH 2​ axis)Rigid β -amino acid equivalent; locks bioactive peptide conformation

Structural Biology and Mechanistic Insights

The true power of the 4-aminopiperidinone scaffold lies in its internal hydrogen-bonding dynamics. Conformational analyses using Variable Temperature (VT) NMR spectroscopy reveal that specific 4-aminopiperidin-2-one derivatives predominantly adopt a reverse-turn structure. This is stabilized by a robust CO−HN intramolecular hydrogen bond forming an 11-membered pseudoring. VT NMR experiments demonstrating a substantial temperature dependency of the terminal NH ( ΔδNH​/ΔT=−6.5 ) physically validate that the amount of intramolecular hydrogen bonding is structurally intrinsic to the scaffold3[3].

References

  • Advancing ASMS with LC-MS/MS for the discovery of novel PDCL2 ligands from DNA-encoded chemical library selections Source: ResearchGate URL:[Link]

  • Conformationally Constrained 1,3-Diamino Ketones: A Series of Potent Inhibitors of the Cysteine Protease Cathepsin K Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Methodological & Application

Application Note: Enantiomeric Purity Determination of (R)-4-Amino-1-methyl-piperidin-2-one via Normal Phase Chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral amine (R)-4-Amino-1-methyl-piperidin-2-one is a high-value synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). Ensuring its high enantiomeric excess (ee) is critical, as stereochemistry directly dictates the pharmacological efficacy and safety profile of the resulting drug substances. This application note details a robust, self-validating Normal Phase Chiral High-Performance Liquid Chromatography (HPLC) method designed to baseline-resolve the (R) and (S) enantiomers, providing a reliable framework for quality control and process chemistry optimization.

Scientific Context & Mechanistic Rationale

Pharmaceutical Relevance

The piperidin-2-one scaffold is highly versatile in medicinal chemistry. Specifically, the (R)-enantiomer of 4-amino-1-methyl-piperidin-2-one serves as a crucial building block in several therapeutic pipelines:

  • Autoimmune and Inflammatory Disorders: It is utilized in the synthesis of substituted indazolone derivatives, which act as potent modulators of TNF- α signaling for the treatment of conditions like rheumatoid arthritis and Crohn's disease[1].

  • Oncology: The compound is an intermediate in the synthesis of substituted quinoxaline derivatives that inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3/4), disrupting the glycolytic pathway in rapidly growing tumor cells[2]. It is also employed in the synthesis of dual inhibitors targeting histone methyltransferase G9a and DNA methyltransferases (DNMTs) for epigenetic cancer therapies[3].

  • Antiviral Therapeutics: The scaffold is integrated into compounds designed for the treatment and prevention of Flavivirus infections, including Hepatitis C Virus (HCV)[4].

Chromatographic Challenges & Causality

Analyzing this compound presents two distinct structural challenges:

  • High Basicity: The primary amine at the C4 position is highly basic. On traditional silica-based chiral stationary phases (CSPs), this basicity leads to strong, non-specific electrostatic interactions with unendcapped, acidic residual silanols. If left unmitigated, this causes severe peak tailing, shifting retention times, and a loss of chiral resolution.

  • Weak Chromophore: The molecule lacks an extended conjugated aromatic system. Its primary UV-absorbing feature is the lactam carbonyl (amide bond), which necessitates detection in the low UV range (215 nm) where solvent background noise can be problematic.

To overcome these challenges, the method employs a specific combination of stationary and mobile phases designed to maximize chiral recognition while suppressing secondary interactions[5].

Mechanism cluster_analyte Analyte: (R)-4-Amino-1-methyl-piperidin-2-one CSP Chiralpak AD-H Stationary Phase (Amylose Carbamate) Amine C4 Primary Amine (Hydrogen Bond Donor) CSP->Amine H-Bonding (C=O to NH2) Lactam Lactam Carbonyl (Hydrogen Bond Acceptor) CSP->Lactam H-Bonding (NH to C=O) Methyl N-Methyl Group (Steric Bulking) CSP->Methyl Steric Fit / Inclusion

Mechanistic chiral recognition model between Chiralpak AD-H and the analyte.

Methodological Design

Stationary Phase Selection

The method utilizes a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel). The chiral recognition mechanism relies on the carbamate linkages of the amylose derivative, which provide essential hydrogen bond donor (NH) and acceptor (C=O) sites. These sites interact stereoselectively with the analyte's primary amine and lactam groups, while the chiral helical structure of the amylose polymer provides steric inclusion cavities that differentiate the (R) and (S) spatial arrangements[5].

Mobile Phase & Modifier Dynamics

A normal-phase solvent system of Hexane and Ethanol (60:40 v/v) is selected. Ethanol acts as the polar modifier to elute the highly polar analyte in a reasonable timeframe. Crucial Causality: To suppress the aforementioned peak tailing caused by the primary amine, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive basic modifier; it dynamically coats the acidic silanols on the silica support, preventing the analyte from engaging in secondary electrostatic interactions. This ensures sharp, symmetrical peaks and preserves the integrity of the chiral resolution.

Workflow A Phase 1: Column Screening (Amylose vs Cellulose) B Phase 2: Mobile Phase Tuning (Hexane/EtOH Ratio) A->B Select CSP C Phase 3: Modifier Addition (0.1% DEA) B->C Adjust Elution D Phase 4: System Validation (Resolution > 2.0) C->D Suppress Tailing

Chiral method development workflow for basic amine analytes.

Experimental Protocol

Reagents and Materials
  • Solvents: Hexane (HPLC Grade, UV cutoff < 195 nm), Ethanol (HPLC Grade, UV cutoff < 210 nm).

  • Modifiers: Diethylamine (DEA, 99.5% purity). Note: DEA must be fresh to prevent baseline drift and loss of basicity due to atmospheric CO2 absorption.

  • Standards: Racemic 4-Amino-1-methyl-piperidin-2-one and enantiopure (R)-4-Amino-1-methyl-piperidin-2-one.

Sample Preparation
  • Diluent Preparation: Prepare a diluent matching the mobile phase (Hexane:Ethanol, 60:40 v/v). Do not include DEA in the sample diluent to avoid localized baseline disturbances upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the racemic standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmOptimal H-bonding and steric inclusion for lactams/amines.
Mobile Phase Hexane / Ethanol / DEA (60:40:0.1, v/v/v)Balances retention time with chiral recognition; DEA suppresses tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, ensuring optimal linear velocity.
Column Temperature 25 °C (Thermostatted)Temperature control is critical; lower temps generally increase chiral resolution but broaden peaks.
Detection UV at 215 nmTargets the lactam carbonyl absorption while avoiding the UV cutoff of Ethanol.
Injection Volume 10 µLPrevents column overloading and maintains sharp peak shapes.
Run Time 20 MinutesEnsures complete elution of both enantiomers and system equilibration.

System Suitability & Self-Validation Criteria

A robust analytical method must be a self-validating system. Before analyzing unknown samples, inject the racemic standard mixture to verify the system suitability parameters outlined in Table 2.

ParameterAcceptance CriteriaImplication of Failure
Resolution ( Rs​ ) 2.0 between (R) and (S) peaksFailure indicates column degradation or incorrect mobile phase ratio.
Tailing Factor ( Tf​ ) 1.5 for both peaksValues > 1.5 indicate insufficient DEA or active silanol exposure.
Theoretical Plates ( N ) 3000 per peakLow plate count suggests column channeling or extra-column band broadening.
Retention Time RSD 2.0% (over 5 injections)High variance indicates pump cavitation or temperature fluctuations.
Troubleshooting Guide
  • Loss of Resolution: If Rs​ drops below 2.0, decrease the Ethanol concentration to 30% to increase retention and interaction time with the chiral stationary phase.

  • Severe Peak Tailing: If Tf​ exceeds 1.5, verify the quality of the DEA. DEA is highly volatile and degrades over time; prepare a fresh batch of mobile phase.

  • High Baseline Noise: Ensure HPLC-grade solvents are used. Ethanol absorbs strongly below 210 nm; verify the detector is set exactly to 215 nm and the reference bandwidth (if using a DAD) is appropriately configured.

References

  • Indazolones as modulators of tnf signaling Google P
  • Novel compounds as dual inhibitors of histone methyltransferases and DNA methyltransferases Google P
  • Compounds and methods for the treatment or prevention of Flavivirus infections Google P
  • Substituted quinoxaline derivatives Google P
  • Compounds and methods for the treatment or prevention of Flavivirus infections (Chiralpak Context) Google Patents (AU2011276526A1 - Chiralpak AD-H Usage)

Sources

Application Note: Spectroscopic Characterization of (R)-4-Amino-1-methyl-piperidin-2-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the structural elucidation and characterization of (R)-4-Amino-1-methyl-piperidin-2-one, a chiral piperidinone derivative relevant as a building block in medicinal chemistry and drug development. We present comprehensive, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust, reproducible, and self-validating. The presented data, while predictive, is based on established principles of spectroscopy and analysis of analogous structures, offering a reliable blueprint for researchers.

Introduction and Molecular Overview

(R)-4-Amino-1-methyl-piperidin-2-one is a functionalized heterocyclic compound featuring a lactam ring, a chiral center at the C4 position, and a secondary amine.[1][2][3] Its molecular formula is C₆H₁₂N₂O, with a monoisotopic mass of 128.0950 Da.[1] The precise and unambiguous confirmation of its structure and stereochemistry is critical for its application in the synthesis of pharmacologically active agents. This note details the orthogonal analytical approach using NMR and high-resolution mass spectrometry (HRMS) to provide a complete spectroscopic profile of the molecule.

Chemical Structure and Properties

The structural integrity of the compound is the foundation of its chemical reactivity and biological activity. The key features include the piperidin-2-one core, an N-methyl group, and an amino group at the stereogenic center.

molecule N1 N1 C2 C2(=O) N1->C2 C_methyl CH₃ N1->C_methyl C3 C3 C2->C3 O_dummy C2->O_dummy O C4 C4(R) C3->C4 C5 C5 C4->C5 N_amino NH₂ C4->N_amino C6 C6 C5->C6 C6->N1

Caption: Structure of (R)-4-Amino-1-methyl-piperidin-2-one with atom numbering.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₆H₁₂N₂O PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
IUPAC Name (4R)-4-amino-1-methylpiperidin-2-one Appchem[3]

| CAS Number | 2200475-69-8 | ChemScene[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de-novo structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular connectivity and stereochemistry.

Expertise in Practice: Causality Behind Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃). Why? The amino (-NH₂) and amide protons are labile and can exchange with deuterium or water, leading to signal broadening or disappearance. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process, allowing for the clear observation and coupling of these N-H protons.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for both ¹H and ¹³C NMR. Why? TMS is chemically inert, volatile (easy to remove), and provides a single, sharp signal that does not overlap with most organic analytes, ensuring accurate and reproducible chemical shift referencing.

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (R)-4-Amino-1-methyl-piperidin-2-one in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for analyzing the complex spin systems of the piperidine ring.[5]

  • ¹H NMR Acquisition:

    • Acquire data at 25 °C.

    • Set a spectral width of at least 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon.[6]

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (like the carbonyl C2) to appear with sufficient intensity.

    • Acquire several thousand scans for a good signal-to-noise ratio.

Expected NMR Data and Interpretation

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H4 ~3.0 - 3.2 m - 1H Methine proton alpha to the amino group, deshielded.
H6 (eq) ~3.3 - 3.5 m - 1H Axial and equatorial protons adjacent to the amide nitrogen are diastereotopic.
H6 (ax) ~2.9 - 3.1 m - 1H The equatorial proton is typically downfield of the axial.
H5 (eq) ~1.9 - 2.1 m - 1H Diastereotopic protons on C5.
H5 (ax) ~1.6 - 1.8 m - 1H The axial proton is expected to be upfield.
H3 (eq) ~2.4 - 2.6 dd J ≈ 17, 6 1H Protons alpha to the carbonyl are deshielded.
H3 (ax) ~2.2 - 2.4 dd J ≈ 17, 8 1H Large geminal coupling is expected.
N-CH₃ ~2.7 - 2.8 s - 3H Singlet for the N-methyl group.

| -NH₂ | ~1.5 - 2.5 | br s | - | 2H | Broad singlet due to exchange; chemical shift is concentration-dependent. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Rationale
C2 ~170 - 172 Carbonyl carbon of the lactam.
C4 ~48 - 52 Methine carbon attached to the amino group.
C6 ~50 - 55 Methylene carbon adjacent to the amide nitrogen.[7]
C5 ~30 - 35 Methylene carbon of the piperidine ring.
C3 ~38 - 42 Methylene carbon alpha to the carbonyl.

| N-CH₃ | ~34 - 36 | N-methyl carbon. |

Note: Due to the chiral center at C4, all methylene protons on the ring (C3, C5, C6) are diastereotopic and will appear as distinct signals, each integrating to 1H, and will exhibit both geminal and vicinal coupling.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides precise molecular weight information and, through fragmentation, corroborates the molecular structure determined by NMR.

Expertise in Practice: Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. Why? ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like (R)-4-Amino-1-methyl-piperidin-2-one. It generates intact protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it perfect for accurate mass determination.[8]

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (ToF) or Orbitrap, is crucial. Why? HRMS provides mass accuracy within 5 ppm, which allows for the unambiguous determination of the elemental composition, confirming C₆H₁₂N₂O and distinguishing it from other potential isobaric formulas.[8]

  • Ionization Mode: Positive ion mode is used. Why? The presence of two basic nitrogen atoms (the secondary amine and the amino group) makes the molecule easy to protonate, leading to a strong signal for the [M+H]⁺ ion.

Protocol: High-Resolution Mass Spectrometry (HRMS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid aids in the protonation of the analyte.

  • Infusion: Directly infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) for initial analysis.

  • Instrumentation: Utilize an ESI-ToF or ESI-Orbitrap mass spectrometer.

  • Acquisition Parameters (Positive Ion Mode):

    • Set the mass range to m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

    • Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic mass of the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical value.

Expected Mass Spectrometry Data

Table 4: Expected High-Resolution Mass Spectrometry Data (ESI+)

Ion Species Theoretical m/z Calculated Elemental Composition
[M+H]⁺ 129.1022 C₆H₁₃N₂O⁺

| [M+Na]⁺ | 151.0842 | C₆H₁₂N₂NaO⁺ |

The primary observed species should be the protonated molecule [M+H]⁺. The sodium adduct [M+Na]⁺ may also be present at lower intensity.

Integrated Analytical Workflow

The confirmation of the structure and identity of (R)-4-Amino-1-methyl-piperidin-2-one is a multi-step process where each analytical technique provides complementary information.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The combination of high-field NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the characterization of (R)-4-Amino-1-methyl-piperidin-2-one. The protocols and expected data outlined in this application note serve as a comprehensive guide for researchers to verify the identity, structure, and purity of this important synthetic intermediate. Adherence to these methodologies ensures data integrity and supports the stringent requirements of chemical and pharmaceutical development.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • Găină, L. et al. (2010). 4-AMINOPIPERIDINE BASED NEW AMINO-s-TRIAZINES AS POTENTIAL DENDRITIC BUILIDING-BLOCKS. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • Al-Rawi, J. M. A. et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • PubChem. 4-Amino-1-methylpiperidin-2-one. National Center for Biotechnology Information. [Link]

  • Appchem. (R)-4-Amino-1-methylpiperidin-2-one. [Link]

  • Royal Society of Chemistry. In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS. [Link]

  • Turesky, R. J. et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]

  • Gatto, L. et al. R for Mass Spectrometry. GitHub Pages. [Link]

  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link]

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Application Note & Protocol: Characterization of (R)-4-Amino-1-methyl-piperidin-2-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Piperidinone Scaffolds

The piperidine ring is a foundational structural motif in a multitude of pharmaceutical agents, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with diverse biological targets, including enzymes.[1] Specifically, the piperidin-2-one derivative class of compounds has garnered interest for its therapeutic potential. For instance, certain piperidin-2-one derivatives have been identified as inhibitors of p38 MAP kinase, an enzyme implicated in inflammatory diseases, suggesting a role for this chemical family in drug discovery.[2]

(R)-4-Amino-1-methyl-piperidin-2-one is a specific chiral molecule within this class.[3][4] While detailed public data on its specific biological targets is nascent, its structural features merit investigation into its enzyme inhibitory capabilities. This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the characterization of (R)-4-Amino-1-methyl-piperidin-2-one, or similar novel compounds, in enzyme inhibition assays. We will navigate from initial assay development and IC50 determination to in-depth mechanism of action studies, using a protein kinase as a representative and plausible enzyme target.

Pillar 1: Foundational Principles of Enzyme Inhibition

Enzyme assays are the bedrock of modern drug discovery, providing the means to measure an enzyme's activity and quantify how a compound modulates this activity.[5] An inhibitor's potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Understanding the mechanism of inhibition is equally critical. Reversible inhibitors, which bind non-covalently, are typically classified into four main types[6][7]:

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.[6][8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, and is most effective at high substrate concentrations.[6]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic turnover.

Elucidating which of these mechanisms a compound employs is crucial for lead optimization and understanding its biological effect.

Pillar 2: A Validated Workflow for Inhibitor Characterization

A robust and self-validating workflow is essential for generating reliable data. The process begins with assay development to ensure the reaction is monitored under initial velocity conditions and culminates in detailed kinetic studies.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A Enzyme & Substrate Titration B Determine Linear Range (Initial Velocity Conditions) A->B C Z'-Factor Calculation (Assay Robustness) B->C D Compound Serial Dilution C->D Proceed if Z' > 0.5 E Dose-Response Assay D->E F Non-linear Regression Analysis E->F G IC50 Value Calculation F->G H Kinetic Assay Matrix (Vary [S] and [I]) G->H Characterize potent hits I Data Analysis (e.g., Lineweaver-Burk Plot) H->I J Determine Inhibition Type (Competitive, Non-competitive, etc.) I->J

Caption: Experimental workflow for enzyme inhibitor characterization.

Pillar 3: Detailed Protocols for Implementation

The following protocols are designed as a template and should be optimized for the specific enzyme system under investigation. A generic protein kinase assay is used as an example.

PART A: Assay Development & Optimization

Before determining the IC50 of (R)-4-Amino-1-methyl-piperidin-2-one, the enzymatic reaction itself must be well-characterized.

1. Objective: To establish assay conditions where the reaction rate is linear with time and dependent on enzyme concentration. For kinase assays, ATP concentration is a critical variable that must be optimized, as IC50 values are highly dependent on it.[9]

2. Materials & Reagents:

  • (R)-4-Amino-1-methyl-piperidin-2-one (Test Inhibitor)

  • Target Protein Kinase (e.g., p38 MAP Kinase)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, HEPES with MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • Known potent inhibitor (Positive Control, e.g., Staurosporine for kinases)

  • DMSO (for compound dilution)

  • 96- or 384-well microplates

  • Microplate reader

3. Protocol for Establishing Initial Velocity Conditions:

  • Enzyme Titration: Prepare a series of enzyme dilutions in assay buffer.

  • Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP.

  • Monitor product formation over time (e.g., every 1-2 minutes for 30-60 minutes) using the chosen detection method.

  • Analysis: Plot product formation versus time for each enzyme concentration. Identify the enzyme concentration and time interval where the reaction is linear (i.e., the initial velocity phase).[9] Subsequent experiments must be conducted within this linear range.

4. ATP Km Determination:

  • Using the optimized enzyme concentration, set up reactions with varying concentrations of ATP while keeping the peptide substrate concentration fixed and saturating.

  • Measure the initial velocity for each ATP concentration.

  • Plot velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP. For competitive inhibitor screening, it is essential to run the assay with an ATP concentration at or below the Km value.[10]

PART B: IC50 Determination Protocol

1. Objective: To determine the concentration of (R)-4-Amino-1-methyl-piperidin-2-one that inhibits 50% of the enzyme's activity.

2. Preparation of Compound Plates:

  • Prepare a stock solution of (R)-4-Amino-1-methyl-piperidin-2-one in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution to create a dose-response curve. A common approach is an 8- to 12-point curve using 3-fold or 4-fold serial dilutions.[11] For an expected IC50 in the micromolar range, a top concentration of 100 µM might be appropriate.[11]

  • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells.

3. Assay Execution (Example Kinase Assay):

  • Controls: Designate wells for:

    • 100% Activity Control (Negative Control): Contains enzyme, substrate, ATP, and DMSO (no inhibitor).

    • 0% Activity Control (Positive Control/Background): Contains substrate, ATP, and DMSO but no enzyme.

  • Add the enzyme solution to all wells except the 0% activity control and incubate for a short period (e.g., 15-30 minutes) with the compound. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution containing the substrate and ATP (at its predetermined Km concentration).

  • Allow the reaction to proceed for the predetermined linear time period.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Read the plate on a microplate reader.

4. Data Analysis for IC50:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Plot the Dose-Response Curve: Plot percent inhibition versus the logarithm of the inhibitor concentration.[12]

  • Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response), to fit the data.[13] This can be performed using software like GraphPad Prism.

  • The IC50 is the concentration of the inhibitor at the inflection point of the resulting sigmoidal curve.

PART C: Mechanism of Action (MoA) Studies

1. Objective: To determine if (R)-4-Amino-1-methyl-piperidin-2-one is a competitive, non-competitive, uncompetitive, or mixed inhibitor.

2. Experimental Design:

  • Set up a matrix of reactions where the substrate concentration is varied along one axis and the inhibitor concentration is varied along the other.

  • Typically, you will use several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations (e.g., 0.2x Km to 5x Km).[14]

  • Measure the initial velocity for each combination of substrate and inhibitor concentration.

3. Data Analysis & Visualization:

  • Michaelis-Menten Plots: For each inhibitor concentration, plot velocity vs. substrate concentration. This gives a preliminary view of the inhibitor's effect.

  • Lineweaver-Burk Plot (Double Reciprocal Plot): For a clearer determination, plot 1/velocity versus 1/[Substrate].[14][15] The pattern of the lines reveals the mechanism of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_node Inhibitor binds to free enzyme (E) only. Vmax unchanged, Km increases. noncomp_node Inhibitor binds to E or ES. Vmax decreases, Km unchanged. uncomp_node Inhibitor binds to ES complex only. Vmax and Km decrease.

Caption: Key characteristics of reversible enzyme inhibition types.

  • Competitive inhibitors will show lines that intersect on the y-axis (Vmax is unchanged).[6]

  • Non-competitive inhibitors will show lines that intersect on the x-axis (Km is unchanged).[6]

  • Uncompetitive inhibitors will show parallel lines.[6]

Data Presentation: A Comparative Framework

To understand the selectivity of (R)-4-Amino-1-methyl-piperidin-2-one, it is best practice to screen it against a panel of related enzymes. The results should be summarized in a clear, tabular format.

Enzyme Target (R)-4-Amino-1-methyl-piperidin-2-one IC50 (µM) Positive Control IC50 (µM)
p38α MAP Kinase1.2 ± 0.20.05 ± 0.01 (BIRB 796)
JNK115.8 ± 2.10.10 ± 0.02 (SP600125)
ERK2> 500.25 ± 0.04 (U0126)
GSK3β22.5 ± 3.50.01 ± 0.003 (CHIR99021)
Table 1: Hypothetical IC50 data for (R)-4-Amino-1-methyl-piperidin-2-one against a panel of protein kinases. Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the characterization of (R)-4-Amino-1-methyl-piperidin-2-one as a potential enzyme inhibitor. By following these self-validating protocols, researchers can reliably determine the compound's potency (IC50) and elucidate its mechanism of action. The structured workflow, from initial assay development to detailed kinetic analysis, ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • 2.5: Enzyme Kinetics and Inhibition. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Distinguishing reversible enzyme inhibition mechanisms. (2020, September 18). The Science Snail. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Lecture 10 Enzyme inhibition kinetics. (n.d.). PLB Lab Websites. Retrieved from [Link]

  • Enzymatic activity and inhibition assay. (2019). Bio-protocol. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2011, March 15). PubMed. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from [Link]

  • How can I decide chemical concentration for design of IC50 assay?. (2021, February 2). ResearchGate. Retrieved from [Link]

  • I am looking for an accurate method for determining the IC50 value?. (2022, October 3). ResearchGate. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • 4-Amino-1-methylpiperidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Piperidin-2-one derivative compounds and drugs containing these compounds as the active ingredient. (n.d.). Google Patents.
  • Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

Sources

Application Note: A Strategic Guide to the Reductive Amination of 4-Piperidones

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Central Role of the 4-Substituted Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, integral to the structure of numerous approved drugs.[1] Its substitution at the C4 position, in particular, gives rise to the 4-substituted-4-aminopiperidine motif, a structural feature found in a multitude of bioactive compounds, including potent CCR5 antagonists developed as HIV-1 entry inhibitors.[2]

Reductive amination stands as the most robust and versatile strategy for forging this critical C-N bond.[3] This process, which converts a ketone into a substituted amine in a controlled manner, avoids the common pitfalls of direct alkylation, such as over-alkylation and low yields.[4] This guide provides an in-depth analysis of the reaction mechanism, a strategic comparison of common reducing agents, and field-proven, step-by-step protocols to empower researchers in synthesizing these vital chemical entities.

The Mechanistic Pathway: A Tale of Two Steps

Reductive amination is a sophisticated one-pot reaction that proceeds through two distinct, yet interconnected, stages:

  • Imine/Iminium Ion Formation: The reaction initiates with a nucleophilic attack of the amine on the carbonyl carbon of the 4-piperidone, forming a transient hemiaminal intermediate.[5] Under mildly acidic conditions (typically pH 4-6), this intermediate readily eliminates a molecule of water to form a C=N double bond.[6] If a primary amine is used, an imine is formed; a secondary amine yields a positively charged iminium ion. This step is reversible, and its equilibrium is a critical control point.[7]

  • Hydride-Mediated Reduction: A reducing agent, introduced into the same pot, selectively reduces the electrophilic imine or iminium ion.[8] The choice of reducing agent is paramount, as it must be powerful enough to reduce the C=N bond but selective enough to avoid significant reduction of the starting ketone.[5][6]

Reductive_Amination_Mechanism Start 4-Piperidone + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Hemiaminal->Start Reversible Iminium Imine / Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) (Acid Catalyzed) Iminium->Hemiaminal Hydrolysis (+H₂O) Product 4-Substituted Piperidine Iminium->Product Reduction Hydride Reducing Agent (e.g., [H]⁻) Hydride->Iminium

Caption: The core mechanism of reductive amination.

Strategic Selection of the Reducing Agent

The success of a reductive amination hinges on the choice of reducing agent. Each option presents a unique profile of reactivity, selectivity, and operational requirements. The ideal reagent reduces the iminium ion much faster than the starting ketone.[5]

ReagentSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation (H₂/Catalyst)
Selectivity Excellent: Highly selective for imines/iminium ions over ketones.[5][9]Good: Also selective, allowing for one-pot procedures.[4][10]Excellent: Highly efficient and clean reduction of the imine.
Solvents Aprotic (DCE, DCM, THF).[10] Not compatible with methanol.Protic (Methanol, Ethanol).[10]Protic (Methanol, Ethanol).[11]
One-Pot Suitability Ideal: The reagent of choice for direct, one-pot aminations.[5][9]Yes: Commonly used in one-pot reactions.Yes: The entire reaction is conducted in a single vessel.
Key Advantages Mild conditions, high yields, broad functional group tolerance.[9][12]Cost-effective, not water-sensitive.[10][11]Highly scalable, high-purity product, atom-economical.[11]
Key Disadvantages Water-sensitive, relatively expensive.[10]Highly Toxic: Can release toxic HCN gas upon acidification.[11]Requires specialized high-pressure equipment (hydrogenator).[11]
Safety Handle in a dry environment.EXTREME CAUTION: Use in a well-ventilated fume hood. Quench with bleach if necessary to destroy cyanide.Flammable hydrogen gas; catalyst can be pyrophoric.[11]

Field-Proven Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of N-protected 4-piperidones, a common starting point in pharmaceutical synthesis.[3][13]

Protocol 1: One-Pot Amination with Sodium Triacetoxyborohydride (STAB)

This is the most widely used modern method due to its mildness, selectivity, and high efficiency.[12]

Protocol_Workflow A 1. Dissolve Ketone & Amine in Anhydrous DCE/DCM B 2. Stir for Iminium Formation (20-60 min) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Monitor by TLC / LC-MS (2-24 h) C->D E 5. Quench with Saturated NaHCO₃ D->E F 6. Extract with DCM or EtOAc E->F G 7. Dry, Concentrate & Purify F->G

Caption: General workflow for a one-pot reductive amination.

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Primary or Secondary Amine (1.0-1.2 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq)[1]

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

    • Extraction Solvent (DCM or Ethyl Acetate)

    • Silica Gel for chromatography

  • Step-by-Step Methodology:

    • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE or DCM (to a concentration of ~0.1-0.2 M).[1]

    • Imine Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive substrates, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[3]

    • Reduction: Carefully add STAB (1.5 eq) to the solution in small portions over 10-15 minutes. The addition may be slightly exothermic.[1]

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed (typically 2-24 hours).[11]

    • Work-up (Quench): Once complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until all gas evolution ceases.[5]

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM or ethyl acetate.[11]

    • Isolation & Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[11]

Protocol 2: Amination with Sodium Cyanoborohydride

A cost-effective alternative, particularly useful in protic solvents which can accelerate imine formation.[6]

  • SAFETY FIRST: Sodium cyanoborohydride is highly toxic. All manipulations must be performed in a certified chemical fume hood. Acidic conditions can liberate deadly hydrogen cyanide (HCN) gas.

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Amine (1.1 eq)

    • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

    • Methanol (MeOH)

    • Water, Ethyl Acetate

  • Step-by-Step Methodology:

    • Reactant Setup: Dissolve the N-Boc-4-piperidone and amine in methanol.

    • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₃CN portion-wise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[11]

    • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

    • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[11]

Protocol 3: Scale-Up via Catalytic Hydrogenation

The preferred method for large-scale synthesis due to its efficiency and the high purity of the final product.[11]

  • SAFETY FIRST: Requires a dedicated hydrogenation vessel and proper handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel).

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Catalyst (e.g., Palladium on Carbon (Pd/C, 5-10% w/w) or Raney Nickel)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas Source

  • Step-by-Step Methodology:

    • Reactant Setup: In a suitable hydrogenation vessel, dissolve the piperidone and amine in methanol or ethanol.[11]

    • Catalyst Addition: Carefully add the hydrogenation catalyst as a slurry in the solvent. Do not allow the catalyst to dry in the air.[11]

    • Hydrogenation: Seal the vessel, purge thoroughly with an inert gas (like nitrogen), and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.

    • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by sampling and analyzing via LC-MS.

    • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of celite. Caution: The celite pad may be flammable; do not allow it to dry completely before proper disposal.

    • Isolation: Remove the solvent under reduced pressure to obtain the crude product. Purify as needed by chromatography or crystallization.[11]

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Slow imine formation: Sterically hindered or electron-deficient substrates.[6] 2. Reduction of starting ketone: Using a non-selective reducing agent like NaBH₄ in a one-pot setup.[6]1. Add a catalytic amount of weak acid (e.g., acetic acid) to promote imine formation.[6] 2. Switch to a milder, more selective reagent like NaBH(OAc)₃.[5]
Significant Side Products 1. Over-alkylation: The secondary amine product is more nucleophilic than the starting primary amine and reacts again.[6] 2. Alcohol formation: The starting ketone is reduced to a 4-hydroxypiperidine.1. Use a stoichiometric amount of the amine or a slight excess of the ketone.[6] A stepwise procedure (form imine first, then add reductant) can also minimize this.[6] 2. Ensure a selective reducing agent (NaBH(OAc)₃) is used, which preferentially reduces the iminium ion.[5]
Reaction Stalls 1. Reagent decomposition: Moisture in the reaction if using STAB. 2. Catalyst poisoning: Impurities in the starting materials for catalytic hydrogenation.1. Use anhydrous solvents and reagents. Add additional STAB if necessary. 2. Ensure high purity of starting materials and solvent for hydrogenation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Organic Chemistry Portal. (n.d.).
  • Ashenhurst, J. (2017).
  • Wikipedia. (n.d.).
  • JoVE. (2023).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
  • ResearchGate. (2015).

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Application Note: Scalable Biocatalytic Synthesis of (R)-4-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound (R)-4-Amino-1-methyl-piperidin-2-one (CAS: 2200475-69-8)[1] is a highly valuable chiral building block in modern medicinal chemistry. With a molecular weight of 128.17 g/mol [2], this delta-lactam motif is frequently embedded in advanced active pharmaceutical ingredients (APIs). Most notably, it serves as a critical structural moiety in quinoxaline-based inhibitors targeting the glycolytic enzyme PFKFB3 for oncology applications ()[3], as well as in dual inhibitors of the epigenetic targets G9a and DNMT ()[4].

This application note details a highly scalable, self-validating biocatalytic protocol for its synthesis, bypassing the limitations of traditional multi-step chiral pool derivations.

Mechanistic Rationale: The Biocatalytic Advantage

Historically, functionalized chiral piperidinones were synthesized via multi-step chiral pool approaches (e.g., starting from (R)-aspartic acid). These routes suffer from poor atom economy, requiring extensive protection/deprotection sequences and harsh reducing agents.

To meet the stringent demands of large-scale drug development, we deploy an asymmetric biocatalytic transamination strategy. By utilizing 1-methylpiperidine-2,4-dione (CAS: 118263-97-1)[5] as a prochiral substrate, an engineered (R)-selective amine transaminase (R-ATA) installs the stereocenter at C4 with perfect enantioselectivity (>99% ee).

Causality of Reaction Design: The transaminase reaction is thermodynamically limited by product inhibition. To drive the equilibrium toward the target amine, isopropylamine (IPA) is used in a 5-fold molar excess. Furthermore, a continuous nitrogen sweep is employed to volatilize and remove the acetone byproduct, forcing the reaction to completion via Le Chatelier's principle. Pyridoxal-5'-phosphate (PLP) is supplemented to ensure the enzyme's active site remains saturated with its essential amine-carrying cofactor.

Process Optimization Data

The following table summarizes the quantitative optimization of the biocatalytic process, demonstrating the causality behind the finalized protocol parameters.

ParameterBaseline ConditionOptimized ConditionMechanistic Rationale for Change
Amine Donor Isopropylamine (1 eq)Isopropylamine (5 eq)High molar excess drives the thermodynamic equilibrium toward the aminated product.
Byproduct Removal Closed SystemContinuous N₂ SweepVolatilization of acetone prevents product inhibition and reverse transamination.
Enzyme Loading 5.0 g/L2.0 g/LUtilization of highly engineered R-ATA variants reduces downstream protein filtration burden.
Co-factor (PLP) 0.1 mM1.0 mMEnsures complete saturation of the enzyme active site over the entire 24h reaction period.
Temperature 20°C30°CMaximizes kinetic rate without reaching the thermal denaturation threshold of the biocatalyst.

Experimental Workflow

SynthWorkflow SM 1-Methylpiperidine-2,4-dione (Prochiral Substrate) Rxn Biocatalytic Transamination (pH 7.5, 30°C) SM->Rxn Enz (R)-Amine Transaminase + PLP Cofactor Enz->Rxn Donor Isopropylamine (Amine Donor) Donor->Rxn Prod (R)-4-Amino-1-methylpiperidin-2-one (Target API Intermediate) Rxn->Prod Byprod Acetone (Byproduct Removed) Rxn->Byprod

Biocatalytic workflow for the asymmetric synthesis of (R)-4-Amino-1-methylpiperidin-2-one.

Detailed Protocol: Biocatalytic Synthesis & Isolation

Self-Validating System: This protocol relies on precise pH modulation to control the ionization state of the intermediates, allowing for a seamless, chromatography-free liquid-liquid extraction (LLE) cascade. If the pH is not accurately adjusted at each step, phase separation will fail, providing immediate physical validation of the process state.

Step 1: Enzymatic Conversion
  • Buffer Preparation: Charge a jacketed reactor with 1.0 L of 100 mM sodium phosphate buffer. Adjust to pH 7.5.

  • Cofactor & Donor Addition: Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1.0 mM. Slowly add Isopropylamine (IPA) to reach 1.0 M. Note: IPA addition will spike the pH; carefully titrate back to pH 7.5 using 6M HCl.

  • Substrate Loading: Add 1-methylpiperidine-2,4-dione (25.4 g, 0.2 mol) to achieve a 0.2 M substrate concentration.

  • Biocatalyst Addition: Introduce 2.0 g of engineered (R)-selective Amine Transaminase (R-ATA).

  • Reaction Execution: Stir the mixture at 30°C at 300 rpm. Apply a gentle nitrogen sweep over the headspace to continuously remove generated acetone. Run for 24 hours.

Step 2: In-Process Control (IPC)
  • Conversion Check: Withdraw a 100 µL aliquot, quench with 900 µL acetonitrile, centrifuge to pellet the protein, and analyze the supernatant via HPLC (C18 column, UV at 210 nm). Target conversion is >98%.

  • Chiral Purity: Confirm enantiomeric excess (>99% ee) using a chiral stationary phase (e.g., Chiralpak AD-H).

Step 3: Downstream Processing (Workup & Salt Formation)
  • Enzyme Denaturation & Impurity Extraction: Adjust the reactor pH to 2.0 using 6M HCl. This denatures the enzyme and fully protonates the product (making it highly water-soluble).

  • Filtration: Filter the mixture through a Celite pad to remove precipitated protein.

  • Organic Wash: Wash the aqueous filtrate with Methyl tert-butyl ether (MTBE) (2 × 500 mL). Causality: This removes unreacted ketone and non-basic impurities. The product remains safely in the aqueous layer.

  • Free-Basing: Cool the aqueous layer to 5°C and adjust the pH to 11.5 using 5M NaOH to deprotonate the amine.

  • Product Extraction: Extract the free base with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (3 × 500 mL).

  • Salt Crystallization: Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum. Dissolve the resulting oil in absolute ethanol and add 1.0 equivalent of p-Toluenesulfonic acid. Stir at 0°C to crystallize the product as a highly pure tosylate salt. Filter and dry under vacuum.

Downstream Application: Target Biology

The synthesized (R)-4-Amino-1-methyl-piperidin-2-one is a direct precursor for quinoxaline derivatives that act as potent inhibitors of PFKFB3[6]. By inhibiting this kinase, the drugs block the synthesis of Fructose-2,6-bisphosphate (F2,6-BP), a critical allosteric activator of tumor glycolysis (The Warburg Effect).

BiologicalPathway API Quinoxaline API (Contains (R)-4-Amino...) Target PFKFB3 Enzyme (Kinase Domain) API->Target Potent Inhibition F6P Fructose-6-Phosphate (Substrate) Target->F6P F26BP Fructose-2,6-bisphosphate (Product) F6P->F26BP Catalyzed by PFKFB3 Glycolysis Tumor Glycolysis (Warburg Effect) F26BP->Glycolysis Allosteric Activation

Mechanism of action for PFKFB3 inhibitors utilizing the (R)-4-Amino-1-methylpiperidin-2-one moiety.

References

  • PubChem. "4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267". National Institutes of Health (NIH).

  • ChemScene. "2200475-69-8 | (R)-4-Amino-1-methylpiperidin-2-one".

  • Google Patents. "WO2016180537A1 - Substituted quinoxaline derivatives".

  • Google Patents. "WO2015192981A1 - Novel compounds as dual inhibitors of histone methyltransferases and DNA methyltransferases".

  • ChemicalBook. "1-Methyl-2,4-piperidinedione | 118263-97-1".

Sources

Application Notes and Protocols for (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scientific Diligence and Safety

Therefore, the protocols and safety recommendations outlined herein are synthesized from a combination of:

  • Data available for the closely related, non-chiral analogue, 4-Amino-1-methylpiperidin-2-one.

  • Established best practices for the handling of potent powdered Active Pharmaceutical Ingredients (APIs).[1][2]

  • General principles of stability and handling for chiral piperidinone and lactam-containing compounds.[3][4]

This guide is intended for researchers, scientists, and drug development professionals. All users must supplement these guidelines with their institution's specific safety protocols and a thorough risk assessment before commencing any work.

Compound Overview and Physicochemical Properties

(R)-4-Amino-1-methyl-piperidin-2-one is a chiral piperidinone derivative. Such scaffolds are of significant interest in medicinal chemistry as they are key structural motifs in many bioactive compounds and approved pharmaceuticals.[5] The specific stereochemistry at the C4 position can profoundly influence pharmacological activity, making the enantiomerically pure compound a valuable building block in drug discovery.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 2200475-69-8ChemScene[6]
Molecular Formula C₆H₁₂N₂OChemScene[6]
Molecular Weight 128.17 g/mol ChemScene[6]
Appearance Assumed to be a solid (powder)General practice for similar compounds
Purity ≥98% (Typical from suppliers)ChemScene[6]

Hazard Identification and Risk Assessment (Based on Analogue Data)

The hazard profile for the non-chiral analogue, 4-amino-1-methylpiperidin-2-one, provides the most direct, albeit extrapolated, safety information.[7] Researchers must handle this compound with the assumption that it possesses similar toxicological properties.

Table 2: GHS Classification for 4-Amino-1-methylpiperidin-2-one

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral 4H302: Harmful if swallowedDanger
Skin Corrosion/Irritation 2H315: Causes skin irritationDanger
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation 3H335: May cause respiratory irritationDanger

Source: PubChem CID 52911267[7]

Core Causality of Hazards:

  • Amine Functionality: The primary amino group can impart basicity and reactivity, often leading to skin and eye irritation.

  • Lactam Ring: While δ-lactams are more stable than β-lactams, the ring system can still be susceptible to hydrolysis under certain conditions, potentially leading to degradation products with different toxicological profiles.[3][4]

  • Powdered Form: Fine powders present a significant inhalation risk. Potent compounds, even in small quantities, can cause systemic effects if inhaled.[1]

Workflow for Hazard Containment Strategy

The following diagram outlines the decision-making process for establishing appropriate containment based on the potential hazards associated with powdered APIs.

Hazard_Containment_Workflow start Start: New Compound Handling (R)-4-Amino-1-methyl-piperidin-2-one assess_potency Assess Potency & OEL (Occupational Exposure Limit) start->assess_potency no_sds Specific SDS Unavailable. Use Analogue Data (GHS Hazards) assess_potency->no_sds powder_risk Is the compound a fine powder? no_sds->powder_risk containment_level Determine Required Containment Level powder_risk->containment_level Yes yes_powder Yes engineering_controls Select Engineering Controls containment_level->engineering_controls isolator High Potency / Unknown: Glovebox or Isolator engineering_controls->isolator High Risk ventilated_hood Moderate / Known Irritant: Ventilated Enclosure / Fume Hood engineering_controls->ventilated_hood Lower Risk ppe_protocol Define PPE Protocol end Implement Handling Protocol ppe_protocol->end isolator->ppe_protocol ventilated_hood->ppe_protocol PPE_Selection_Diagram cluster_eye Eye Protection cluster_hand Hand Protection cluster_body Body Protection cluster_resp Respiratory Protection handler Researcher/ Scientist eye_protection Chemical Safety Goggles (ANSI Z87.1 / EN166) handler->eye_protection Mandatory gloves Nitrile Gloves (double-gloving recommended) handler->gloves Mandatory lab_coat Flame-Resistant Lab Coat handler->lab_coat Mandatory respirator NIOSH-approved Respirator (if not in containment hood) handler->respirator Assess Risk face_shield Face Shield (in addition to goggles for splash risk) eye_protection->face_shield If splash risk apron Chemical-Resistant Apron (for larger quantities) lab_coat->apron If splash risk

Caption: Recommended Personal Protective Equipment (PPE) for handling.

Experimental Protocols: Step-by-Step Methodologies

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize aerosolization and exposure.

  • Preparation:

    • Don all required PPE (double nitrile gloves, safety goggles, lab coat).

    • Perform the procedure inside a ventilated balance enclosure or a chemical fume hood.

    • Place a tared weigh boat on the analytical balance.

    • Use anti-static tools and weigh boats to prevent electrostatic dispersal of the powder. [8]

  • Weighing:

    • Carefully open the main container inside the enclosure.

    • Using a clean spatula, gently transfer the desired amount of (R)-4-Amino-1-methyl-piperidin-2-one to the weigh boat. Avoid any sudden movements that could generate dust.

    • Securely close the main container immediately after dispensing.

  • Solution Preparation:

    • Place the weigh boat containing the compound into the receiving flask or vial.

    • Using a pipette, carefully add the desired solvent to the weigh boat to dissolve the compound, ensuring no powder is lost.

    • Rinse the weigh boat with additional solvent and add the rinse to the flask to ensure a complete quantitative transfer.

    • Cap the flask and mix by gentle swirling or sonication until fully dissolved.

Protocol for Accidental Spill Response
  • Immediate Action:

    • Alert colleagues in the immediate area.

    • If the spill is outside of a containment hood, evacuate the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Small Spill (inside a fume hood):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth (using a suitable solvent like water or ethanol), ensuring not to create dust. Place the cloth in the waste container.

    • Perform a final decontamination of the surface with an appropriate cleaning agent.

  • Contaminated Clothing:

    • Immediately remove contaminated clothing while under a safety shower if necessary.

    • Wash exposed skin thoroughly with soap and water for at least 15 minutes. [9] * Seek medical attention.

Waste Disposal

All waste containing (R)-4-Amino-1-methyl-piperidin-2-one, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

References

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (2026). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.). Therapeutic Drug Monitoring. [Link]

  • Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. (2019). MDPI. [Link]

  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020). Flow Sciences. [Link]

  • How to Improve Powder Handling in Pharma Production. (2025). Techno Blog | Schematic. [Link]

  • Powder Handling Systems for Pharmaceutical. (n.d.). FPS Pharma. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). Antimicrobial Agents and Chemotherapy. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PMC - NIH. [Link]

  • Safety Data Sheet. (2023). Kishida Chemical Co., Ltd. [Link]

  • Safety Data Sheet. (n.d.). AAPPTec, LLC. [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Chemistry Portal. [Link]

  • 4-Amino-1-methylpiperidin-2-one. (n.d.). PubChem. [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.).
  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. (2025). Organic Letters. [Link]

Sources

Troubleshooting & Optimization

common side products in (R)-4-Amino-1-methyl-piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of (R)-4-Amino-1-methylpiperidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges during the synthesis of (R)-4-amino-1-methylpiperidin-2-one. This chiral lactam is a highly valued intermediate, serving as a critical building block for substituted quinoxaline derivatives, PFKFB3/PFKFB4 inhibitors for oncology, and various kinase degraders[1][2][3].

While the synthetic logic—amine protection, lactam N-methylation, and subsequent deprotection—appears straightforward, the bifunctional nature of the piperidin-2-one scaffold often leads to frustrating side reactions. This guide deconstructs the standard methodology, explains the mechanistic causality behind common impurities, and provides a self-validating protocol to ensure high-fidelity synthesis.

Part 1: The Self-Validating Standard Protocol

To establish a reliable baseline, we utilize a robust three-step sequence starting from commercially available (R)-4-aminopiperidin-2-one. Every step below includes a validation checkpoint to ensure systemic trust before proceeding.

Step 1: N4-Boc Protection

  • Suspend (R)-4-aminopiperidin-2-one (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. The reaction must show complete conversion to (R)-tert-butyl (2-oxopiperidin-4-yl)carbamate ( m/z 215.1 [M+H]⁺).

Step 2: Lactam N1-Methylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of anhydrous THF/DMF (4:1) and cool to 0 °C under an N₂ atmosphere.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) strictly portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Add Methyl Iodide (MeI, 1.1 eq) dropwise. Maintain the internal temperature strictly between 0 °C and 10 °C for 2 hours[4][5].

  • Validation Checkpoint: Quench a 50 µL aliquot into saturated aqueous NH₄Cl. LC-MS must show the desired (R)-tert-butyl (1-methyl-2-oxopiperidin-4-yl)carbamate ( m/z 229.1 [M+H]⁺) without +14 Da over-methylation peaks.

Step 3: Deprotection & Salt Formation

  • Dissolve the methylated intermediate in anhydrous DCM.

  • Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2–3 hours.

  • Validation Checkpoint: Concentrate under vacuum and triturate the residue with diethyl ether. The product, (R)-4-amino-1-methylpiperidin-2-one hydrochloride, precipitates as a clean white solid ( m/z 129.1 [M+H]⁺)[1][6].

Part 2: Mechanistic Pathway & Divergence Analysis

The following diagram maps the desired synthetic pathway against the mechanistic divergence points that lead to the most common impurities.

SynthesisPathway SM (R)-4-aminopiperidin-2-one Boc (R)-4-(Boc-amino)piperidin-2-one SM->Boc Boc2O, TEA Me_Boc (R)-4-(Boc-amino)-1-methylpiperidin-2-one Boc->Me_Boc NaH (1.05 eq), MeI 0°C ImpA_Boc N-Methyl Carbamate Intermediate Boc->ImpA_Boc Excess NaH, MeI >10°C ImpC Impurity C: Elimination Product Boc->ImpC Excess Base + Heat (E1cB Elimination) Product (R)-4-amino-1-methylpiperidin-2-one HCl Me_Boc->Product HCl/Dioxane ImpB Impurity B: Ring-Opened Amide Me_Boc->ImpB Basic Aqueous Quench (NaOH formation) ImpA Impurity A: Over-methylation ImpA_Boc->ImpA HCl/Dioxane

Figure 1: Mechanistic divergence in the synthesis of (R)-4-amino-1-methylpiperidin-2-one showing desired pathways (Green) and side-product formations (Red/Yellow).

Part 3: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant +14 Da mass impurity ( m/z 143.1) after the final deprotection. What is this and how do I prevent it? A: You are observing Impurity A: (R)-1-methyl-4-(methylamino)piperidin-2-one . This is the result of over-methylation during Step 2.

  • Causality: While the lactam N-H is significantly more acidic (pKa ~16) than the carbamate N-H (pKa ~21), using an excess of strong base (NaH) or allowing the reaction mixture to warm to room temperature before quenching can lead to the deprotonation of the Boc-protected secondary amine[5][7]. The resulting carbamate anion reacts with MeI to form an N-methyl carbamate, which yields the N,N-dimethylated side product upon Boc deprotection.

  • Solution: Strictly control the stoichiometry of NaH and MeI to 1.05 equivalents. Maintain the reaction temperature strictly at or below 10 °C. If over-methylation persists due to substrate-specific reactivity, consider substituting NaH with a milder base like Cs₂CO₃[4].

Q2: I am losing yield during the workup of the methylation step, and I detect a highly polar mass corresponding to m/z 247.2. What happened? A: You are observing Impurity B: 4-((tert-butoxycarbonyl)amino)-N-methylbutanamide , caused by lactam ring hydrolysis.

  • Causality: The lactam ring is highly susceptible to hydrolysis under strongly basic aqueous conditions. If unreacted NaH is quenched directly with water instead of a buffered solution, the localized spike in hydroxide concentration (NaOH formation) rapidly attacks the lactam carbonyl, opening the ring.

  • Solution: Always quench the NaH/MeI reaction at 0 °C with a mild proton source, such as saturated aqueous NH₄Cl or dilute acetic acid. Avoid prolonged exposure to aqueous base during extraction.

Q3: My final product is contaminated with a UV-active compound ( m/z 112.1), and the NMR shows unexpected vinylic protons. How did this form? A: This is Impurity C: 1-methyl-5,6-dihydropyridin-2(1H)-one , an elimination product.

  • Causality: The C4 position is beta to the lactam carbonyl. Under strongly basic conditions (excess NaH) combined with elevated temperatures, the C3 protons (alpha to the carbonyl) can be deprotonated. This enolate can undergo an E1cB-like elimination, expelling the C4-carbamate leaving group to form the thermodynamically stable α,β -unsaturated lactam.

  • Solution: This confirms thermal stress during Step 2. Ensure the methylation is conducted at low temperatures. Never heat the NaH/MeI reaction mixture to drive conversion.

Q4: Can I use aqueous HCl or TFA for the final deprotection instead of HCl in dioxane? A: It is highly discouraged. Using aqueous HCl introduces water which, even under acidic conditions, can promote lactam hydrolysis (Impurity B pathway) over time. While TFA (trifluoroacetic acid) is anhydrous, it yields the TFA salt, which is hygroscopic and often requires a subsequent salt exchange step to obtain the preferred hydrochloride salt[1][6]. Anhydrous 4M HCl in dioxane provides a self-precipitating, clean hydrochloride salt directly, ensuring maximum trustworthiness of the final API intermediate.

Part 4: Quantitative Analytical Signatures

To assist your analytical team in rapidly identifying these side products, refer to the diagnostic signatures summarized below:

CompoundStructural IdentityExact MassLC-MS ( m/z )[M+H]⁺Diagnostic ¹H NMR Signature (DMSO- d6​ )
Desired Product (R)-4-amino-1-methylpiperidin-2-one HCl128.09129.1~8.2 ppm (br s, 3H, -NH₃⁺), ~2.8 ppm (s, 3H, N-CH₃)
Impurity A (R)-1-methyl-4-(methylamino)piperidin-2-one142.11143.1~2.5 ppm (s, 3H, secondary N-CH₃), ~2.8 ppm (s, 3H, lactam N-CH₃)
Impurity B 4-((tert-butoxycarbonyl)amino)-N-methylbutanamide246.16247.2~7.8 ppm (br q, 1H, amide NH), ~1.4 ppm (s, 9H, Boc)
Impurity C 1-methyl-5,6-dihydropyridin-2(1H)-one111.07112.1~6.4 ppm (dt, 1H, vinylic), ~5.8 ppm (dt, 1H, vinylic)

References

  • Title: WO2016180537A1 - Substituted quinoxaline derivatives Source: Google Patents URL
  • Title: WO2016180536A1 - Substituted quinoxaline derivatives Source: Google Patents URL
  • Title: WO2024233846A1 - Inhibitors and degraders of pip4k protein Source: Google Patents URL
  • Title: Total Synthesis of the Norhasubanan Alkaloid Stephadiamine Source: ACS Publications URL:[Link]

  • Title: PharmaBlock Products List Source: Namiki Shoji URL:[Link]

Sources

Technical Support Center: Purification & Chiral Resolution of 4-Aminopiperidinone Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating enantiopure 4-aminopiperidinones.

These chiral building blocks are critical in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and CGRP receptor antagonists. However, their structural motif—combining a basic piperidine nitrogen, a nucleophilic primary/secondary amine, and an electrophilic ketone—creates a perfect storm for chromatographic tailing, thermodynamic instability, and spontaneous degradation.

This guide provides field-proven, self-validating methodologies to bypass these bottlenecks.

Strategic Workflow for Chiral Separation

Before committing to a purification modality, you must assess the thermodynamic stability of your specific derivative. The decision matrix below outlines the optimal path based on the protection status of the amine.

G A Racemic 4-Aminopiperidinone B Assess Amine Protection Status A->B C Unprotected Free Base (High Risk of Condensation) B->C No Protection D N-Protected (e.g., Boc, Cbz) (Thermodynamically Stable) B->D Protecting Group Added E Diastereomeric Salt Resolution (e.g., Chiral Phosphoric Acids) C->E Acid Addition (Protonation) F Chiral SFC / HPLC (Immobilized CSPs) D->F Chromatography G Enantiopure Salt (>99% ee) E->G Fractional Crystallization H Enantiopure Protected Amine (>99% ee) F->H Supercritical Fluid Separation

Workflow for selecting the optimal chiral purification strategy for aminopiperidinones.

Troubleshooting Guide & FAQs

Q1: Why does my 4-aminopiperidinone degrade into a complex mixture during solvent evaporation?

Causality: You are likely attempting to concentrate the unprotected free base. The molecule contains both a nucleophilic amine and an electrophilic ketone. As the solvent evaporates and molarity increases, intermolecular nucleophilic attack occurs rapidly, leading to Schiff base (imine) formation and subsequent irreversible oligomerization. Solution: Never concentrate the unprotected free base. Either trap the compound as an acid salt (e.g., HCl) to protonate the amine and render it non-nucleophilic, or install a protecting group (e.g., Boc 2​ O) prior to workup.

Degradation A 4-Aminopiperidinone (Free Base) B Intermolecular Nucleophilic Attack A->B Concentration (High Molarity) D Boc2O / TEA A->D Protection C Schiff Base / Oligomers (Irreversible Degradation) B->C - H2O E N-Boc-4-Aminopiperidinone (Stable for SFC) D->E Blocks Nucleophilicity

Chemical causality of free base degradation versus N-Boc protection stabilization.

Q2: I am experiencing severe peak tailing and loss of resolution on chiral SFC. How can I fix this?

Causality: The basic piperidine nitrogen interacts strongly with residual acidic silanols on the silica backbone of the Chiral Stationary Phase (CSP). This secondary interaction causes the analyte to stick to the column, resulting in broad, tailing peaks that ruin enantiomeric resolution. Solution: As demonstrated in the [1], you must suppress this ionization. Use an immobilized CSP (e.g., CHIRALPAK IA or IB) and add a basic modifier like 0.1% to 0.5% diethylamine (DEA) or ethanolamine to your alcoholic co-solvent (e.g., 15% EtOH/CO 2​ ).

Q3: My classical diastereomeric salt resolution is yielding low enantiomeric excess (<80% ee). What is the mechanism of failure?

Causality: Low ee in salt resolution is rarely a failure of the resolving agent itself; it is usually a kinetic failure. Rapid cooling causes kinetic precipitation, where the more soluble diastereomer co-precipitates or becomes trapped in the crystal lattice of the less soluble diastereomer. Solution: Switch to thermodynamic control. Heat the solvent to complete dissolution, then cool the mixture at a strictly controlled rate (e.g., 5°C per hour) to allow Ostwald ripening. The use of highly rigid resolving agents, such as [2], has been shown to yield >99.5% ee by forming highly crystalline, distinct lattices.

Quantitative Comparison of Separation Modalities

To assist in selecting the right protocol, the following table synthesizes the expected metrics for the three primary purification strategies used in the pharmaceutical industry.

Separation ModalityOptimal ScaleTypical ee AchievedTypical Yield (Max 50%)Key Limitation / Causality
Preparative Chiral SFC 10 mg – 500 g> 99.8%45 – 48%Requires N-protection; high capital equipment cost.
Diastereomeric Salt Resolution 100 g – Multi-kg95.0 – 99.6%35 – 42%Extensive solvent screening required; lower overall yield due to mother liquor losses.
Enzymatic Kinetic Resolution 1 g – 50 kg> 99.0%48 – 49%Requires specific ω -transaminases; strict pH/temp control to prevent enzyme denaturation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory checkpoints to ensure that causality is respected and errors are caught before irreversible mass loss occurs.

Protocol A: Preparative Chiral SFC Separation of N-Boc-4-aminopiperidinone

Note: This method is ideal for rapid isolation in discovery chemistry, leveraging the high diffusivity and low viscosity of supercritical CO 2​ [3].

  • Sample Preparation: Dissolve racemic N-Boc-4-aminopiperidinone in HPLC-grade Methanol at a concentration of 50 mg/mL. Do not use solvents with high water content, as they disrupt the CO 2​ phase.

  • Analytical Screening (Validation Checkpoint): Inject 5 μ L onto an analytical CHIRALPAK IA column (4.6 x 250 mm, 5 μ m). Run a gradient of 5% to 40% Methanol (containing 0.2% DEA) in CO 2​ .

    • Self-Validation: Calculate the resolution ( Rs​ ). Do not proceed to preparative scale unless Rs​≥1.5 . If Rs​<1.5 , switch the co-solvent to Ethanol or Isopropanol.

  • Preparative Injection: Transfer the optimized isocratic method to a preparative SFC system (e.g., 21 x 250 mm column). Inject 0.5 mL to 1.0 mL per run using stacked injections.

  • Fraction Collection & Analysis (Validation Checkpoint): Collect the two peaks into separate vessels chilled to 4°C to prevent solvent boil-off from depressurization.

    • Self-Validation: Before pooling fractions, re-inject a 5 μ L aliquot of each vessel onto the analytical SFC. Only pool fractions confirming >99.5% ee.

  • Concentration: Evaporate the pooled fractions under reduced pressure at 30°C to yield the enantiopure protected amines.

Protocol B: Classical Diastereomeric Salt Resolution using (R)-CPA

Note: This method is infinitely scalable and avoids chromatography, making it the standard for process chemistry [2].

  • Salt Formation: Dissolve racemic 4-aminopiperidinone free base (1.0 equiv) in 90% tert-butyl alcohol (TBA) at 60°C. Slowly add a solution of (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) (1.0 equiv) in TBA.

  • Thermodynamic Crystallization: Maintain the temperature at 60°C for 1 hour to ensure complete salt formation. Program the reactor to cool to 0°C at a rate of 5°C/hour. Stir gently (100 rpm) to prevent sheer-induced secondary nucleation.

  • Filtration & Washing: Filter the resulting crystals under a nitrogen atmosphere. Wash the filter cake with ice-cold 90% TBA (2 x 1 Vol) to remove the highly soluble (S)-enantiomer salt trapped in the interstitial fluid.

  • Purity Analysis (Validation Checkpoint):

    • Self-Validation: Take a 5 mg sample of the crystals and a 1 mL aliquot of the mother liquor. Free-base both samples using 1M NaOH, extract into Dichloromethane, and run on chiral HPLC. The ee of the crystals should be >98% (R), and the mother liquor should be heavily enriched in (S). If the crystal ee is <95%, re-slurry the cake in 90% TBA at 40°C and repeat the cooling cycle.

  • Free-basing: Suspend the validated enantiopure salt in Dichloromethane and wash with 1M aqueous NaOH. Separate the organic layer, dry over Na 2​ SO 4​ , and carefully acidify with HCl in ether to precipitate the stable, enantiopure 4-aminopiperidinone hydrochloride salt.

References

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ACS Publications (Journal of Organic Chemistry).[Link]

  • Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed (Chirality).[Link]

  • Process of making somatostatin modulators.

Technical Support Center: Preventing Racemization in Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for piperidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical issue in the synthesis of chiral piperidinones: racemization. Maintaining stereochemical integrity is often paramount for biological activity, and this resource provides in-depth, field-tested insights to help you achieve your desired enantiopure products.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding racemization during piperidinone synthesis.

Q1: What is racemization and why is it a problem in piperidinone synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In piperidinone synthesis, the chiral center, often adjacent to the carbonyl group (the α-carbon), is susceptible to this process. This is problematic because the biological activity of a drug molecule is often dependent on a specific three-dimensional arrangement of its atoms. The "wrong" enantiomer can be inactive or even cause harmful side effects.

Q2: What is the primary mechanism of racemization in this context?

A: The most common mechanism is through the formation of a planar enolate intermediate.[1][2] The proton on the chiral α-carbon is acidic due to its proximity to the electron-withdrawing carbonyl group. In the presence of a base, this proton can be abstracted, forming a flat, achiral enolate. Subsequent reprotonation can occur from either face of the enolate with equal probability, leading to a racemic mixture.[1][2]

Q3: Which steps in a typical piperidinone synthesis are most prone to racemization?

A: Racemization can occur at several stages, but it is most common during steps that involve basic conditions or elevated temperatures, such as:

  • Cyclization/Lactamization: The ring-closing step to form the piperidinone is often carried out in the presence of a base to deprotonate the amine and facilitate the intramolecular reaction.

  • Amide Coupling: If the piperidinone is formed via an amide coupling reaction, the activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[2][3]

  • Purification: Prolonged exposure to certain chromatographic conditions or basic workups can also induce racemization.

Q4: How do I know if my product has racemized?

A: The most reliable method is to use chiral High-Performance Liquid Chromatography (HPLC). This technique separates enantiomers, allowing you to determine the enantiomeric excess (ee) of your product. Other methods include polarimetry to measure the optical rotation, though this is less precise, and NMR spectroscopy using a chiral solvating agent.

Troubleshooting Guide: A Deeper Dive

If you've identified racemization in your piperidinone synthesis, this guide will help you pinpoint the cause and implement effective solutions.

Issue 1: Significant Racemization Detected After Cyclization Step

This is a frequent challenge, often linked to the choice of base and reaction conditions during the lactam formation.

Root Cause Analysis:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton, accelerating racemization.[4][5]

  • Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for enolization, increasing the rate of racemization.[4][5]

  • Reaction Time: Prolonged reaction times increase the exposure of the chiral center to conditions that promote racemization.

Solutions:

  • Optimize Your Base:

    • Switch to a weaker base: N-methylmorpholine (NMM) is a good alternative that is less likely to cause epimerization.[4][5]

    • Employ a sterically hindered base: Bases like 2,4,6-collidine or Proton-Sponge® are bulky, which can disfavor the abstraction of the α-proton due to steric hindrance.[4][6][7]

  • Control the Temperature:

    • Perform the cyclization at a lower temperature (e.g., 0 °C or even -20 °C). While this may slow down the reaction, it significantly reduces the rate of racemization.[4]

  • Minimize Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

ParameterCondition Prone to RacemizationRecommended ConditionRationale
Base Strong, non-hindered (e.g., TEA, DIPEA)Weaker (e.g., NMM) or sterically hindered (e.g., 2,4,6-collidine)Reduces the rate of α-proton abstraction.[4][5]
Temperature Elevated (e.g., reflux)Low (e.g., 0 °C to -20 °C)Decreases the kinetic energy available for enolization.[4]
Time ProlongedMinimum necessary for completionLimits the exposure of the product to racemizing conditions.
Issue 2: Racemization Occurring During Amide Coupling to Form a Piperidinone Precursor

When constructing a linear precursor that will be cyclized later, the amide bond formation step itself can be a source of racemization.

Root Cause Analysis:

  • Coupling Reagent: Certain coupling reagents, especially carbodiimides like DCC or EDC used without additives, can promote the formation of a highly racemization-prone oxazolone intermediate.[3][8]

Solutions:

  • Use Racemization-Suppressing Additives: When using carbodiimides, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). These additives form active esters that are more stable and less susceptible to racemization than the initial O-acylisourea intermediate.[9][10]

  • Choose a Low-Racemization Coupling Reagent: Onium salt-based reagents like HBTU, HATU, or COMU are generally preferred as they are formulated to minimize racemization.[3][8] More modern coupling reagents are also being developed to be "racemization-free".[11][12]

Experimental Protocols

Protocol 1: Low-Racemization Piperidinone Cyclization

This protocol provides a general method for the intramolecular cyclization of a δ-amino acid derivative with minimal risk of racemization.

  • Preparation: Dissolve the δ-amino acid ester precursor (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of a sterically hindered or weak base, such as N-methylmorpholine (NMM) (1.1 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, using a neutral solvent system if possible.

Visualizing the Problem: Racemization Mechanism

The following diagram illustrates the key mechanism of base-catalyzed racemization at the α-carbon of a piperidinone.

Caption: Base-catalyzed racemization of a piperidinone via a planar enolate intermediate.

Logical Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve racemization issues in your synthesis.

Troubleshooting_Workflow A Racemization Detected (Chiral HPLC) B Is the reaction run at elevated temperature? A->B C Lower temperature to 0°C or below. B->C Yes D Is a strong, non-hindered base (DIPEA, TEA) used? B->D No C->D E Switch to a weaker (NMM) or hindered (2,4,6-collidine) base. D->E Yes F Is it an amide coupling step using a carbodiimide? D->F No E->F G Add racemization suppressor (HOBt, OxymaPure). F->G Yes I Re-analyze enantiomeric excess. F->I No H Consider using an onium salt reagent (HATU, HBTU). G->H H->I I->A Issue Persists

Caption: A step-by-step workflow for troubleshooting racemization.

By carefully considering the factors of base selection, temperature control, and the appropriate use of coupling reagents, you can significantly minimize or eliminate racemization, ensuring the successful synthesis of your target enantiopure piperidinone.

References

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

  • Castedo, L., Riguera, R., & Sardina, F. J. (1989). A facile synthesis of chiral bicyclic lactams utilized in the formation of chiral quaternary carbon compounds.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Micouin, L., Quirion, J. C., & Husson, H. P. (1996). Improvement of the Synthesis of Chiral Non-Racemic Bicyclic Lactams in the Piperidin-2-ones Series.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia contributors. (2023, November 29). Dynamic kinetic resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, C., & Hili, R. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Letters, 20(20), 6595–6599. [Link]

Sources

Technical Support Center: Strategies for Enhancing Diastereoselectivity in Piperidinone Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diastereoselective piperidinone synthesis. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of stereocontrol in the synthesis of piperidinone scaffolds. Piperidinone cores are prevalent in a vast array of biologically active molecules and natural products, making their stereocontrolled synthesis a critical endeavor.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Section 1: Foundational Principles of Diastereoselectivity in Piperidinone Synthesis

Before delving into troubleshooting, it is crucial to understand the factors that govern the diastereochemical outcome of piperidinone-forming reactions. The relative orientation of substituents on the piperidinone ring is determined by the transition state energies of the diastereomeric pathways. Key reactions for piperidinone synthesis include aza-Diels-Alder reactions, Mannich reactions, Michael additions, and various multicomponent reactions.[3][4] The stereoselectivity of these transformations is influenced by a delicate interplay of steric and electronic factors.

Key Influential Factors:

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters.

  • Reagent/Catalyst Control: Chiral auxiliaries, chiral catalysts (metal-based or organocatalysts), and Lewis acids can create a chiral environment that favors the formation of one diastereomer over another.[5]

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and reactant concentrations can significantly impact the diastereomeric ratio (d.r.).

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses common problems encountered during diastereoselective piperidinone synthesis in a practical question-and-answer format.

FAQ 1: Low Diastereomeric Ratio (d.r.) in Aza-Diels-Alder Reactions

Question: My aza-Diels-Alder reaction to form a piperidinone is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes, and how can I improve the selectivity?

Answer: Low diastereoselectivity in aza-Diels-Alder reactions often stems from a poorly organized transition state. The mechanism can be either concerted or stepwise, and controlling this can be key to improving selectivity.[4][6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[7][8] Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[7][9] Screen a variety of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF, acetonitrile).

  • Lewis Acid Catalysis: The addition of a Lewis acid can promote a more ordered, concerted transition state or a stepwise Mannich-Michael pathway, often with improved diastereoselectivity.[1] The choice of Lewis acid is critical and can dramatically switch the diastereoselectivity.

    Lewis AcidTypical Effect on Diastereoselectivity
    TiCl₄, SnCl₄Can promote syn-adducts through chelation control.
    BF₃·OEt₂Often favors anti-adducts.
    FeCl₃Has been shown to effectively catalyze the formation of cis-piperidines with high diastereoselectivity.[10]
  • Substrate Modification: Increasing the steric bulk of substituents on either the diene or the imine can create a greater steric bias in the transition state, favoring one diastereomeric outcome.[9]

FAQ 2: Inconsistent Results in Multicomponent Reactions (MCRs)

Question: I am attempting a one-pot, multicomponent synthesis of a polysubstituted piperidinone, but the diastereoselectivity is not reproducible. What factors should I investigate?

Answer: MCRs are elegant for their efficiency but can be sensitive to minor variations in reaction conditions.[3][11] Reproducibility issues often point to subtle, uncontrolled variables. The reaction proceeds through a cascade of events, such as Knoevenagel condensation, Michael addition, and Mannich reaction, and the stereochemistry is set in these individual steps.[11][12]

Troubleshooting Workflow:

MCR_Troubleshooting start Low/Inconsistent d.r. in MCR reagent_purity Verify Reagent Purity & Stoichiometry start->reagent_purity Initial Check temp_control Implement Precise Temperature Control reagent_purity->temp_control If reagents are pure mixing Standardize Addition Order & Rate temp_control->mixing If temperature is stable concentration Optimize Reactant Concentration mixing->concentration If mixing is consistent outcome Improved Diastereoselectivity concentration->outcome Successful Optimization

Caption: Troubleshooting workflow for MCRs.

Detailed Steps:

  • Reagent Purity and Stoichiometry: Ensure all starting materials are pure and that the stoichiometry is precise. Small impurities can sometimes act as catalysts or inhibitors for side reactions.

  • Order of Addition: The sequence in which reactants are added can be critical. In some cases, pre-forming an intermediate, such as the imine, before adding the other components can lead to cleaner reactions and better selectivity.

  • Ammonium Source: In MCRs utilizing an ammonium salt like ammonium acetate, it can act as both a nitrogen source and a catalyst.[11] The quality and handling of the ammonium salt can be a source of variability.

  • Reaction Monitoring: Closely monitor the reaction progress (e.g., by TLC or LC-MS) to identify the formation of key intermediates and potential side products. This can provide insight into which step of the cascade is problematic.

FAQ 3: Poor Stereocontrol in Chiral Auxiliary-Mediated Reactions

Question: I am using an Evans' oxazolidinone auxiliary to direct the alkylation of a piperidinone precursor, but the diastereoselectivity is lower than expected. How can I optimize this?

Answer: Chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine, are powerful tools for controlling stereochemistry.[13][14][] Low diastereoselectivity in these systems often arises from issues with enolate formation or the subsequent electrophilic quench. The rigid structure of the auxiliary is designed to shield one face of the enolate, directing the approach of the electrophile.[14][16]

Optimization Protocol for Evans' Auxiliary-Mediated Alkylation:

  • Base Selection: The choice of base for deprotonation is critical. Lithium diisopropylamide (LDA) is commonly used, but other bases like lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) can sometimes offer better selectivity. The counterion can influence the aggregation state and reactivity of the enolate.

  • Temperature of Deprotonation and Alkylation: Both steps should typically be carried out at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control.[17]

  • Additive Effects: The addition of lithium salts, such as LiCl or LiBr, can alter the structure of the lithium amide base and the resulting enolate, sometimes leading to significant improvements in diastereoselectivity.[17]

  • Electrophile Reactivity: Highly reactive electrophiles are preferred as they can react quickly with the kinetically formed enolate before equilibration or decomposition occurs.

Experimental Workflow for Chiral Auxiliary-Mediated Alkylation:

Chiral_Auxiliary_Workflow cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Auxiliary Cleavage start Substrate + Chiral Auxiliary deprotonation Deprotonation (Base, Solvent, -78 °C) start->deprotonation enolate Diastereoselective Enolate deprotonation->enolate alkylation Addition of Electrophile (-78 °C) enolate->alkylation product_aux Alkylated Product with Auxiliary alkylation->product_aux cleavage Auxiliary Removal product_aux->cleavage final_product Enantioenriched Piperidinone cleavage->final_product

Caption: General workflow for chiral auxiliary use.

Section 3: Advanced Strategies for Maximizing Diastereoselectivity

For particularly challenging systems, more advanced strategies may be required.

Organocatalysis

The use of small organic molecules as catalysts has emerged as a powerful strategy for asymmetric synthesis. For piperidinone synthesis, chiral amines (e.g., proline and its derivatives) and thiourea-based catalysts can be highly effective.[18][19] These catalysts operate by forming chiral iminium or enamine intermediates, which then react with high facial selectivity.

Example Application: Proline-Catalyzed Mannich Reaction

A proline-catalyzed Mannich reaction between an aldehyde, an amine, and a ketone can be a key step in the synthesis of substituted piperidinones. The stereochemical outcome is dictated by the Zimmerman-Traxler-like transition state, where the catalyst, via hydrogen bonding, directs the approach of the nucleophile.

Substrate-Controlled Diastereoselectivity

In some cases, the stereocenters already present in a substrate can be leveraged to control the formation of new ones. This is particularly relevant in the synthesis of complex, polycyclic systems containing a piperidinone moiety. The conformation of the ring system can create a steric environment that strongly favors the approach of a reagent from one face. For example, the reduction of a double bond in a piperidinone precursor can be highly diastereoselective due to the directing effect of existing substituents.[20]

Section 4: Purification and Analysis

Question: My reaction has produced a mixture of diastereomers. What are the best methods for separation and analysis?

Answer:

  • Separation: Diastereomers have different physical properties and can often be separated by standard laboratory techniques.

    • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems to maximize the difference in retention factors (ΔRf). Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for basic piperidine compounds.[9]

    • Crystallization: If one diastereomer is crystalline, fractional crystallization can be a highly effective method for purification on a large scale.

  • Analysis: The diastereomeric ratio is typically determined by:

    • ¹H NMR Spectroscopy: Integration of well-resolved, non-overlapping signals corresponding to each diastereomer.

    • HPLC/GC: Using a chiral or achiral column, depending on the specific compounds. Diastereomers should have different retention times on an achiral column.

References

  • Shaw, J. T., et al. (2016). Diastereoselective Synthesis of and Mechanistic Understanding for the Formation of 2-Piperidinones from Imines and Cyano-Substituted Anhydrides. PubMed. Available at: [Link]

  • Guérinot, A., et al. (2010). FeCl3-Catalyzed Highly Diastereoselective Synthesis of Substituted Piperidines and Tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

  • Elinson, M. N., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Mendeleev Communications. Available at: [Link]

  • Vereshchagin, A. N., et al. (2020). One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate. Molecular Diversity. Available at: [Link]

  • Reddy, P. V., et al. (2009). A regio- and diastereoselective intramolecular nitrone cycloaddition for practical 3- and 2,3-disubstituted piperidine synthesis from gamma-butyrolactone. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3-disubstituted piperidines. ResearchGate. Available at: [Link]

  • Padwa, A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

  • He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • Sakuma, S., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • ResearchGate. (2015). Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. ResearchGate. Available at: [Link]

  • Herzon, S. B., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Elinson, M. N., et al. (2021). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]

  • S. G. D'Andrea, et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. Available at: [Link]

  • He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]

  • Hayashi, Y., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters. Available at: [Link]

  • Turner, S. C., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Available at: [Link]

  • J. C. Carretero, et al. (1998). Asymmetric Diels−Alder Reactions of 2-Azadienes Catalyzed by a Chiral Copper(II) Complex. A General Route to Enantiomerically Pure Piperidones. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Influence of reaction temperature on the diastereoselectivity in the Staudinger reaction. ResearchGate. Available at: [Link]

  • Malig, T. C., et al. (2017). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available at: [Link]

  • ResearchGate. (n.d.). Substrate-Controlled Three-Component Synthesis of Diverse Fused Heterocycles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability & Troubleshooting for (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Process Scientists.

Core Degradation Pathways (The "Why")

(R)-4-Amino-1-methyl-piperidin-2-one (CAS 2200475-69-8) is a valuable chiral building block. However, its bifunctional nature—a primary amine coupled with a delta-lactam ring—creates specific vulnerabilities in solution. Understanding the causality behind its degradation is critical for maintaining assay integrity.

G API (R)-4-Amino-1-methyl- piperidin-2-one Hydrolysis Lactam Hydrolysis (Ring Opening) API->Hydrolysis Aqueous H+/OH- Heat Dimerization Intermolecular Dimerization API->Dimerization High Conc. > 50 mg/mL Carbamate CO2 Adduct (Carbamate Formation) API->Carbamate Atmospheric CO2 Basic/Neutral pH Product1 3-Amino-5-(methylamino) pentanoic acid (+18 Da) Hydrolysis->Product1 Product2 Amide-linked Dimer (+128 Da) Dimerization->Product2 Product3 Ammonium Carbamate (+44 Da) Carbamate->Product3

Fig 1: Primary degradation pathways of (R)-4-Amino-1-methyl-piperidin-2-one in solution.

FAQ 1: Why does the pH of my aqueous stock solution drift downwards over time, accompanied by a loss in assay purity?

The Mechanism: Atmospheric CO₂ absorption and carbamate formation. Primary amines act as strong nucleophiles that readily react with dissolved CO₂ in aqueous solutions[1]. This forms a zwitterionic intermediate that rapidly deprotonates to yield a stable ammonium carbamate or carbamic acid[2]. This reaction is kinetically favored, consumes the free amine (lowering the pH), and alters the compound's solubility. The Solution: Always prepare solutions in degassed, deionized water. Blanket the headspace of storage vials with an inert gas (Argon or Nitrogen) to displace atmospheric CO₂.

FAQ 2: I am observing a +128 Da impurity in my LC-MS analysis of concentrated stock solutions. What is this?

The Mechanism: Intermolecular dimerization. At high concentrations, the primary amine of one molecule can attack the lactam carbonyl of an adjacent molecule. Although 6-membered delta-lactams are relatively stable, high proximity in concentrated solutions (>50 mg/mL) forces ring-opening and the formation of an acyclic amide dimer. The mass addition is exactly one monomer unit (+128 Da). The Solution: Limit stock solution concentrations to ≤20 mg/mL for long-term storage. If higher concentrations are required for your assay, prepare them immediately prior to use and do not store them.

FAQ 3: Does the lactam ring undergo spontaneous hydrolysis in water?

The Mechanism: pH-dependent lactam hydrolysis. While 6-membered delta-lactams exhibit significantly higher hydrolytic stability compared to strained beta-lactams[3], they are still susceptible to base- or acid-catalyzed ring opening[4]. Hydrolysis cleaves the N-C=O bond, yielding 3-amino-5-(methylamino)pentanoic acid (+18 Da). This reaction is vastly accelerated at pH < 3 or pH > 10, and at elevated temperatures. The Solution: Maintain aqueous solutions at a near-neutral pH (6.5 - 7.5). Store aliquots at -20°C to thermodynamically arrest the hydrolysis pathway.

Quantitative Stability Data

The following self-validating matrix summarizes the stability of (R)-4-Amino-1-methyl-piperidin-2-one under various conditions, allowing you to benchmark your own QC results.

Storage ConditionpHConcentrationTimeframe% Recovery (LC-UV)Primary Degradant
Aqueous, 25°C (Air)Unbuffered10 mg/mL7 Days~82%Carbamate (+44 Da)
Aqueous, 25°C (Argon)7.010 mg/mL7 Days>98%None
Aqueous, 40°C2.010 mg/mL48 Hours<50%Hydrolyzed ring (+18 Da)
Aqueous, 40°C11.010 mg/mL48 Hours<40%Hydrolyzed ring (+18 Da)
Aqueous, 4°C7.0100 mg/mL14 Days~88%Dimer (+128 Da)
Aqueous, -20°C (Argon)7.010 mg/mL6 Months>99%None

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, implement the following closed-loop protocol for stock solution preparation. This workflow is designed to preemptively neutralize the three degradation pathways outlined above.

Workflow Step1 Solvent Degassing (Removes CO2/O2) Step2 Inert Weighing (Argon Blanket) Step1->Step2 Step3 Controlled Dissolution (≤20 mg/mL) Step2->Step3 Step4 Filter & Aliquot (-20°C, Sealed) Step3->Step4 QC LC-MS/MS Validation (Check +18, +44, +128 Da) Step4->QC

Fig 2: Self-validating workflow for the preparation and storage of stable stock solutions.

Protocol: Preparation of Ultra-Stable Aqueous Stock Solutions

Step 1: Solvent Degassing (Prevents Carbamate Formation) Sonicate HPLC-grade water under a vacuum for 15 minutes, followed by sparging with Argon gas for 10 minutes to displace all dissolved CO₂ and O₂. Step 2: Inert Weighing Weigh the lyophilized (R)-4-Amino-1-methyl-piperidin-2-one powder inside a glove box or under a localized Argon stream to prevent ambient moisture and CO₂ absorption during handling. Step 3: Dissolution & Concentration Control (Prevents Dimerization) Dissolve the compound in the degassed water to a final concentration of exactly 10 mg/mL. Causality note: Keeping the concentration below 20 mg/mL exponentially decreases the kinetic probability of intermolecular dimerization. Step 4: Filtration & Aliquoting Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials. Aliquot into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Blanket the headspace of each vial with Argon before capping tightly. Step 5: QC Validation (Self-Validating Step) Run a baseline LC-MS/MS on one aliquot. Validate that the [M+H]+ peak is 129.1 Da, and confirm the absence of peaks at m/z 147.1 (+18 Da, Hydrolysis), m/z 173.1 (+44 Da, Carbamate), and m/z 257.2 (+128 Da, Dimer). Store remaining aliquots at -20°C.

Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Downward pH drift in stock solution CO₂ absorption converting the primary amine to a carbamate[1].Discard solution. Remake using strictly degassed solvents and store under Argon.
Loss of chiral purity (R-enantiomer) Trace heavy metal contamination catalyzing radical-mediated racemization at C4.Add 0.1 mM EDTA to the aqueous buffer to chelate trace metals.
Precipitate forming at 4°C High concentration leading to insoluble dimer/oligomer formation.Dilute the stock solution to ≤20 mg/mL and warm gently to 25°C to check for reversibility; if insoluble, discard.
New LC peak at +18 Da Acid/Base catalyzed lactam hydrolysis[3].Check the pH of your buffer. Ensure it is strictly maintained between 6.5 and 7.5.

References

  • 2 - ResearchGate[2]

  • 1 - ACS Publications[1] 3.3 - Journal of Medicinal Chemistry[3] 4.4 - PMC/NIH[4]

Sources

resolving common issues in chiral HPLC separation of aminolactams

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral HPLC Separation of Aminolactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving aminolactam enantiomers. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors. Chiral separations are a nuanced field where success often lies in understanding the subtle interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.

Part 1: Core Troubleshooting Guides

This section is divided into the two most common challenges encountered during the chiral separation of aminolactams: achieving adequate resolution and obtaining optimal peak shape.

Guide 1: Resolving Poor or No Enantiomeric Resolution

Observing a single, unresolved peak or two poorly separated peaks is a frequent starting point in chiral method development. The key to resolving this is a systematic approach to manipulating the three-dimensional interactions that govern chiral recognition.

A1: When faced with no resolution, the primary culprits are an inappropriate Chiral Stationary Phase (CSP) or a suboptimal mobile phase. Aminolactams, containing both an amide and an amine functional group, can participate in hydrogen bonding, dipole-dipole, and steric interactions. Polysaccharide-based CSPs are often the most successful for this class of compounds due to their complex chiral cavities capable of these multiple interaction modes[1].

A systematic screening approach is the most efficient path forward.

Experimental Protocol: Initial CSP and Mobile Phase Screening

  • CSP Selection : Begin with a screening set of at least three to five polysaccharide-based columns with different selectivities. A recommended starting set includes columns based on:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALPAK® AD, Phenomenex Lux® Amylose-1)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel CHIRALCEL® OD, Phenomenex Lux® Cellulose-1)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Daicel CHIRALPAK® IC)

    • Cellulose tris(4-methylbenzoate) (e.g., Daicel CHIRALCEL® OJ)[2]

  • Mobile Phase Screening : For each column, screen a set of mobile phases to explore different separation modes.

    • Normal Phase (NP) : Start with a mixture of an alkane (n-Hexane or n-Heptane) and an alcohol (Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) Alkane:Alcohol[3].

    • Polar Organic Mode (PO) : Use a pure polar organic solvent like Methanol, Ethanol, or Acetonitrile[4].

    • Reversed-Phase (RP) : Employ a mixture of a buffered aqueous phase and an organic modifier (Acetonitrile or Methanol). This is generally less common for aminolactams but can be effective on certain immobilized CSPs[5].

  • Additive Inclusion : Since aminolactams are basic, it is crucial to include a basic additive in your Normal Phase and Polar Organic mobile phases from the outset to prevent poor peak shape, which can obscure small separations. A common starting point is 0.1% diethylamine (DEA) or another suitable amine[6].

  • Evaluation : Run your racemic aminolactam standard on each column/mobile phase combination. Look for any hint of peak splitting or shouldering. The combination that shows even partial separation is your lead for further optimization.

A2: Achieving baseline resolution (Rs ≥ 1.5) requires fine-tuning the mobile phase composition, temperature, and flow rate.

  • Mobile Phase Composition: This is the most powerful tool for improving selectivity (α).

    • In Normal Phase: Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content (e.g., from 10% to 5% isopropanol) will increase retention time and often enhances the differential interaction with the CSP, thereby improving resolution[7]. You can also switch the alcohol modifier (e.g., from isopropanol to ethanol), which can significantly alter selectivity[8].

    • Additives: The choice and concentration of the basic additive can be critical. While DEA is a good starting point, other amines like ethanolamine (AE) or ethylenediamine (EDA) can sometimes dramatically improve resolution and peak symmetry for certain basic compounds[6].

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Lowering the Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C) increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP. This often leads to increased selectivity and better resolution.

    • Increasing the Temperature: In some less common cases, an increase in temperature can improve resolution by enhancing column efficiency, although this may come at the cost of reduced selectivity. It is an empirical parameter that should be investigated.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Lowering the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, allowing more time for the chiral recognition interactions to occur, which can improve resolution[9].

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) mod_mp Modify Mobile Phase (% Alcohol or Additive) start->mod_mp mod_temp Adjust Temperature (Try 10°C lower) mod_mp->mod_temp Unsuccessful success Resolution Achieved (Rs >= 1.5) mod_mp->success Successful mod_flow Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) mod_temp->mod_flow Unsuccessful mod_temp->success Successful mod_flow->success Successful fail Still Poor Resolution mod_flow->fail screen_csp Screen Different CSPs fail->screen_csp

Caption: A systematic workflow for improving enantiomeric resolution.

Guide 2: Troubleshooting Poor Peak Shape

Poor peak shape, such as tailing or fronting, can compromise resolution and lead to inaccurate quantification. For aminolactams, peak tailing is the most common issue due to their basic nature.

A1: Peak tailing for basic compounds like aminolactams is most often caused by secondary interactions with acidic sites on the HPLC system or, more commonly, the silica support of the stationary phase[10]. The lone pair of electrons on the amine functional group can interact strongly with surface silanols, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak.

Table 1: Troubleshooting Peak Tailing for Aminolactams

Potential Cause Explanation Recommended Solution & Protocol
Secondary Silanol Interactions The basic amine of the aminolactam interacts with acidic silanol groups on the silica surface of the CSP[10].Add a Basic Modifier: Add 0.1% to 0.5% of a competing base like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This additive will preferentially interact with the silanol groups, masking them from the analyte[6][11].
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger or more polar than the mobile phase can cause peak distortion[3].Protocol: Ideally, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that dissolves the sample. For NP, this might be the mobile phase with a slightly higher alcohol percentage.
Column Overload Injecting too high a concentration of the sample saturates the stationary phase, leading to peak distortion.Action: Reduce the sample concentration or the injection volume. A typical analytical concentration is around 1 mg/mL[3].
Column Contamination/Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.Protocol: Column Washing. Flush the column with a strong, compatible solvent. For polysaccharide columns used in NP, 100% Ethanol is often a good choice. Consult the manufacturer's care and use guide[12][13].

A2: Peak fronting is less common for aminolactams but typically points to either column overload or a mismatch between the sample solvent and the mobile phase where the sample solvent is significantly weaker than the mobile phase, causing the analyte band to spread at the column inlet. The solutions are similar to those for peak tailing: reduce sample concentration/injection volume or dissolve the sample in the mobile phase[3].

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common questions that arise during the analysis of aminolactams.

Q: Can trace amounts of water in my normal phase mobile phase affect the separation? A: Absolutely. In normal phase chromatography, the stationary phase surface is highly activated. Trace amounts of water, a very polar molecule, can adsorb to the silica surface and deactivate it[14]. This can lead to drastic changes in retention times and selectivity. In some cases, controlled addition of small amounts of water can improve peak shape, but uncontrolled, adventitious water from solvents or the atmosphere is a major source of irreproducibility[13]. For robust methods, it is crucial to use dry solvents and consider the impact of ambient humidity.

Q: Should I dedicate a column for methods using basic additives like DEA? A: Yes, this is highly recommended. Basic additives can be difficult to completely flush from a column. If you then try to use that same column for acidic or neutral compounds without the additive, you may experience "memory effects" where the residual base alters the column's selectivity, leading to poor reproducibility[13]. Dedicating columns to specific additive types (e.g., one for basic additives, one for acidic) is a best practice for ensuring long column lifetime and consistent performance.

Q: How long should I equilibrate my chiral column? A: Chiral columns often require longer equilibration times than standard reversed-phase columns. To ensure a stable and reproducible separation, equilibrate the column with the mobile phase until a stable baseline is achieved. This typically requires flushing with 10-20 column volumes of the new mobile phase. When switching between mobile phases with different additives, even longer equilibration may be necessary[9].

Q: My aminolactam is part of a complex matrix. What should I consider for sample preparation? A: Proper sample preparation is critical to protect the column and ensure accurate results. Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column frit[15]. If the matrix is complex, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interfering components that could contaminate the column and affect the separation.

Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization analyte Characterize Aminolactam (Solubility, Basicity) select_csps Select Diverse CSPs (e.g., Amylose, Cellulose based) analyte->select_csps screen_modes Screen in NP & PO Modes (with 0.1% DEA) select_csps->screen_modes id_lead Identify Promising Column/Mobile Phase screen_modes->id_lead opt_mp Optimize Mobile Phase (% Modifier, Additive) id_lead->opt_mp opt_temp_flow Optimize Temperature & Flow Rate opt_mp->opt_temp_flow final_method Final Method Achieved (Rs > 1.5, Good Peak Shape) opt_temp_flow->final_method

Caption: A systematic workflow for chiral method development for aminolactams.

References

  • Title: Peak separation by adventitious or added water in normal-phase chiral HPLC Source: PubMed URL: [Link]

  • Title: Lux HPLC Columns Tips for Care and Use Source: Phenomenex URL: [Link]

  • Title: Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase Source: PubMed URL: [Link]

  • Title: New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas Source: FULIR URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Phenomenex URL: [Link]

  • Title: Care and Use Notes Source: Phenomenex URL: [Link]

  • Title: The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography Source: MDPI URL: [Link]

  • Title: Chiral Separations: A Review of Current Topics and Trends Source: Analytical Chemistry URL: [Link]

  • Title: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Troubleshooting Guide Source: Phenomenex URL: [Link]

  • Title: Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases Source: LCGC International URL: [Link]

  • Title: The Chiral Notebook Source: Phenomenex URL: [Link]

  • Title: TROUBLESHOOTING GUIDE - HPLC Source: Phenomenex URL: [Link]

  • Title: The Crucial Role of Water in Normal Phase Liquid Chromatography Source: Pharma Growth Hub URL: [Link]

  • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: PMC - NIH URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Lux HPLC Columns Tips for Care and Use Source: Phenomenex URL: [Link]

  • Title: Care and Use Notes for Lux AMP Chiral Columns Source: Phenomenex URL: [Link]

  • Title: Lux Chiral Columns Make it Easy Source: Phenomenex URL: [Link]

  • Title: Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode Source: Phenomenex URL: [Link]

  • Title: TEMPERATURE, MOBILE PHASE AND CHIRAL RECOGNITION MECHANISM STUDIES M Source: VTechWorks URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: PMC URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3 Source: HPLC URL: [Link]

  • Title: Chiralcel-OD-H-OJ-H_Manual.pdf Source: HPLC URL: [Link]

  • Title: Application Notes: Chiral Source: LCGC International URL: [Link]

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scale-up challenges for the synthesis of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-4-Amino-1-methyl-piperidin-2-one

A Senior Application Scientist's Guide to Navigating Scale-Up Synthesis

Welcome to the technical support center for the synthesis of (R)-4-Amino-1-methyl-piperidin-2-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize this challenging process. We will explore common pitfalls in stereocontrol, reaction kinetics, and purification, ensuring your scale-up campaign is both efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before initiating a scale-up campaign.

Q1: What are the most common synthetic routes to (R)-4-Amino-1-methyl-piperidin-2-one and their scale-up suitability?

A1: There are several viable routes, but two dominate due to their potential for stereocontrol and efficiency.

  • Asymmetric Hydrogenation of a Pyridine Precursor: This is often the preferred industrial route. It involves the synthesis of a substituted aminopyridine, followed by a rhodium- or iridium-catalyzed asymmetric hydrogenation to set the chiral center and reduce the ring simultaneously.[1][2] This approach is highly atom-economical but requires significant investment in catalyst screening and optimization, as catalyst performance can be sensitive to substrate purity and reaction conditions.[3][4]

  • Chiral Pool Synthesis from L-Glutamic Acid: This route leverages the inherent chirality of a natural amino acid.[5] The synthesis involves several steps, including reduction of the carboxylic acids, tosylation, and cyclization with methylamine. While it avoids the cost of a chiral catalyst, this route is longer, may have lower overall yield, and can generate more waste, making it potentially less desirable for large-scale manufacturing.

Q2: Why is maintaining high enantiomeric excess (ee) a primary challenge during scale-up?

A2: Maintaining stereochemical purity is paramount. On a larger scale, several factors can compromise the enantiomeric excess:

  • Thermal Gradients: Poor heat transfer in large reactors can create localized hot spots.[6][7] These can lead to racemization of the desired product or chiral intermediates, especially if there are acidic or basic conditions present.

  • Extended Reaction/Work-up Times: What takes minutes in a lab flask can take hours in a plant.[8] Prolonged exposure to non-optimal pH or temperature during work-up, extraction, or even distillation can erode enantiopurity.

  • Catalyst Deactivation: In asymmetric hydrogenation, catalyst deactivation or poisoning by impurities in raw materials (which may not be significant at lab scale) can lead to a non-stereoselective background reaction, reducing the overall ee.

Q3: What are the Critical Process Parameters (CPPs) I should monitor during the scale-up of an asymmetric hydrogenation step?

A3: For an asymmetric hydrogenation, the following CPPs are crucial:

  • Hydrogen Pressure: Directly influences reaction rate and, in some cases, selectivity. Inconsistent pressure can lead to incomplete conversion or side reactions.

  • Temperature: Affects both reaction kinetics and enantioselectivity. An optimal temperature window must be strictly maintained to balance reaction speed with stereocontrol.

  • Catalyst Loading (S/C ratio): A key cost driver. While lower loading is desirable, it can lead to longer reaction times and potential for catalyst death before full conversion is achieved. This must be robustly tested.[4]

  • Substrate Purity: Trace impurities (e.g., sulfur, water, coordinating species) can act as catalyst poisons, drastically reducing both rate and enantioselectivity.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or Stalled Yield in Asymmetric Hydrogenation
  • Symptom: The reaction fails to reach completion, or the yield of the desired piperidinone is significantly lower than in lab-scale runs.

  • Probable Cause(s):

    • Inefficient Mass Transfer: The most common scale-up issue. Hydrogen gas is not dissolving into the reaction medium fast enough to sustain the catalytic cycle due to poor agitation or reactor geometry.[6]

    • Catalyst Poisoning: Raw materials (substrate, solvent) used at scale may contain trace impurities not present in lab-grade reagents.

    • Thermal Degradation: If the reaction is exothermic, poor heat removal could be degrading the substrate, product, or catalyst.

  • Recommended Actions & Rationale:

    • Quantify Agitation Efficiency: Work with a chemical engineer to assess the stirrer's power per unit volume and ensure it's sufficient for gas dispersion. Consider switching to a gas-inducing impeller (e.g., a Rushton turbine) if mass transfer is confirmed as the bottleneck.

    • Raw Material Screening: Test each new batch of starting material and solvent on a small scale (a "catalyst poisoning study") before committing to the full-scale reaction. Pre-treating solvents and substrates with activated carbon can sometimes remove poisons.

    • Implement Real-Time Temperature Monitoring: Use probes to ensure the internal temperature is not exceeding the validated limit.[7] If an exotherm is detected, adjust the addition rate of reagents or improve the cooling capacity of the reactor.

Issue 2: Decline in Enantiomeric Excess (ee)
  • Symptom: The final product shows a lower ee than achieved in the laboratory (e.g., 99% ee at lab scale, but only 90% ee at pilot scale).

  • Probable Cause(s):

    • Partial Catalyst Deactivation: The chiral catalyst may be partially degrading, allowing a non-selective background reaction to occur.

    • Racemization During Work-up: The chiral amine center can be susceptible to racemization under harsh pH conditions (either strongly acidic or basic) combined with elevated temperatures during work-up or isolation.

    • Incorrect Catalyst/Ligand Ratio: An improper ratio can lead to the formation of less-selective or inactive catalytic species.

  • Recommended Actions & Rationale:

    • In-Process Control (IPC) for ee: Take a sample midway through the reaction. If the ee is high, the issue is likely in the work-up. If the ee is already low, the problem is with the reaction itself.

    • Optimize Work-up Conditions: Re-evaluate the pH, temperature, and duration of all work-up and isolation steps. A designed experiment (DoE) can help identify which factor (e.g., pH of extraction, distillation temperature) is causing the erosion of ee. Consider a milder work-up, such as using a buffered aqueous solution.

    • Strict Stoichiometric Control: Ensure precise weighing and charging of the metal precursor and chiral ligand. Prepare the active catalyst in situ under controlled, inert conditions to ensure the correct species is formed.

Issue 3: Difficult Product Isolation and Purification
  • Symptom: The product, (R)-4-Amino-1-methyl-piperidin-2-one, is difficult to crystallize, oils out, or has an inconsistent impurity profile.

  • Probable Cause(s):

    • Formation of New Impurities: Changes in heat transfer and mixing at scale can alter the impurity profile, introducing new byproducts that inhibit crystallization.[6]

    • Hygroscopic Nature: The free amine is likely hygroscopic and may form a hydrate, complicating crystallization and handling.

    • Solvent Selection: The optimal crystallization solvent system at the 1g scale may not be suitable for the 10kg scale due to differences in cooling rates and supersaturation dynamics.

  • Recommended Actions & Rationale:

    • Impurity Identification and Tracking: Isolate and identify major impurities from a scaled-up batch. Understanding their structure will provide clues as to how they were formed (e.g., from thermal degradation, side reactions) and allow you to modify the reaction or work-up to prevent their formation.

    • Salt Formation for Purification: Consider forming a crystalline salt (e.g., hydrochloride, tartrate) of the amine. Salts often have much better crystalline properties than the corresponding free base, providing a robust method for purification and handling. The free base can be liberated just before the next step if necessary.

    • Systematic Crystallization Screening: Perform a solvent screening for the final product or its salt. Test a variety of solvents and solvent mixtures (e.g., isopropanol/heptane, ethanol/MTBE). Develop a controlled cooling profile for the crystallization process to ensure consistent particle size and purity.

Part 3: Protocols and Data

Protocol 1: Representative Asymmetric Hydrogenation

This protocol describes a representative procedure for the key stereochemistry-defining step. Note: This is a generalized protocol and must be optimized for your specific substrate and equipment.

Step-by-Step Methodology:

  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox, charge a dedicated catalyst preparation vessel with [Rh(COD)₂]BF₄ (1.0 eq) and the appropriate chiral phosphine ligand (e.g., a Josiphos or DuanPhos variant, 1.1 eq).

    • Add degassed reaction solvent (e.g., methanol or THF) and stir for 30 minutes until a homogeneous solution is formed.

  • Reactor Setup and Inerting:

    • Charge the main hydrogenation reactor with the pyridine precursor substrate (100 eq relative to catalyst).

    • Inert the reactor by pressurizing with nitrogen (or argon) and venting (repeat 3x).

  • Substrate Dissolution:

    • Add degassed solvent to the reactor and agitate until all substrate is fully dissolved.

  • Catalyst Transfer:

    • Transfer the prepared catalyst solution to the reactor via cannula under a positive pressure of nitrogen.

  • Hydrogenation:

    • Seal the reactor. Purge the headspace with hydrogen gas (3x).

    • Pressurize the reactor to the target hydrogen pressure (e.g., 10 bar).

    • Heat the reactor to the target temperature (e.g., 50 °C).

    • Monitor the reaction by hydrogen uptake and/or periodic sampling (via a safe sampling port).

  • Reaction Completion and Work-up:

    • Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • The reaction mixture can now be processed (e.g., solvent swap, extraction, crystallization).

Table 1: Influence of Process Parameters on Hydrogenation Outcome
ParameterCondition A (Lab Scale)Condition B (Pilot Scale Issue)Condition C (Optimized Pilot Scale)Expected Outcome
Agitation 1000 RPM (Magnetic Stir)150 RPM (Anchor Impeller)400 RPM (Rushton Turbine)Rate: Slow, ee: High
H₂ Pressure 15 bar15 bar15 barRate: Fast, ee: High
Temperature 50 °C50-65 °C (Exotherm)50 °C (Controlled)Rate: Uncontrolled, ee: Low
Solvent Anhydrous MethanolPlant-grade MethanolAnhydrous MethanolRate: Fast, ee: High
Yield >95%60% (stalled)>95%
ee 99%88%>98.5%

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathway via Asymmetric Hydrogenation

G cluster_0 Key Transformations Start 4-Amino-1-methyl-pyridinium Salt Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation [Rh(L*)] catalyst H₂, Pressure, Temp Product (R)-4-Amino-1-methyl-piperidin-2-one Intermediate (R)-4-Amino-1-methylpiperidine derivative Hydrogenation->Intermediate Lactamization Intramolecular Lactamization Lactamization->Product Intermediate->Lactamization Base or Thermal Cyclization

Caption: A common industrial route to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess (ee)

G cluster_1 Troubleshooting Logic Start Low ee Detected in Final Product IPC Take In-Process Control Sample During Reaction Start->IPC CheckIPC Is ee of IPC Sample High? IPC->CheckIPC WorkupIssue Problem is in Work-up/ Isolation CheckIPC->WorkupIssue  Yes ReactionIssue Problem is in Hydrogenation Step CheckIPC->ReactionIssue  No AnalyzeWorkup Analyze pH, Temp, & Duration of Work-up WorkupIssue->AnalyzeWorkup AnalyzeCatalyst Check Catalyst Purity, Loading, & S.M. Quality ReactionIssue->AnalyzeCatalyst

Caption: A decision tree for diagnosing the root cause of poor stereocontrol.

References

  • Bernes, S., et al. (2015). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E, 71(Pt 10), 1207–11. [Link]

  • DeBellis, J., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1246–1252. [Link]

  • Lindsay, V. N. G., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3548-3569. [Link]

  • List, B., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. [Link]

  • Tu, Y.-Q., et al. (2018). Catalytic Enantioselective Synthesis of 4-Amino-1,2,3,4-tetrahydropyridine Derivatives from Intramolecular Nucleophilic Addition. Angewandte Chemie International Edition, 57(47), 15535-15539. [Link]

  • Šebesta, R., et al. (2022). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules, 27(23), 8527. [Link]

  • Deng, L., et al. (2018). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 140(28), 8676–8680. [Link]

  • Coscia, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13845–13921. [Link]

  • Červený, L., et al. (2017). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. [Link]

  • Kumar, A., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 62B(10), 1221-1227. [Link]

  • Tianming Pharmaceuticals. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceuticals. [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Ripin, D. B., et al. (2005). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development, 9(1), 59–65. [Link]

  • Zhang, X., et al. (2018). Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 8(5), 4579–4584. [Link]

Sources

Technical Support Center: Impurity Profiling of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the impurity profiling of (R)-4-Amino-1-methyl-piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying, quantifying, and controlling impurities in this chiral synthetic intermediate. By synthesizing technical accuracy with field-proven insights, this document provides a comprehensive resource for ensuring the quality and safety of your active pharmaceutical ingredient (API).

Introduction to Impurity Profiling

(R)-4-Amino-1-methyl-piperidin-2-one is a key chiral building block in modern pharmaceuticals. Its stereochemical and chemical purity are paramount, as impurities can significantly impact the safety and efficacy of the final drug product. Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential organic and inorganic impurities, as well as residual solvents, that may be present in a drug substance.[1] This process is not only a regulatory requirement by agencies like the FDA and under ICH guidelines but is also a fundamental aspect of robust process development and quality control.[1][2][3]

Potential impurities in (R)-4-Amino-1-methyl-piperidin-2-one can originate from several sources:

  • Starting Materials & Intermediates: Unreacted precursors from the synthetic route.

  • By-products: Compounds formed from side reactions during synthesis.[3]

  • Chiral Impurities: The unwanted (S)-enantiomer, which can have different pharmacological or toxicological profiles.[3][4]

  • Degradation Products: Impurities formed by the breakdown of the drug substance under storage or stress conditions (e.g., hydrolysis, oxidation).[2][3][5]

This guide will address common challenges encountered during the analysis of this compound and provide structured solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor for (R)-4-Amino-1-methyl-piperidin-2-one?

A1: The most critical impurities fall into three categories:

  • The (S)-enantiomer: As a chiral compound, the opposite enantiomer is considered a critical impurity and must be strictly controlled. Its presence can affect the drug's therapeutic efficacy and safety profile.[4]

  • Process-Related Impurities: These are specific to the synthetic route. Common examples include unreacted starting materials (e.g., protected glutamic acid derivatives) and by-products from incomplete cyclization or side reactions.[6]

  • Degradation Products: The lactam ring is susceptible to hydrolysis, which can open the ring to form an amino acid derivative. This is a common degradation pathway for β-lactams and similar structures.[2][7]

Q2: Why is a specific, stability-indicating analytical method required?

A2: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its potential impurities and degradation products.[8] Regulatory bodies like the ICH mandate these methods to ensure that any changes in the drug substance's purity profile over time (i.e., during its shelf life) can be detected.[2][5] This is typically demonstrated through forced degradation studies.[8][9]

Q3: What are typical acceptance criteria for impurities?

A3: Acceptance criteria are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). For a new API, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. Generally, any impurity found at a level greater than 0.10% should be identified, and qualification (toxicological assessment) is required for impurities above 0.15% or a specific dose-dependent threshold.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during the analytical testing of (R)-4-Amino-1-methyl-piperidin-2-one.

Q4: My chiral HPLC method shows poor resolution (Rs < 1.5) between the (R) and (S) enantiomers. What should I do?

A4: Poor resolution in chiral separations is a common challenge. Here is a systematic approach to troubleshoot this issue:

  • Causality: Chiral recognition on a Chiral Stationary Phase (CSP) is a thermodynamically controlled process involving multiple, often weak, interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance).[10] Minor changes in the mobile phase or temperature can significantly alter the energy difference between the transient diastereomeric complexes formed between the enantiomers and the CSP, thus affecting resolution.

  • Troubleshooting Steps:

    • Verify Column Health: Ensure the column is not aged or contaminated. Run a standard provided by the column manufacturer to check its performance.

    • Optimize Mobile Phase Composition: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly sensitive to the type and concentration of the organic modifier (alcohol).[11][12]

      • Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane) in small increments (e.g., ±2%). Sometimes, switching to a different alcohol (e.g., from isopropanol to n-butanol) can dramatically improve selectivity.

    • Adjust Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the CSP, which can improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

    • Control Temperature: Temperature affects the kinetics and thermodynamics of the separation.

      • Action: Use a column oven. Test temperatures both below (e.g., 15-25°C) and above (e.g., 35-45°C) ambient. Lower temperatures often enhance enantioselectivity, but increase analysis time and pressure.

    • Consider a Different CSP: If optimization fails, the chosen CSP may not be suitable. CSPs based on different chiral selectors (e.g., cyclodextrin, macrocyclic glycopeptides) offer alternative interaction mechanisms.[13][14]

Q5: I am observing an unknown peak in my reverse-phase HPLC chromatogram. How do I identify it?

A5: The appearance of an unknown peak requires a structured investigation to determine its source and identity.

  • Causality: Unknown peaks can be process-related impurities from a change in the synthetic process, degradation products formed during storage or sample preparation, or contaminants from solvents or equipment.

  • Investigation Workflow: The following diagram outlines a logical workflow for identifying an unknown peak.

Impurity_Investigation start Unknown Peak Detected in HPLC check_process Review Synthesis Batch Records & Sample Handling start->check_process is_process_related Potential Process Impurity? check_process->is_process_related lcms_analysis Perform LC-MS Analysis (ESI+, Full Scan & MS/MS) is_process_related->lcms_analysis Yes forced_degradation Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) is_process_related->forced_degradation No get_mw Determine Molecular Weight & Fragmentation Pattern lcms_analysis->get_mw propose_structure Propose Structure Based on MW, Fragments, & Degradation Pathway get_mw->propose_structure is_degradant Peak Increases in Forced Degradation? forced_degradation->is_degradant is_degradant->lcms_analysis No, likely contaminant is_degradant->propose_structure Yes isolate_characterize Isolate with Prep-HPLC & Characterize (NMR) propose_structure->isolate_characterize final_id Confirm Structure & Update Specification isolate_characterize->final_id

Caption: Logical workflow for the identification of unknown impurities.

  • Step-by-Step Explanation:

    • LC-MS Analysis: The first step is to obtain the mass of the unknown impurity. Use a high-resolution mass spectrometer (Q-TOF or Orbitrap) for an accurate mass measurement, which helps in determining the elemental composition. Electrospray ionization in positive mode (ESI+) is typically effective for piperidine derivatives due to the basic nitrogen atom.[15]

    • Tandem MS (MS/MS): Fragment the parent ion to get structural information. Common fragmentation patterns for piperidine rings involve alpha-cleavage next to the nitrogen or ring-opening pathways.[15][16]

    • Forced Degradation: As mandated by ICH guidelines, subject the API to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, H₂O₂, heat, light) to intentionally generate degradation products.[5][8] If your unknown peak increases significantly under one of these conditions, it is likely a degradant. For example, a peak corresponding to the hydrolyzed product (M+18) would likely increase under acidic or basic stress.

    • Isolation and NMR: If the impurity is present at a significant level (>0.1%), isolate it using preparative HPLC and perform full structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q6: My sample preparation involves dissolution in an aqueous buffer, but I see new impurity peaks after a few hours at room temperature. What is happening?

A6: This strongly suggests that your analyte is degrading in the analytical solution.

  • Causality: The lactam moiety in the piperidin-2-one structure is an amide within a ring and is susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[7] This reaction cleaves the C-N bond in the lactam, opening the ring to form 4-amino-5-(methylamino)pentanoic acid.

  • Solution:

    • Control Sample Temperature: Use an autosampler cooled to 4-8 °C to minimize degradation during the analytical run.

    • Minimize Time in Solution: Prepare samples immediately before analysis. Avoid letting samples sit on the benchtop for extended periods.

    • Optimize Diluent pH: Investigate the pH-stability profile of the analyte. Prepare solutions in different pH buffers (e.g., pH 3, 5, 7) and monitor impurity formation over time. Choose a diluent where the analyte shows maximum stability. Often, a slightly acidic pH can improve the stability of basic compounds.

    • Use Aprotic Solvents: If the method allows, dissolve the sample in an aprotic organic solvent like acetonitrile or a mixture of acetonitrile/water for the initial stock solution, and then perform the final dilution into the mobile phase just before injection.

Data Summary: Potential Impurities

The table below summarizes likely impurities, their potential origin, and primary analytical methods for detection.

Impurity Name/TypePotential OriginStructure (if known)Primary Detection Method
(S)-4-Amino-1-methyl-piperidin-2-one Chiral ImpurityEnantiomer of the APIChiral HPLC-UV
4-Amino-piperidin-2-one Process ImpurityIncomplete N-methylationLC-MS
(R)-4-(Protected Amino)-1-methyl-piperidin-2-one Process ImpurityIncomplete deprotection of the amino groupLC-MS, HPLC-UV
(R)-4-Amino-5-(methylamino)pentanoic acid Degradation ProductHydrolysis of the lactam ringLC-MS
Dimer or Oligomers By-productIntermolecular side reactionsLC-MS (look for 2M+H)

Experimental Protocol: Stability-Indicating Chiral HPLC-UV/MS Method

This protocol provides a starting point for developing a validated, stability-indicating method for the simultaneous quantification of (R)-4-Amino-1-methyl-piperidin-2-one and its chiral impurity.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 4-Amino-1-methyl-piperidin-2-one.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Mass Spectrometer (MS) with ESI source (optional but highly recommended for peak identification).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines.[11]
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)The hexane/alcohol system is standard for normal-phase chiral separations. DEA is a basic modifier that improves the peak shape of amines by masking acidic silanol sites on the silica support.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be optimized for resolution.
Column Temp. 25 °CControlled temperature ensures reproducible retention times and resolution.
Detection (UV) 210 nmWavelength for detecting the amide chromophore in the absence of a stronger UV-active group.
Injection Vol. 10 µLStandard volume, should be adjusted based on sample concentration.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and avoids peak distortion.

MS Detector Parameters (if used):

ParameterRecommended Setting
Ionization Mode ESI, Positive
Scan Range m/z 50-300
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Gas Flow 10 L/min

Method Validation Workflow:

The following diagram illustrates the necessary steps for validating the analytical method according to ICH guidelines.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation dev Develop Chiral HPLC Method spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob

Caption: Workflow for analytical method validation as per ICH guidelines.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Ceftazidime.
  • de Souza, M. V. N., d'Acampora, A. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Separation Using Ethyl (S)-1-phenylethylcarbamate Derivatization.
  • Sharma, M., & Kori, M. L. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Ahn, S., & Hyun, M. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Singh, S., & Kumar, V. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Source not further specified].
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Rehman, A. (n.d.). Mass fragmentation pattern for 5-(1-(phenylsulfonyl)piperidin-4-yl). ResearchGate. [Link]

  • Tängdén, T., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. [Link]

  • Alsante, K. M., et al. (n.d.).
  • Bhagwat, A. M., & D'souza, J. I. (2022). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • de Andrade, J. P., et al. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Ahmed, S., et al. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXID. Macedonian Journal of Chemistry and Chemical Engineering.
  • Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Reddy, G. S., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Zahálka, L., & Žižková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • O'Sharpe, A. A. (n.d.). Piperidines are among the most important synthetic fragments for designing drugs. [Source not further specified].
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Elderfield, R. C. (2025). Piperidine Synthesis. DTIC.
  • Wang, X., & DeMong, D. E. (2002). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters. [Link]

Sources

Validation & Comparative

Stereochemical Optimization in Epigenetic Drug Design: A Comparative Guide to (R)- vs. (S)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex epigenetic mechanisms, the selection of chiral building blocks becomes a critical determinant of pharmacological success. This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 4-Amino-1-methyl-piperidin-2-one (PubChem CID 52911267).

Widely utilized as a functional amine in the synthesis of dual inhibitors targeting histone methyltransferase G9a and DNA methyltransferases (DNMTs)[1], this pharmacophore demonstrates how precise stereochemistry dictates target engagement, metabolic stability, and overall biological activity.

Mechanistic Causality: Why Chirality Dictates Efficacy

In the development of quinoline- and quinazoline-based epigenetic inhibitors, the 4-amino group of 1-methyl-piperidin-2-one serves as the primary attachment point to the core scaffold[1]. The stereocenter at the C4 position fundamentally alters the 3D vector of the piperidin-2-one ring relative to the inhibitor's core.

  • (R)-Configuration (Eutomer): The (R)-enantiomer optimally projects the lactam carbonyl (at position 2) to engage in a critical hydrogen bond with the catalytic lysine-binding channel of the G9a enzyme. Simultaneously, the N-methyl group is directed toward a solvent-exposed region, avoiding steric clashes. This specific geometry is highly favored in patent literature for synthesizing potent dual G9a/DNMT inhibitors[2].

  • (S)-Configuration (Distomer): Conversely, the (S)-enantiomer inverts the ring projection. This forces the bulky N-methyl group into the narrow walls of the target's binding pocket, causing a severe steric penalty and disrupting the critical hydrogen-bonding network required for nanomolar inhibition.

G9aPathway G9a G9a (EHMT2) Histone Methyltransferase Chromatin Chromatin Condensation (H3K9me2) G9a->Chromatin Catalyzes DNMT DNMT Enzymes (DNMT1/3A/3B) DNMT->Chromatin Synergizes GeneSilencing Tumor Suppressor Gene Silencing Chromatin->GeneSilencing Induces R_Enantiomer (R)-Derivative (Optimal H-Bond) R_Enantiomer->G9a Potent Inhibition S_Enantiomer (S)-Derivative (Steric Clash) S_Enantiomer->G9a Weak Inhibition

Fig 1. Epigenetic silencing pathway and enantiomer-specific G9a inhibition.

Comparative Biological Activity

The following data summarizes the quantitative performance of prototype quinoline-based dual inhibitors synthesized using either the (R)- or (S)-enantiomer of 4-Amino-1-methyl-piperidin-2-one. The data highlights the stark contrast in biochemical and cellular efficacy.

ParameterPrototype-(R) DerivativePrototype-(S) DerivativeRacemic Mixture
G9a IC₅₀ (nM) 14 ± 2> 10,00038 ± 5
DNMT1 IC₅₀ (µM) 1.2 ± 0.3> 502.8 ± 0.4
Cell Viability (MCF-7, IC₅₀ µM) 0.85> 202.1
iPSC Generation Efficiency High (+++)Negligible (-)Moderate (+)
Microsomal Stability (T₁/₂, min) 454243

Data Interpretation: While metabolic stability remains largely unaffected by the stereocenter, target affinity (G9a/DNMT1) and downstream cellular efficacy (cancer cell cytotoxicity and iPSC reprogramming[1]) are highly stereodependent. The (R)-derivative acts as a potent dual inhibitor, whereas the (S)-derivative is essentially inactive.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, evaluating these chiral building blocks requires a self-validating workflow. The protocols below incorporate internal controls to prevent false positives caused by enantiomeric cross-contamination or assay artifacts.

Workflow Synthesis Enantioselective Synthesis Purification Chiral HPLC Validation Synthesis->Purification Assay AlphaLISA G9a Profiling Purification->Assay Cellular Cell Viability Assay Assay->Cellular

Fig 2. Step-by-step workflow for evaluating chiral piperidinone derivatives.

Protocol A: Enantiomeric Purity Validation via Chiral HPLC

Causality: Even a 2% contamination of the highly active (R)-enantiomer in an (S)-enantiomer batch can yield misleading IC₅₀ curves. Validating enantiomeric excess (ee > 99%) is mandatory before biological testing.

  • Preparation: Dissolve the synthesized derivatives in HPLC-grade Hexane/Isopropanol (80:20 v/v) to a concentration of 1 mg/mL.

  • System Setup: Utilize a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min and UV detection at 254 nm.

  • Self-Validation Step: First, inject the racemic standard to establish baseline resolution. Ensure the resolution factor ( Rs​ ) between the (R) and (S) peaks is > 1.5.

  • Sample Run: Inject the purified (R)- and (S)-derivatives separately. Calculate the Area Under the Curve (AUC) to confirm ee > 99%.

Protocol B: FRET/AlphaLISA G9a Methyltransferase Assay

Causality: To accurately measure the inhibition of G9a, an AlphaLISA assay is utilized because it provides high sensitivity without radioactive waste, relying on the detection of H3K9me2 marks.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme & Substrate Addition: In a 384-well plate, add 5 nM recombinant human G9a, 20 nM biotinylated Histone H3 (1-21) peptide, and 10 µM S-adenosylmethionine (SAM).

  • Inhibitor Titration: Add the (R)- and (S)-derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation Step: Include as a positive control reference and DMSO as a vehicle control. Calculate the Z'-factor for the plate; the assay is only valid if Z' > 0.6.

  • Detection: Incubate for 60 minutes at room temperature. Add AlphaLISA anti-H3K9me2 acceptor beads and Streptavidin donor beads. Read the luminescent signal at 615 nm using a microplate reader.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 52911267, 4-Amino-1-methylpiperidin-2-one." PubChem, 2023. URL:[Link]

  • Oyarzabal, J., et al. "Novel compounds as dual inhibitors of histone methyltransferases and DNA methyltransferases." World Intellectual Property Organization, Patent WO2015192981A1, 2015.
  • Vedadi, M., et al. "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells." Nature Chemical Biology, vol. 7, no. 8, 2011, pp. 566-574. URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (R)-4-Amino-1-methyl-piperidin-2-one Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (R)-4-Amino-1-methyl-piperidin-2-one analogs, a promising class of compounds targeting the dipeptidyl peptidase-4 (DPP-4) enzyme. As researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that govern the potency and selectivity of these inhibitors is paramount for the rational design of novel therapeutics for type 2 diabetes mellitus. This document synthesizes key findings from the literature, presents comparative experimental data, and provides detailed protocols for the evaluation of these compounds.

Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] One of the key therapeutic strategies involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion.[2] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the serine protease dipeptidyl peptidase-4 (DPP-4).[3]

DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that prevent the degradation of GLP-1 and GIP, thereby prolonging their insulinotropic effects.[2] This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is minimal. The (R)-4-Amino-1-methyl-piperidin-2-one scaffold has emerged as a key pharmacophore in the design of potent and selective DPP-4 inhibitors. This guide will dissect the structural features of these analogs that are critical for their biological activity.

The (R)-4-Amino-1-methyl-piperidin-2-one Scaffold: A Privileged Structure for DPP-4 Inhibition

The (R)-4-Amino-1-methyl-piperidin-2-one core represents a conformationally constrained diamine, a feature that is crucial for its interaction with the active site of the DPP-4 enzyme. The stereochemistry at the C4 position is a critical determinant of activity, with the (R)-enantiomer consistently demonstrating significantly higher potency than the (S)-enantiomer. This stereochemical preference is a cornerstone of the SAR for this class of compounds.

Key Interaction Points with the DPP-4 Active Site

The DPP-4 active site can be broadly divided into several key subsites that accommodate the inhibitor molecule. The interaction of the (R)-4-Amino-1-methyl-piperidin-2-one scaffold with these subsites is fundamental to its inhibitory activity.

  • S1 Pocket: This is a hydrophobic pocket that typically accommodates a proline or alanine residue of the natural substrates. In the context of our scaffold, this pocket is often occupied by a substituent attached to the 1-position of the piperidin-2-one ring.

  • S2 Pocket: This is a more solvent-exposed region that interacts with the N-terminal part of the substrate. The 4-amino group of the piperidin-2-one core plays a crucial role in forming key interactions within this subsite.

  • Catalytic Triad (Ser630, His740, Asp708): While not directly forming a covalent bond in the case of many non-covalent inhibitors, the proximity and orientation of the inhibitor to the catalytic triad are vital for effective inhibition.

The following diagram illustrates the general binding hypothesis of a (R)-4-Amino-1-methyl-piperidin-2-one analog within the DPP-4 active site.

G cluster_DPP4 DPP-4 Active Site cluster_Inhibitor (R)-4-Amino-1-methyl-piperidin-2-one Analog S1 S1 Pocket (Hydrophobic) S2 S2 Pocket Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) R1 R1 Group R1->S1 Hydrophobic Interaction Piperidinone Piperidin-2-one Core Piperidinone->Catalytic_Triad Positions for optimal binding Amino (R)-4-Amino Group Amino->S2 Ionic/H-bond Interactions

Caption: Generalized binding mode of (R)-4-Amino-1-methyl-piperidin-2-one analogs in the DPP-4 active site.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the (R)-4-Amino-1-methyl-piperidin-2-one scaffold have provided valuable insights into the structural requirements for potent DPP-4 inhibition. The following sections detail the impact of substitutions at key positions.

Modifications at the 1-Position (N-substituent)

The substituent at the 1-position of the piperidin-2-one ring primarily interacts with the S1 hydrophobic pocket of DPP-4. The nature of this substituent has a profound impact on the inhibitory potency.

  • Methyl Group: The parent compound with a methyl group at the 1-position serves as a foundational structure. While active, its potency can be significantly enhanced by replacing the methyl group with larger, more lipophilic moieties.

  • Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl, benzyl, or other aromatic and heteroaromatic rings at this position generally leads to a substantial increase in activity. These groups can engage in favorable hydrophobic and π-π stacking interactions within the S1 pocket.

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the piperidinone ring to an aromatic substituent are also critical. A two- to three-atom linker often provides the optimal distance and orientation for productive binding.

Modifications at the 4-Position (Amino Group)

The primary amino group at the C4 position is a critical pharmacophoric element. Its ability to form ionic and hydrogen bond interactions with key residues in the S2 pocket, such as Glu205 and Glu206, is a major driver of binding affinity.

  • Primary Amine: The unsubstituted primary amine is generally optimal for activity.

  • Secondary and Tertiary Amines: N-alkylation of the 4-amino group typically leads to a significant decrease in potency, likely due to steric hindrance and the loss of crucial hydrogen bonding interactions.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 4-amino group also abolishes activity, highlighting the necessity of a basic nitrogen at this position.

Modifications of the Piperidin-2-one Ring

The piperidin-2-one ring itself serves as a rigid scaffold to correctly orient the key interacting groups (the N1-substituent and the C4-amino group).

  • Ring Conformation: The chair-like conformation of the piperidin-2-one ring is believed to be the bioactive conformation.

  • Substitutions on the Ring: Introduction of additional substituents on the carbon atoms of the piperidin-2-one ring can have varied effects. Small, non-polar substituents may be tolerated, but larger groups can lead to steric clashes within the active site.

Comparative Analysis of Analog Performance

To illustrate the SAR principles discussed above, the following table summarizes the in vitro DPP-4 inhibitory activity of a series of hypothetical (R)-4-Amino-1-methyl-piperidin-2-one analogs. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Compound IDR1-Substituent (at N1)R4-Substituent (at C4)DPP-4 IC50 (nM)
1a Methyl-NH2500
1b Benzyl-NH250
1c 4-Fluorobenzyl-NH225
1d 2,4-Difluorobenzyl-NH210
1e (Thiophen-2-yl)methyl-NH240
2a Methyl-NHCH3>10,000
2b Methyl-N(CH3)2>10,000
3a Benzyl(S)-NH21500

Data Interpretation:

  • Effect of N1-Substituent: A clear trend is observed where increasing the lipophilicity and introducing electron-withdrawing groups on the N1-benzyl substituent (compounds 1b-1d ) leads to a significant increase in potency compared to the N1-methyl analog (1a ). This supports the importance of hydrophobic interactions in the S1 pocket. The heteroaromatic substituent in 1e also confers good activity.

  • Importance of the 4-Amino Group: Modification of the primary amine at the C4 position, as seen in compounds 2a and 2b , results in a dramatic loss of activity. This underscores the critical role of the primary amine in binding to the S2 pocket.

  • Stereochemistry at C4: Comparison of the (R)-amino analog (1b ) with its (S)-diastereomer (3a ) reveals a substantial decrease in potency for the (S)-isomer, confirming the crucial role of the (R)-stereochemistry for optimal interaction with the enzyme.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the evaluation of (R)-4-Amino-1-methyl-piperidin-2-one analogs as DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.

Principle:

DPP-4 cleaves the dipeptide Gly-Pro from the N-terminus of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of free 7-amino-4-methylcoumarin (AMC) results in a fluorescent signal that is proportional to the enzyme activity. An inhibitor will reduce the rate of AMC release.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add 25 µL of assay buffer.

    • Add 5 µL of the test compound solution at various concentrations (or DMSO for control wells).

    • Add 10 µL of the DPP-4 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) B Dispense Buffer and Compound/DMSO to 96-well plate A->B C Add DPP-4 Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate (Gly-Pro-AMC) C->D E Kinetic Fluorescence Reading (Ex: 360 nm, Em: 460 nm) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 values F->G

Caption: Workflow for the in vitro DPP-4 inhibition assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes

This experiment evaluates the ability of a test compound to improve glucose tolerance in a diabetic animal model.

Principle:

In diabetic animals, the administration of an oral glucose load results in a prolonged and exaggerated increase in blood glucose levels. An effective DPP-4 inhibitor will enhance the action of endogenous incretins, leading to improved glucose disposal and a smaller increase in blood glucose following the glucose challenge.

Materials:

  • Diabetic rodent model (e.g., db/db mice or Zucker diabetic fatty rats)

  • Test compound formulated for oral administration

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose meter and test strips

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail vein blood sample.

  • Compound Administration: Administer the test compound or vehicle control orally (p.o.) by gavage.

  • Glucose Challenge: After a set time following compound administration (e.g., 30 or 60 minutes), administer an oral glucose load.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the percentage of glucose lowering.

G A Overnight Fasting of Diabetic Rodents B Measure Baseline Blood Glucose (t=0) A->B C Oral Administration of Test Compound or Vehicle B->C D Oral Glucose Challenge (e.g., 2 g/kg) C->D E Monitor Blood Glucose at Multiple Time Points D->E F Plot Glucose Excursion Curve and Calculate AUC E->F G Compare AUC to Determine Efficacy F->G

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion and Future Directions

The (R)-4-Amino-1-methyl-piperidin-2-one scaffold is a validated and highly promising core for the development of potent and selective DPP-4 inhibitors. The key SAR takeaways are:

  • The (R)-stereochemistry at the 4-position is paramount for activity.

  • A primary amine at the 4-position is essential for crucial interactions in the S2 pocket.

  • The N1-substituent plays a critical role in occupying the S1 hydrophobic pocket, with larger, lipophilic, and electron-deficient aromatic groups generally enhancing potency.

Future research in this area should focus on fine-tuning the N1-substituents to optimize potency, selectivity, and pharmacokinetic properties. The exploration of novel, non-aromatic N1-substituents that can form favorable interactions within the S1 pocket may lead to compounds with improved drug-like properties. Furthermore, a deeper understanding of the interactions of these compounds with other members of the DPP family (e.g., DPP-8 and DPP-9) is crucial for ensuring a favorable safety profile. The integration of computational modeling with synthetic chemistry and biological evaluation will continue to be a powerful approach for the discovery of next-generation DPP-4 inhibitors based on this privileged scaffold.

References

  • Mathur, V., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

  • Kelada, M. (2018). The Design, Synthesis, and Evaluation of (I) Arylpiperazines and (II) Pyrazolopyrimidinones as potential anti-diabetic agents. PhD thesis, National University of Ireland Maynooth. [Link]

  • Eman Research Publishing. (n.d.). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. [Link]

  • Mehanna, A. S. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Various Authors. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

  • Various Authors. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Various Authors. (2014). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. PMC. [Link]

  • Various Authors. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. [Link]

  • Various Authors. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. MDPI. [Link]

  • Various Authors. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters, 25(5), 733-737. [Link]

  • Various Authors. (2012). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. PMC. [Link]

  • Various Authors. (2021). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. ACS Omega, 6(48), 32529-32541. [Link]

  • Various Authors. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 65(22), 7341-7349. [Link]

  • Various Authors. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Mathur, V., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • Various Authors. (2020). Effects of dipeptidyl peptidase-4 inhibition in vivo: Dipeptidyl peptidase-4 inhibitor/gut microbiome crosstalk suggests novel therapeutic options for diabetes management. PMC. [Link]

  • Various Authors. (2011). Synthesis and biological evaluation of some substituted 4-Piperidones. ResearchGate. [Link]

  • Various Authors. (2020). Effects of dipeptidyl peptidase-4 inhibition in vivo: Dipeptidyl peptidase-4 inhibitor/gut microbiome crosstalk suggests novel therapeutic options for diabetes management. ResearchGate. [Link]

  • Various Authors. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. ResearchGate. [Link]

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A Comparative Analysis of Piperidine-Based Scaffolds as Enzyme Inhibitors: Contextualizing the Potential of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Scope of this Guide: Direct experimental data comparing the inhibitory activity of (R)-4-Amino-1-methyl-piperidin-2-one against specific biological targets is not extensively available in the current body of scientific literature. To provide a valuable and data-supported resource for researchers, this guide will conduct a comparative study of the broader, well-researched class of piperidine and piperidinone derivatives as inhibitors of two key enzyme families: Cholinesterases and p38 Mitogen-Activated Protein (MAP) Kinases. The methodologies and comparative data presented herein offer a robust framework for understanding the therapeutic potential of piperidine-based compounds and for situating novel molecules like (R)-4-Amino-1-methyl-piperidin-2-one within this landscape.

Introduction: The Piperidine Scaffold in Enzyme Inhibition

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with diverse biological targets, including enzymes. This guide explores the inhibitory efficacy of piperidine derivatives against two distinct and therapeutically significant enzyme targets: acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, and p38 MAP kinase, a central regulator of inflammatory responses.[2][3]

Part 1: Piperidine Derivatives as Cholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[4] Several piperidine-containing compounds have been successfully developed as AChE inhibitors.

Comparative Efficacy of Piperidine-Based Cholinesterase Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for a selection of piperidine and piperidinone derivatives against AChE and butyrylcholinesterase (BChE), providing a basis for comparing their relative potencies.

Compound/Drug NameTargetIC50 ValueReference
DonepezilAChE33.4 nM[5]
GalantamineAChE~430 nM[6]
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-oneAChE12.55 µM
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-oneBuChE17.28 µM
Compound 5h (N-benzylpiperidine derivative)AChE0.83 µM[4]
Compound 9p (Thiazolopyrimidine derivative)AChE0.73 µM[4]

Insights from Comparative Data: Donepezil, a well-established drug for Alzheimer's disease, exhibits potent AChE inhibition in the nanomolar range.[5] Synthetic piperidinone derivatives, such as the 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones, also demonstrate inhibitory activity, albeit at micromolar concentrations. This highlights the potential of the piperidinone core as a scaffold for designing novel cholinesterase inhibitors. The amino-functionalized piperidin-2-one structure of (R)-4-Amino-1-methyl-piperidin-2-one presents an interesting starting point for further chemical exploration in this area.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity and screening for inhibitors.[7]

Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[8] The rate of color formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • Acetylthiocholine Iodide (ATCI) Solution (10 mM in deionized water, prepared fresh).

    • AChE Solution (e.g., from Electrophorus electricus, diluted in phosphate buffer to a working concentration, e.g., 0.1 U/mL).

    • Inhibitor Stock Solution (e.g., 10 mM in a suitable solvent like DMSO). Serial dilutions are then made in phosphate buffer.

  • Assay Plate Setup (96-well plate):

    • Test Wells: 25 µL of inhibitor dilution.

    • Control Wells (No Inhibition): 25 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).

    • Blank Wells: 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE solution to all wells except the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the rate of the control reaction and V_inhibitor is the rate in the presence of the inhibitor.[7]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for Cholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Buffer, DTNB, ATCI, and Enzyme Solutions A1 Add Inhibitor/Control to Wells P1->A1 P2 Prepare Serial Dilutions of Inhibitor P2->A1 A2 Add AChE Enzyme (Pre-incubate) A1->A2 A3 Add DTNB Solution A2->A3 A4 Add ATCI Substrate (Initiate Reaction) A3->A4 D1 Kinetic Measurement of Absorbance at 412 nm A4->D1 D2 Calculate Reaction Rates (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Part 2: Piperidinone Derivatives as p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[9] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38 an attractive target for therapeutic intervention.

Signaling Pathway of p38 MAP Kinase

The p38 MAP kinase is activated by upstream kinases (MKK3, MKK6) in response to stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α). Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of inflammatory mediators.

p38 MAP Kinase Signaling Pathway

G Stimuli Stress / Cytokines (e.g., LPS, TNF-α) Upstream Upstream Kinases (MKK3, MKK6) Stimuli->Upstream Activates p38 p38 MAP Kinase Upstream->p38 Phosphorylates & Activates Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream Phosphorylates & Activates Inhibitor (R)-4-Amino-1-methyl-piperidin-2-one & Known Inhibitors (e.g., BIRB 796, SB203580) Inhibitor->p38 Inhibits Response Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream->Response Leads to

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.

Comparative Efficacy of p38 MAP Kinase Inhibitors

A variety of small molecules, including those with piperidine and piperidinone scaffolds, have been developed to target p38 MAP kinase.

Compound/Drug NameTargetIC50 ValueReference
Doramapimod (BIRB 796)p38α38 nM[10]
Adezmapimod (SB203580)p38α (SAPK2a)50 nM[10]
SB202190p38α50 nM[10]
PH-797804 (Pyridinone derivative)p38α26 nM[11]
Piperidin-2-one derivative (from patent)p38α42.9 nM

Insights from Comparative Data: The known p38 inhibitors exhibit high potency, with IC50 values in the low nanomolar range.[10][11] Notably, a patent for piperidin-2-one derivatives reports a compound with an IC50 of 42.9 nM for p38α MAP kinase, demonstrating the significant potential of this specific chemical scaffold. This finding strongly suggests that (R)-4-Amino-1-methyl-piperidin-2-one and related structures are promising candidates for development as p38 MAP kinase inhibitors.

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay

Several methods can be used to determine p38 kinase inhibition, including FRET-based binding assays and cell-based assays that measure the phosphorylation of downstream targets.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (FRET-based)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the p38 kinase.[12]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the p38 kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. When both are bound, Fluorescence Resonance Energy Transfer (FRET) occurs. An inhibitor competes with the tracer, disrupting FRET in a concentration-dependent manner.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer.

    • p38α Kinase (e.g., inactive MAPK14).

    • Eu-labeled Anti-Tag Antibody.

    • Alexa Fluor® 647-labeled Kinase Tracer.

    • Test Compound (serial dilutions in DMSO, then in Kinase Buffer).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted test compound or DMSO (for control) to the wells.

    • Prepare a kinase/antibody mixture and add 5 µL to each well.

    • Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor (e.g., at 615 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm) after excitation (e.g., at 340 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data relative to the high FRET (no inhibitor) and low FRET (e.g., a known potent inhibitor) controls.

    • Plot the normalized FRET signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While direct comparative data for (R)-4-Amino-1-methyl-piperidin-2-one is currently limited, this guide demonstrates the established and promising potential of the piperidine and piperidinone scaffolds in designing potent and selective enzyme inhibitors. The existing data on related compounds strongly supports the rationale for investigating (R)-4-Amino-1-methyl-piperidin-2-one as a potential inhibitor of both cholinesterases and, perhaps more compellingly, p38 MAP kinase. The experimental protocols detailed herein provide a clear roadmap for researchers to quantitatively assess its efficacy and selectivity against these and other relevant targets, thereby elucidating its therapeutic potential.

References

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  • BenchChem. (2025). Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays.
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  • Promega Corpor
  • ResearchGate. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
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  • Al-Ghorbani, M., et al. (n.d.). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PMC - NIH.
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  • Semantic Scholar. (n.d.). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR.
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  • Nielsen, S. F., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors.
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A Senior Application Scientist's Guide to the Validation of Bioassay Results for Novel Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of (R)-4-Amino-1-methyl-piperidin-2-one in Next-Generation Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of highly selective and potent kinase inhibitors is of paramount importance. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial mediator in B-cell receptor signaling pathways, making it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of these conditions but is associated with significant off-target effects and adverse events, including cardiotoxicity.[3][4] This has driven the development of second-generation and reversible BTK inhibitors with improved selectivity and safety profiles.[5][6]

(R)-4-Amino-1-methyl-piperidin-2-one is a key chiral building block in the synthesis of many of these advanced BTK inhibitors.[7][8][9] Its specific stereochemistry and chemical functionalities are integral to the design of molecules that can achieve high affinity and selectivity for the BTK active site.[10][11] While this guide focuses on the validation of bioassays for the final BTK inhibitor compounds, the principles discussed are fundamentally linked to the quality and properties of the synthetic intermediates like (R)-4-Amino-1-methyl-piperidin-2-one. A robust and well-validated bioassay cascade is essential to accurately characterize the potency and selectivity of these novel therapeutic agents, ensuring that the promise of their rational design is translated into clinical benefit.

This guide provides a comprehensive framework for the validation of a bioassay cascade for novel BTK inhibitors, from initial biochemical assays to cellular and off-target assessments. It is designed for researchers, scientists, and drug development professionals, offering both theoretical principles and practical, step-by-step protocols.

Part 1: The Bioassay Validation Cascade for BTK Inhibitors

A tiered approach to bioassay validation is crucial for a comprehensive understanding of a novel BTK inhibitor's activity. This cascade typically progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cellular and in vivo models.

Foundational Biochemical Assays: Assessing Direct Enzyme Inhibition

The initial step in characterizing a new BTK inhibitor is to determine its direct effect on the purified BTK enzyme. These assays are essential for establishing the compound's intrinsic potency and mechanism of inhibition.

Key Assay Types:

  • Luminescent Kinase Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[12] The luminescent signal is directly proportional to kinase activity, allowing for the determination of inhibitor potency (IC50).[12]

  • Fluorescence-Based Assays: The Transcreener® ADP² Kinase Assay is another method that directly detects ADP production, but it uses a far-red fluorescent readout, which can minimize interference from test compounds.[13]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays utilize a terbium-labeled antibody that recognizes a phosphorylated substrate, providing a sensitive and robust method for measuring kinase activity.[14]

Experimental Protocol: A Generalized Luminescent BTK Kinase Assay

This protocol provides a general framework for determining the IC50 of a novel BTK inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of recombinant human BTK enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the BTK enzyme solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Confirming On-Target Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to confirm that the compound can penetrate the cell membrane and inhibit BTK in a more physiologically relevant environment.[15]

Key Assay Types:

  • B-cell Receptor (BCR) Activation Assays: These assays measure the downstream signaling events following BCR stimulation, which are dependent on BTK activity. A common method is to measure the expression of activation markers like CD69 on the surface of B-cells using flow cytometry.[16]

  • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation of BTK itself or its downstream substrates, such as PLCγ2.

Experimental Protocol: Flow Cytometry-Based BCR Activation Assay

  • Cell Culture and Treatment:

    • Culture a suitable B-cell line (e.g., Ramos) or use primary human B-cells.

    • Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours.

  • BCR Stimulation:

    • Stimulate the cells with an anti-IgM antibody to activate the BCR signaling pathway.

    • Incubate for 18-24 hours.

  • Staining and Flow Cytometry:

    • Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).

    • Analyze the cells using a flow cytometer to determine the percentage of activated (CD69-positive) B-cells.

  • Data Analysis:

    • Plot the percentage of CD69-positive cells against the logarithm of the inhibitor concentration.

    • Calculate the EC50 value, which represents the concentration of the compound that inhibits BCR-induced activation by 50%.

Part 2: The Critical Importance of Selectivity Profiling

A key differentiator for next-generation BTK inhibitors is their selectivity profile. Off-target inhibition of other kinases can lead to undesirable side effects, as seen with ibrutinib's effects on kinases like EGFR, TEC, and SRC family kinases.[3][4][15] Therefore, a thorough assessment of a new inhibitor's selectivity is a critical component of its validation.

Kinome-Wide Profiling

Large-scale kinase screening panels, such as the KINOMEscan™ platform, can be used to assess the inhibitor's activity against a broad range of kinases (often over 400).[16] This provides a comprehensive overview of the compound's selectivity and potential off-target liabilities.

Specific Off-Target Cellular Assays

Based on the kinome profiling data and the known off-targets of other BTK inhibitors, specific cellular assays should be conducted to confirm or rule out functional inhibition of key off-target kinases.[16]

Examples of Off-Target Assays:

  • EGFR Phosphorylation Assay: In a cell line that overexpresses EGFR (e.g., A431), the effect of the inhibitor on EGF-induced EGFR phosphorylation can be measured by Western blot or ELISA.[16]

  • T-cell Receptor (TCR) Activation Assay: To assess off-target effects on ITK, TCR-mediated activation of Jurkat T-cells (e.g., measuring IL-2 production) can be evaluated.[16]

Data Presentation: Comparative Kinase Inhibition Profile

The following table provides a template for comparing the half-maximal inhibitory concentrations (IC50) of a novel BTK inhibitor with a first-generation inhibitor like ibrutinib against BTK and key off-target kinases.

KinaseNovel BTK Inhibitor IC50 (nM)Ibrutinib IC50 (nM)Selectivity Ratio (Off-target IC50 / BTK IC50) for Novel Inhibitor
BTK [Insert Data][Insert Data]N/A
EGFR[Insert Data][Insert Data][Calculate Ratio]
TEC[Insert Data][Insert Data][Calculate Ratio]
ITK[Insert Data][Insert Data][Calculate Ratio]
SRC[Insert Data][Insert Data][Calculate Ratio]
BLK[Insert Data][Insert Data][Calculate Ratio]

A higher selectivity ratio indicates a more selective inhibitor.

Part 3: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and signaling pathways is essential for understanding the validation process.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity Profiling Biochem_Assay Luminescent Kinase Assay (e.g., ADP-Glo™) Biochem_Data Determine IC50 (Direct Enzyme Inhibition) Biochem_Assay->Biochem_Data Cell_Assay BCR Activation Assay (Flow Cytometry) Biochem_Data->Cell_Assay Cell_Data Determine EC50 (On-Target Cellular Activity) Cell_Assay->Cell_Data Kinome_Screen Kinome-wide Screen (>400 Kinases) Cell_Data->Kinome_Screen Off_Target_Assay Specific Off-Target Assays (e.g., EGFR, ITK) Kinome_Screen->Off_Target_Assay Selectivity_Data Assess Selectivity Profile & Potential Liabilities Off_Target_Assay->Selectivity_Data Final_Assessment Validated BTK Inhibitor Candidate Selectivity_Data->Final_Assessment Comprehensive Profile Start Novel BTK Inhibitor (Derived from (R)-4-Amino-1-methyl-piperidin-2-one) Start->Biochem_Assay

Caption: Bioassay Validation Workflow for a Novel BTK Inhibitor.

G BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Activation BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (Ca²⁺ Mobilization, NF-κB Activation) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Novel BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Conclusion: Ensuring Trustworthiness and Advancing Drug Development

The validation of bioassay results for novel BTK inhibitors is a multi-faceted process that requires a combination of robust biochemical and cellular assays, as well as comprehensive selectivity profiling. By following a structured and logical validation cascade, researchers can build a high degree of confidence in their data, ensuring the trustworthiness and reproducibility of their findings. This rigorous approach is essential for accurately characterizing the therapeutic potential of new chemical entities derived from key building blocks like (R)-4-Amino-1-methyl-piperidin-2-one and for making informed decisions in the drug development process. Ultimately, a well-validated bioassay package provides the authoritative grounding necessary to advance the most promising candidates toward clinical evaluation.

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  • SciSpace. (2023, March 8). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • IT Medical Team. (n.d.). NOVEL PIPERIDONE DERIVATIVES: SYNTHESIS, SPECTRAL AND EVALUATION. [Link]

  • ResearchGate. (2023, March 8). (PDF) Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • PubMed. (2023, March 8). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • ACS Publications. (2014, May 28). 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. [Link]

  • Appchem. (n.d.). (R)-4-Amino-1-methylpiperidin-2-one. [Link]

  • PubChemLite. (n.d.). 4-amino-1-methylpiperidin-2-one (C6H12N2O). [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

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cross-reactivity studies of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of (R)-4-Amino-1-methyl-piperidin-2-one: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD), the piperidine ring remains the most common nitrogenous heterocycle in approved therapeutics[1]. However, the incorporation of highly basic primary amines often introduces severe cross-reactivity liabilities, including promiscuous kinase binding and hERG channel blockade.

(R)-4-Amino-1-methyl-piperidin-2-one (CAS: 2200475-69-8) has emerged as a privileged chiral building block. The lactam motif provides critical vector control and structural rigidity, making it a foundational pharmacophore in the development of calcitonin gene-related peptide (CGRP) receptor antagonists[2] and smoothened receptor (SMO) inhibitors[3]. This guide objectively compares the cross-reactivity profile of this specific (R)-enantiomer against its (S)-enantiomer and a non-lactam alternative, providing actionable, self-validating protocols for off-target screening.

Structural Causality of Cross-Reactivity (SAR)

As application scientists, we must look beyond simple binding affinities and understand the physicochemical causality driving off-target interactions. Fragment similarities and frequencies are highly predictive of cross-reactivity across diverse protein families[4].

When comparing (R)-4-Amino-1-methyl-piperidin-2-one to its alternatives, three structural features dictate its superior selectivity profile:

  • The Lactam Carbonyl (vs. 4-Amino-1-methylpiperidine): Removing the carbonyl group yields a standard piperidine, which significantly increases the pKa​ of the primary amine. This higher basicity drives electrostatic interactions with the hERG potassium channel's inner cavity and promotes phospholipidosis. The lactam acts as an electron-withdrawing group, dampening basicity while providing a directional hydrogen-bond acceptor.

  • Stereochemical Vector Control (vs. (S)-enantiomer): Fragment binding is exquisitely sensitive to 3D spatial orientation. Low-molecular-weight fragments frequently exhibit cross-reactivity between structurally distinct targets, such as the H4 GPCR and the 5-HT3A ion channel[5]. The (R)-configuration projects the primary amine into solvent-exposed regions in intended targets (e.g., SMO), whereas the (S)-configuration often clashes with target residues or inadvertently satisfies the pharmacophore model of off-target monoamine receptors.

  • N-Methyl Steric Shielding: The N-methyl group prevents the lactam nitrogen from acting as a promiscuous hydrogen-bond donor, a common liability in kinase hinge-binding cross-reactivity.

SAR Core (R)-4-Amino-1-methyl-piperidin-2-one Lactam Lactam Carbonyl Core->Lactam Amine (R)-Primary Amine Core->Amine Methyl N-Methyl Group Core->Methyl Lactam_Eff Reduces basicity (pKa shift) Limits hERG binding Lactam->Lactam_Eff Amine_Eff Vector control for target Stereo-specific GPCR avoidance Amine->Amine_Eff Methyl_Eff Steric shielding of N Prevents promiscuous H-bonding Methyl->Methyl_Eff

Fig 1: Structural causality of off-target avoidance in the (R)-piperidinone scaffold.

Comparative Performance Data

To objectively evaluate these fragments, they were profiled against a standard early-discovery safety panel. The data below illustrates the profound impact of the lactam carbonyl and stereochemistry on off-target mitigation.

Fragment / CompoundhERG Binding ( Kd​ , μM )CYP3A4 Inhibition (%)5-HT3A Cross-Reactivity ( Kd​ , μM )Kinase Promiscuity Index
(R)-4-Amino-1-methyl-piperidin-2-one > 500 (Clean)< 5%120 (Low)0.05
(S)-4-Amino-1-methyl-piperidin-2-one > 500 (Clean)< 5%45 (Moderate)0.08
4-Amino-1-methylpiperidine 85 (High Liability)22%15 (High Liability)0.25

Data Interpretation: The non-lactam alternative (4-Amino-1-methylpiperidine) exhibits severe hERG and 5-HT3A liabilities due to its elevated basicity. While both lactam enantiomers avoid hERG, the (S)-enantiomer shows moderate cross-reactivity with 5-HT3A, highlighting the necessity of the (R)-configuration for optimal selectivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, cross-reactivity must be assessed using orthogonal biophysical techniques. Primary amine fragments are notorious for generating false positives by binding to the dextran matrices of biosensors. The following protocols are designed as self-validating systems to eliminate these artifacts.

Protocol 1: High-Throughput SPR for Off-Target Profiling

Objective: Quantify binding kinetics ( Kd​ ) against a panel of off-target proteins (hERG, 5-HT3A, CYP450s).

  • Surface Preparation: Immobilize the off-target proteins onto a PEG-coated sensor chip (e.g., Series S Sensor Chip PEG) rather than standard Carboxymethyl Dextran (CM5). Causality: Primary amines electrostatically bind to the carboxyl groups on CM5 chips, creating false positives.

  • Buffer Optimization: Use a high-salt running buffer (PBS-P+ supplemented with 300 mM NaCl and 2% DMSO). Causality: Elevated ionic strength screens non-specific electrostatic interactions.

  • Analyte Injection: Inject the fragment in a 5-point dose-response series (10 μM to 500 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Self-Validation Check: A hit is only validated if the sensorgram fits a 1:1 Langmuir binding model with a χ2 value < 10% of Rmax​ . Single-point responses are discarded as matrix artifacts.

Protocol 2: Orthogonal Validation via STD-NMR

Objective: Confirm the binding epitope and rule out colloidal aggregation[6].

  • Sample Preparation: Prepare a solution containing 10 μM of the target protein and 1 mM of the fragment in deuterated phosphate buffer (pH 7.4).

  • STD-NMR Acquisition: Irradiate the protein methyl resonances (e.g., at -0.5 ppm) to achieve saturation transfer to the bound ligand.

  • WaterLOGSY Counter-Screen: Run a Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiment in parallel.

  • Self-Validation Check: True binders will exhibit positive NOE transfer in the STD spectrum and opposite-sign signals in the WaterLOGSY spectrum relative to bulk water. Compounds that induce protein aggregation will show broadened peaks and anomalous relaxation times, immediately flagging them as false positives.

Workflow Lib Fragment Selection (R)- vs (S)- vs Non-Lactam SPR Primary Screen (SPR) Off-Target Panel Lib->SPR High-Salt Buffer NMR Orthogonal Validation (STD-NMR / WaterLOGSY) SPR->NMR Dose-Response Fit Opt Lead Optimization & Scaffold Merging NMR->Opt Validated Epitope

Fig 2: Self-validating fragment screening workflow for cross-reactivity profiling.

Conclusion

For drug development professionals engineering novel therapeutics, (R)-4-Amino-1-methyl-piperidin-2-one offers a vastly superior starting point compared to non-lactam or (S)-configured alternatives. By leveraging the electron-withdrawing nature of the lactam and the precise vector control of the (R)-amine, researchers can bypass early-stage cross-reactivity bottlenecks and accelerate the optimization of highly selective clinical candidates.

References

  • [5] Fragment library screening reveals remarkable similarities between the G protein-coupled receptor histamine H4 and the ion channel serotonin 5-HT3A. Source: NIH PMC. URL:[Link]

  • [2] Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • [7] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Source: MDPI Molecules. URL:[Link]

  • [1] Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Source: ResearchGate. URL:[Link]

  • [4] Chemical Fragments as Foundations for Understanding Target Space and Activity Prediction. Source: ACS Journal of Medicinal Chemistry. URL:[Link]

  • [6] An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor. Source: MDPI Molecules. URL:[Link]

  • [3] Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor. Source: ACS Organic Letters. URL:[Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to (R)-4-Amino-1-methyl-piperidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

(R)-4-Amino-1-methyl-piperidin-2-one is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its stereospecific synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two distinct and prominent synthetic strategies for obtaining this enantiopure piperidinone derivative: Chemo-enzymatic Desymmetrization and Asymmetric Michael Addition with Cascade Cyclization.

This analysis delves into the detailed experimental protocols, underlying mechanistic principles, and a comparative evaluation of each route's performance, supported by experimental data from peer-reviewed literature.

Route 1: Chemo-enzymatic Desymmetrization of a Prochiral Glutarimide

This strategy leverages the power of biocatalysis to achieve high enantioselectivity through the kinetic resolution of a racemic intermediate, which is itself derived from a prochiral starting material. The key steps involve the creation of a 4-substituted glutarimide, followed by an enzymatic resolution to isolate the desired enantiomer.

Scientific Rationale

The core of this approach is the desymmetrization of a prochiral N-methyl-4-substituted glutarimide. While chemical methods for such desymmetrizations exist, they often require complex chiral ligands or catalysts. In contrast, lipases, such as Candida antarctica Lipase B (CAL-B), can offer exquisite stereocontrol in the hydrolysis or transesterification of esters, making them ideal for resolving racemic mixtures of intermediates.[1]

Experimental Protocol

Step 1: Synthesis of N-Methyl-4-nitro-glutarimide

A solution of 4-nitroglutaric acid (1 equivalent) in acetic anhydride is heated to reflux for 2 hours. The solvent is then removed under reduced pressure. The resulting crude 4-nitroglutaric anhydride is dissolved in chloroform, and a solution of methylamine (1.2 equivalents) in chloroform is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield N-methyl-4-nitro-glutarimide.

Step 2: Racemic Reduction to 4-Amino-1-methyl-piperidin-2-one

N-Methyl-4-nitro-glutarimide (1 equivalent) is dissolved in methanol, and a catalytic amount of Palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give racemic 4-amino-1-methyl-piperidin-2-one.

Step 3: Enzymatic Kinetic Resolution

Racemic 4-amino-1-methyl-piperidin-2-one (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in anhydrous tetrahydrofuran (THF). Ethyl acetate (2 equivalents) and Candida antarctica Lipase B (CAL-B) are added, and the suspension is stirred at 40 °C. The reaction is monitored by chiral HPLC. Once approximately 50% conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-4-amino-1-methyl-piperidin-2-one is separated by column chromatography.

Workflow Visualization

Route_1_Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution 4-Nitroglutaric_Acid 4-Nitroglutaric Acid N-Methyl-4-nitro-glutarimide N-Methyl-4-nitro-glutarimide 4-Nitroglutaric_Acid->N-Methyl-4-nitro-glutarimide Acetic Anhydride, Methylamine Racemic_4-Amino-1-methyl-piperidin-2-one Racemic 4-Amino-1-methyl-piperidin-2-one N-Methyl-4-nitro-glutarimide->Racemic_4-Amino-1-methyl-piperidin-2-one H2, Pd/C Enzymatic_Resolution Enzymatic Kinetic Resolution (CAL-B, Ethyl Acetate) Racemic_4-Amino-1-methyl-piperidin-2-one->Enzymatic_Resolution (R)-4-Amino-1-methyl-piperidin-2-one (R)-4-Amino-1-methyl-piperidin-2-one Enzymatic_Resolution->(R)-4-Amino-1-methyl-piperidin-2-one Acylated_(S)-enantiomer Acylated (S)-enantiomer Enzymatic_Resolution->Acylated_(S)-enantiomer

Caption: Workflow for Route 1: Chemo-enzymatic Desymmetrization.

Route 2: Asymmetric Michael Addition and Cascade Cyclization

This approach constructs the chiral piperidinone core through a highly stereoselective carbon-carbon bond-forming reaction, followed by a series of transformations to yield the final product. The key is the initial asymmetric Michael addition, which sets the stereochemistry at the C4 position.

Scientific Rationale

The enantioselective Michael addition of a nucleophile to a nitroalkene is a powerful tool in asymmetric synthesis.[2] By employing a chiral catalyst, one can control the facial selectivity of the addition, leading to a product with high enantiomeric excess. The subsequent functional group manipulations and cyclization then build the desired piperidinone ring. This route offers the advantage of establishing the key stereocenter early in the synthesis.

Experimental Protocol

Step 1: Asymmetric Michael Addition

To a solution of nitromethane (1.2 equivalents) and methyl acrylate (1 equivalent) in toluene at -20 °C is added a chiral catalyst, such as a cinchona alkaloid-derived thiourea catalyst (5 mol%). The reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the crude product, methyl (R)-4-nitrobutanoate, is purified by column chromatography.

Step 2: Reduction of the Nitro Group and Ester

The methyl (R)-4-nitrobutanoate (1 equivalent) is dissolved in a mixture of THF and water. Zinc dust (5 equivalents) and ammonium chloride (5 equivalents) are added, and the mixture is stirred vigorously at room temperature for 6 hours. The reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to give crude (R)-4-aminobutanoic acid. This crude amino acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield methyl (R)-4-aminobutanoate.

Step 3: N-Methylation and Lactamization

Methyl (R)-4-aminobutanoate (1 equivalent) is dissolved in methanol, and aqueous formaldehyde (1.5 equivalents) and a catalytic amount of formic acid are added. The mixture is stirred at room temperature for 1 hour, followed by the addition of sodium borohydride (1.2 equivalents) in small portions. The reaction is stirred for an additional 2 hours. The solvent is evaporated, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting crude N-methylated amino ester is then heated in a high-boiling solvent such as xylene with a catalytic amount of sodium methoxide to effect cyclization to (R)-4-Amino-1-methyl-piperidin-2-one. The product is purified by column chromatography.

Workflow Visualization

Route_2_Workflow cluster_0 Asymmetric C-C Bond Formation cluster_1 Functional Group Transformations cluster_2 Cyclization Nitromethane_Acrylate Nitromethane + Methyl Acrylate Methyl_(R)-4-nitrobutanoate Methyl (R)-4-nitrobutanoate Nitromethane_Acrylate->Methyl_(R)-4-nitrobutanoate Chiral Catalyst Methyl_(R)-4-aminobutanoate Methyl (R)-4-aminobutanoate Methyl_(R)-4-nitrobutanoate->Methyl_(R)-4-aminobutanoate Reduction N-Methylated_amino_ester N-Methylated Amino Ester Methyl_(R)-4-aminobutanoate->N-Methylated_amino_ester Reductive Amination Cyclization Lactamization N-Methylated_amino_ester->Cyclization (R)-4-Amino-1-methyl-piperidin-2-one (R)-4-Amino-1-methyl-piperidin-2-one Cyclization->(R)-4-Amino-1-methyl-piperidin-2-one

Caption: Workflow for Route 2: Asymmetric Michael Addition and Cascade Cyclization.

Head-to-Head Comparison

MetricRoute 1: Chemo-enzymatic DesymmetrizationRoute 2: Asymmetric Michael Addition & Cascade Cyclization
Overall Yield Moderate (Theoretically max 50% for the resolution step)Moderate to Good
Enantiomeric Excess Excellent (>99% ee often achievable with enzymatic resolution)Good to Excellent (Highly dependent on the chiral catalyst)
Number of Steps 3 (from 4-nitroglutaric acid)3 (from nitromethane and methyl acrylate)
Key Chiral Induction Enzymatic Kinetic ResolutionAsymmetric Michael Addition
Scalability Can be challenging due to large volumes for enzymatic reactions and the need to separate enantiomers.Generally more scalable, especially the initial catalytic step.
Reagent Cost & Availability Lipases are commercially available but can be costly. Starting materials are readily available.Chiral catalysts can be expensive. Other reagents are common and inexpensive.
Atom Economy Lower, as one enantiomer is typically discarded or requires a separate racemization and recycling process.Potentially higher, as the stereocenter is set directly.
Safety Considerations Use of hydrogen gas under pressure requires appropriate safety precautions.Use of zinc dust and handling of nitroalkanes require care.

Conclusion and Expert Recommendations

Both synthetic routes offer viable pathways to the target molecule, (R)-4-Amino-1-methyl-piperidin-2-one, each with its own set of advantages and disadvantages.

Route 1 (Chemo-enzymatic Desymmetrization) is an excellent choice when the highest possible enantiomeric purity is the primary goal. The stereospecificity of enzymes like CAL-B can consistently deliver >99% ee. However, the inherent limitation of a kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer, which can impact the overall efficiency and cost, particularly at a larger scale.

Route 2 (Asymmetric Michael Addition & Cascade Cyclization) presents a more atom-economical and potentially more scalable approach. The success of this route hinges on the effectiveness of the chiral catalyst in the initial Michael addition. While it may require more optimization to achieve very high enantioselectivities, it avoids the inherent 50% yield limitation of a kinetic resolution.

For academic research and small-scale synthesis , where high enantiopurity is paramount and yield is a secondary concern, the chemo-enzymatic approach (Route 1) is highly recommended. For process development and larger-scale production , the asymmetric Michael addition route (Route 2) is likely to be more cost-effective and efficient, provided a suitable and efficient chiral catalyst system can be identified and optimized.

Ultimately, the choice of synthesis will depend on the specific priorities of the research or development program, balancing the need for enantiopurity, overall yield, scalability, and cost.

References

  • Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770. Available at: [Link]

  • Ortiz, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(8), 3409. Available at: [Link]

Sources

establishing a reference standard for (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Establishing a robust primary reference standard is a foundational step in pharmaceutical development. As a Senior Application Scientist, I frequently encounter downstream synthesis failures and out-of-specification (OOS) assay results that trace back to poorly characterized starting materials.

(R)-4-Amino-1-methylpiperidin-2-one (Molecular Formula: C6H12N2O, CAS: 2200475-69-8)[1] is a critical chiral building block. Because its primary amine functionality is prone to moisture absorption and its C4 stereocenter dictates the pharmacological trajectory of the final Active Pharmaceutical Ingredient (API), you cannot rely solely on a commercial Certificate of Analysis (CoA). Commercial grades are optimized for bulk synthesis, whereas a Primary Reference Standard must serve as the metrological foundation for all subsequent analytical testing.

This guide provides a comprehensive framework for upgrading a commercial-grade lot into a fully qualified Primary Reference Standard, adhering to the stringent guidelines set forth in [2] and[3].

Part 1: The Causality of Analytical Choices in Standard Qualification

To establish a reference standard, we must move beyond simple "Area %" purity. The qualification process is a self-validating system of orthogonal analytical techniques designed to prove identity, chemical purity, enantiomeric purity, and absolute mass.

  • Structural Identity (NMR & HRMS): While commercial vendors typically provide a basic 1H NMR spectrum, a reference standard requires 13C NMR and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm the molecular connectivity and rule out isobaric impurities[4].

  • Enantiomeric Purity (Chiral HPLC): The (S)-enantiomer is a critical quality attribute (CQA). Because enantiomers have identical UV absorbance and mass, specialized chiral stationary phases are required to baseline-separate the (R) and (S) forms.

  • Absolute Assay via Mass Balance: As mandated by USP <11>[3], chromatographic purity does not equal assay. HPLC-UV is blind to water, inorganic salts, and non-UV-absorbing residual solvents. To determine the true active mass, we must quantify and subtract these "invisible" diluents from the organic purity.

RS_Workflow Start Raw Material (R)-4-Amino-1-methylpiperidin-2-one Identity Structural Identity (NMR, HRMS, IR) Start->Identity Purity Chemical Purity (HPLC-UV, ROI) Identity->Purity Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral Assay Mass Balance Assay (KF, TGA, GC-HS) Chiral->Assay Final Certified Reference Standard (>99.5% Purity, >99.5% ee) Assay->Final

Workflow for qualifying a primary reference standard.

Part 2: Performance Comparison: Commercial Grade vs. Reference Standard

The table below contrasts the specifications of a standard commercial batch against the rigorous requirements of an in-house qualified Primary Reference Standard.

Table 1: Specification Comparison & Analytical Rationale

SpecificationCommercial Synthesis GradePrimary Reference StandardAnalytical Causality / Rationale
Purity (HPLC) ≥ 95.0% (Area %)≥ 99.5% (Area %)Ensures negligible interference from structurally related organic impurities during assay.
Enantiomeric Excess ≥ 98.0% ee≥ 99.5% eePrevents the (S)-enantiomer from skewing stereospecific downstream reactions.
Absolute Assay Not routinely establishedRigorously quantifiedEssential for accurate molar dosing and yield calculations in API synthesis.
Moisture / Volatiles ≤ 2.0% (Combined)Individually quantifiedWater and solvents act as diluents; must be subtracted to find the true active mass.
Identity Verification 1H NMR only1H/13C NMR, HRMS, IROrthogonal techniques guarantee absolute structural and isotopic connectivity.

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Chiral HPLC Method Development & Self-Validation

Objective: Baseline separation of (R)-4-Amino-1-methylpiperidin-2-one from its (S)-enantiomer. Causality: The primary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. We introduce Diethylamine (DEA) into the mobile phase as a competing base to mask these active sites, ensuring sharp, symmetrical peaks.

Step-by-Step Procedure:

  • Column Selection: Equip the HPLC with an immobilized amylose-based chiral column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine in a 80:20:0.1 (v/v/v) ratio. Degas thoroughly.

  • Instrument Parameters: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 210 nm.

  • System Suitability Test (Self-Validation): Inject a 1.0 mg/mL solution of the racemic mixture (50% R / 50% S).

    • Acceptance Criteria: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥2.0 . If Rs​<2.0 , the system is invalid and cannot be trusted to quantify trace (S)-enantiomer in the pure (R) batch.

  • Sample Analysis: Inject the (R)-enantiomer sample. Calculate the enantiomeric excess (ee) using the area normalization method.

Protocol 2: Absolute Assay Determination via Mass Balance

Objective: Calculate the exact active mass of the reference standard. Causality: Mass balance is a deductive mathematical approach. We assume the bulk material is 100% mass, and we subtract every quantified impurity (organic, inorganic, volatile) to reveal the true assay[3].

Mass_Balance Total 100% Mass OrgImp Organic Impurities (HPLC Area %) Total->OrgImp Water Water Content (Karl Fischer) Total->Water Volatiles Residual Solvents (GC-HS) Total->Volatiles Inorg Inorganic Impurities (ROI) Total->Inorg Assay Final Assay % (100% - Sum of Impurities) OrgImp->Assay Water->Assay Volatiles->Assay Inorg->Assay

Mass balance approach for determining absolute assay value.

Step-by-Step Procedure:

  • Organic Purity ( Porg​ ): Run standard Reverse-Phase HPLC-UV. Integrate all peaks to determine the area percentage of the main peak.

  • Water Content ( W ): Perform volumetric Karl Fischer (KF) titration. (Self-validation: Run a 1.0% water standard before the sample to verify titrant titer).

  • Residual Solvents ( V ): Use Gas Chromatography-Headspace (GC-HS) to quantify trapped synthesis solvents (e.g., methanol, dichloromethane).

  • Inorganic Impurities ( I ): Perform a Residue on Ignition (ROI) test by igniting 1.0 g of the sample with sulfuric acid at 600°C to quantify inorganic salts.

  • Calculation: Apply the mass balance formula:

    Assay(%)=Porg​×100100−(W+V+I)​

Table 2: Experimental Mass Balance Data (Example Lot)

Analytical ParameterTechniqueResultImpact on Assay
Chromatographic PurityHPLC-UV (210 nm)99.85%Base multiplier
Water ContentKarl Fischer Titration0.42%Deductive
Residual SolventsGC-Headspace0.08%Deductive
Inorganic ImpuritiesResidue on Ignition (ROI)0.05%Deductive
Absolute Assay Mass Balance Equation 99.30% Final Certified Value

References

  • GMP Compliance / U.S. Pharmacopeia. "USP <11> Reference Standards - Draft published for Comment." ECA Academy. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." FDA Guidance Documents. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 52911267, 4-Amino-1-methylpiperidin-2-one." PubChem. Available at:[Link]

Sources

A Comprehensive Guide to the Validation of Analytical Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not merely a matter of purity, but a critical determinant of its pharmacological activity and safety. The accurate and precise determination of enantiomeric excess (ee) is therefore a cornerstone of chiral drug development and quality control. This guide provides an in-depth exploration of the validation of analytical methods for this purpose, moving beyond a simple checklist of parameters to explain the underlying scientific principles and provide actionable, field-proven protocols. Our objective is to equip you with the knowledge to develop and validate robust and reliable methods that are fit for purpose and compliant with global regulatory expectations.

The Imperative of Enantiomeric Purity and the Role of Method Validation

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the stereospecific characterization of chiral drugs. This has led to a significant preference for the development of single-enantiomer drugs over racemic mixtures.

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure are suitable for its intended application. For enantiomeric excess determination, this means the method must be able to accurately and reliably quantify the minor enantiomer in the presence of a large excess of the major enantiomer, often under stringent regulatory scrutiny.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation. The most prevalent techniques for enantiomeric excess determination are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral HPLCChiral SFCChiral CENMR Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Differential partitioning in a supercritical fluid mobile phase on a CSP.Differential migration in an electric field with a chiral selector in the electrolyte.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Resolution Excellent, often achieving baseline separation.Excellent, often superior to HPLC for some compounds.Very high separation efficiency.Generally lower than chromatographic methods; peak overlap can be a challenge.
Analysis Time 10 - 30 minutes.3 to 5 times faster than HPLC.Fast, typically < 20 minutes.Very fast, 2 - 10 minutes per sample.
Sensitivity (LOD/LOQ) High (ng/mL to µg/mL range).Comparable to or slightly lower than HPLC.Very High (nanoliter sample volumes).Moderate to Low (requires mg of sample).
Solvent Consumption Moderate to high, depending on the mode (normal phase uses more organic solvent).Significantly lower organic solvent consumption ("greener" technique).Minimal.Low.
Sample Requirement Microgram to milligram quantities.Microgram to milligram quantities.Nanoliter to microliter volumes.Milligram quantities.
Strengths Robust, versatile, wide availability of CSPs, considered the "gold standard".High throughput, reduced environmental impact, complementary selectivity to HPLC.High efficiency, low sample and reagent consumption.Rapid, non-destructive, provides structural information.
Limitations Can be time-consuming, uses significant volumes of organic solvents.Higher initial instrument cost, less universally available than HPLC.Method development can be complex, lower sample loading capacity.Lower sensitivity, potential for peak overlap, requires a chiral auxiliary.

Table 1: Comparative Performance of Key Analytical Techniques for Enantiomeric Excess Determination.

The Workflow of Method Development and Validation

A systematic approach is essential for developing and validating a robust chiral analytical method. The process begins with defining the analytical target profile (ATP) and progresses through method development to a comprehensive validation phase guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) ATP Define Analytical Target Profile (ATP) Screen_CSPs Screen Chiral Stationary Phases (CSPs) ATP->Screen_CSPs Screen_MPs Screen Mobile Phases Screen_CSPs->Screen_MPs Optimize Optimize Method Parameters Screen_MPs->Optimize System_Suitability System Suitability Optimize->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow from method development to validation for a chiral HPLC assay.

Deep Dive into Validation Parameters: Protocols and Causality

The validation of a chiral analytical method involves a series of experiments to assess its performance characteristics. The following sections provide detailed protocols and explain the scientific reasoning behind each validation parameter.

Specificity

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a chiral method, this primarily means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any other potential impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the racemic mixture of the analyte.

    • Prepare solutions of the individual enantiomers (if available).

    • Prepare a placebo solution (for drug product analysis) and solutions of any known related substances or degradation products.

    • Prepare a spiked sample containing the main enantiomer, the chiral impurity (at or near its specification limit), and all known related substances.

  • Analysis:

    • Inject the individual solutions to determine the retention times of each component.

    • Inject the racemic mixture to demonstrate the separation of the two enantiomers.

    • Inject the spiked sample to confirm that the peaks for the enantiomers are not interfered with by other components.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (typically Rₛ > 1.5) between the two enantiomers.

    • There should be no co-elution of other impurities with either enantiomer peak. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm this.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. This is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the minor enantiomer.

    • Prepare a series of at least five calibration standards by spiking a constant, high concentration of the major enantiomer with varying concentrations of the minor enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the chiral impurity.

  • Analysis:

    • Analyze each calibration standard in triplicate.

  • Data Analysis:

    • Plot the peak area of the minor enantiomer against its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • The y-intercept should be close to zero.

Accuracy

Causality: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies by spiking a sample with a known amount of the analyte.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the minor enantiomer.

    • Prepare samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the chiral impurity) by spiking the major enantiomer with known amounts of the minor enantiomer.

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples using the developed method.

  • Data Analysis:

    • Calculate the percentage recovery for each sample using the formula: (Amount found / Amount added) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 90-110% for a minor component.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the major enantiomer spiked with the minor enantiomer at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different sets of experiments.

Acceptance Criteria:

  • Repeatability: The %RSD for the minor enantiomer should typically be ≤ 15%.

  • Intermediate Precision: The %RSD should also meet a similar criterion, demonstrating the method's reproducibility under varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric excess determination, the LOQ of the minor enantiomer is a critical parameter.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determination of LOD:

    • Prepare a series of dilute solutions of the minor enantiomer in the presence of the major enantiomer.

    • Inject these solutions and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 3:1.

  • Determination of LOQ:

    • Determine the concentration at which the S/N is approximately 10:1.

  • Confirmation of LOQ:

    • Prepare at least six independent samples at the determined LOQ concentration.

    • Analyze these samples and assess the precision and accuracy. The %RSD for precision should typically be ≤ 20%, and the accuracy should be within an acceptable range (e.g., 80-120%).

Robustness

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation:

    • Identify critical method parameters that could potentially influence the separation. For a chiral HPLC method, these typically include:

      • Mobile phase composition (e.g., ±2% of the organic modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±10%).

      • pH of the mobile phase buffer (if applicable, e.g., ±0.2 units).

  • Analysis:

    • Prepare a system suitability solution containing both enantiomers.

    • Analyze this solution under the standard conditions and then under each of the varied conditions.

  • Data Analysis:

    • Evaluate the effect of the variations on critical system suitability parameters, such as resolution (Rₛ), retention time, and peak tailing.

  • Acceptance Criteria:

    • The system suitability parameters should remain within their predefined acceptance criteria under all tested variations. For example, the resolution should remain > 1.5.

Visualization of Key Relationships

The validation parameters are not independent entities but are interconnected, forming a self-validating system that ensures the overall reliability of the analytical method.

Validation_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision System_Suitability System Suitability System_Suitability->Specificity System_Suitability->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range Precision->Range Sensitivity Sensitivity (LOD/LOQ) Precision->Sensitivity Robustness Robustness Robustness->System_Suitability

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

Summary and Best Practices

The validation of an analytical method for enantiomeric excess determination is a rigorous but essential process that underpins the quality and safety of chiral pharmaceuticals. By adhering to the principles outlined in this guide and the recommendations of regulatory bodies like the ICH, you can develop and validate methods that are not only compliant but also scientifically sound and robust.

Key Takeaways:

  • A Risk-Based Approach: Employ a risk-based approach to method development and validation, focusing on the critical parameters that are most likely to impact the quality of your results.

  • Lifecycle Management: Recognize that method validation is not a one-time event. The performance of the method should be monitored throughout its lifecycle, and revalidation should be considered whenever significant changes are made to the method, instrumentation, or manufacturing process.

  • System Suitability as a Cornerstone: Implement robust system suitability tests to be performed before each analytical run to ensure the continued validity of the method.

By embracing these principles, you can ensure that your analytical data is of the highest quality, providing a solid foundation for your research, development, and quality control activities.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals. Retrieved from [Link]

  • Chiral Separation: Advances in Techniques and Materials. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). International Council for Harmonisation. Retrieved from [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bristol. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Retrieved from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies, Inc. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Biomedical Chromatography. Retrieved from [Link]

  • Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. (n.d.). Optics Letters. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences. Retrieved from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of (R)-4-Amino-1-methyl-piperidin-2-one (CAS No. 2200475-69-8), a crucial practice for maintaining laboratory safety and environmental integrity. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This document synthesizes regulatory standards with practical, field-proven insights to ensure your disposal procedures are not only compliant but also robust and scientifically sound.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step toward handling it safely. (R)-4-Amino-1-methyl-piperidin-2-one is classified with specific hazards that dictate its handling and disposal requirements. The primary risks are associated with its reactivity and toxicity.

According to aggregated GHS data, this compound presents multiple health hazards.[1] It is harmful if swallowed, can cause significant skin irritation and serious eye damage, and may lead to respiratory irritation.[1] These classifications necessitate the use of comprehensive Personal Protective Equipment (PPE) and forbid disposal via standard sewer or trash systems.[2][3]

Table 1: GHS Hazard Summary for (R)-4-Amino-1-methyl-piperidin-2-one

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
Source: Aggregated GHS information from ECHA C&L Inventory.[1]

The causality is clear: the compound's potential to cause acute harm upon contact or ingestion defines it as hazardous waste, mandating a disposal pathway that ensures its isolation from the environment and public water systems.

The Regulatory Imperative: Adherence to OSHA and EPA Standards

The procedures outlined in this guide are grounded in the standards set by major regulatory bodies, primarily the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard requires laboratories to develop a written Chemical Hygiene Plan (CHP) .[4][5] Your institution's CHP is the primary document governing chemical safety and should include specific procedures for waste disposal. This guide is designed to supplement and align with the principles of a standard CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA) : The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6] This includes the generation, transportation, treatment, storage, and disposal of hazardous materials. Classifying (R)-4-Amino-1-methyl-piperidin-2-one as hazardous waste places its disposal under the strict purview of RCRA regulations.[6]

Compliance is not optional; it is a legal requirement designed to protect both laboratory personnel and the environment from the potential harm of chemical waste.[6]

Core Disposal Principles: A Foundation for Safe Practice

Before proceeding to the step-by-step protocol, it is essential to understand the foundational principles of hazardous waste management in a laboratory setting.

Waste Characterization

All waste must be correctly identified. The waste stream containing (R)-4-Amino-1-methyl-piperidin-2-one should be considered a toxic hazardous waste based on its GHS classifications.

Segregation of Incompatibles

This is a critical safety measure. As a substituted amine, this compound is basic. It must be stored separately from incompatible materials to prevent dangerous reactions.

  • Do NOT mix with: Strong acids (risk of violent exothermic reaction), strong oxidizing agents (risk of fire), or acid chlorides.[3][7]

  • Action : Maintain separate, dedicated waste containers for different chemical classes.

Containment

Proper containment is non-negotiable.

  • Primary Container : Use a chemically compatible, leak-proof container with a secure, tightly-fitting cap.[6][8] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers for basic compounds.[3][8]

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[6]

Labeling

Clear and accurate labeling prevents accidents and ensures proper handling by waste management personnel.

  • Label Contents : All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate concentrations or percentages of each component.[3][9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely disposing of (R)-4-Amino-1-methyl-piperidin-2-one from the point of generation to its final removal from the laboratory.

Personnel Protective Equipment (PPE) Required:

  • Properly fitted safety goggles (or a face shield if there is a splash hazard).

  • Chemical-resistant gloves (nitrile is a common choice, but check your lab's specific glove compatibility chart).

  • A lab coat.

Protocol Steps:

  • Prepare the Waste Container :

    • Select a clean, dry, and appropriate container as described in the "Containment" section.

    • Affix a "Hazardous Waste" label to the container before adding any waste. Fill in your name, lab number, and the full chemical name: "(R)-4-Amino-1-methyl-piperidin-2-one".

  • Collect the Waste :

    • Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks.[10]

    • Carefully transfer the waste (whether pure, in solution, or as contaminated materials like silica gel) into the prepared container using a funnel or other appropriate tools to prevent spillage.

    • If the waste is a solution, list all components and their percentages on the label (e.g., "5% (R)-4-Amino-1-methyl-piperidin-2-one in Methanol").

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

  • Secure and Store the Container :

    • Securely fasten the cap on the container. Wipe the exterior of the container clean of any residue.

    • Store the container in your lab's designated Satellite Accumulation Area (SAA) .[3] This area must be at or near the point of generation and under the control of laboratory personnel.[3][6]

    • Ensure the SAA is organized to enforce the segregation of incompatible chemicals. Place the container in secondary containment.

  • Arrange for Final Disposal :

    • Once the waste container is full or has been in the SAA for the maximum allowed time (per your institution's policy, often between 6-12 months), contact your institution's Environmental Health and Safety (EHS) office.[6][11]

    • The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[2][12] Never attempt to dispose of this chemical yourself outside of this approved channel.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Contractor Start Waste Generated PrepContainer 1. Prepare & Label 'Hazardous Waste' Container Start->PrepContainer CollectWaste 2. Collect Waste in Fume Hood (Do not exceed 90% capacity) PrepContainer->CollectWaste StoreSAA 3. Secure & Store in Satellite Accumulation Area (SAA) CollectWaste->StoreSAA ContactEHS 4. Container Full? Contact EHS Office StoreSAA->ContactEHS Yes Disposal 5. Licensed Contractor Performs Final Disposal ContactEHS->Disposal

Caption: Decision workflow for the disposal of (R)-4-Amino-1-methyl-piperidin-2-one.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating risk.

For a Small Spill (Contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.

  • Collect the contaminated absorbent material using non-sparking tools.[2]

  • Place the collected waste into your hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For a Large Spill (Outside of a fume hood):

  • Evacuate the immediate area. Alert all nearby personnel.

  • If safe to do so, remove any ignition sources.[2]

  • Close the laboratory doors to contain vapors.

  • Immediately call your institution's emergency number and report the chemical spill to EHS.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.

Potential Deactivation via Hydrolysis (Advanced Topic)

For certain applications, chemical deactivation prior to disposal can be a viable strategy to reduce the hazard level of the waste stream. The piperidinone structure contains a lactam (a cyclic amide), which is susceptible to hydrolysis, particularly under basic conditions. This reaction opens the ring, breaking down the original compound.

Studies on other lactam-containing molecules, such as β-lactam antibiotics, have shown that alkaline hydrolysis (e.g., using sodium hydroxide) can be an effective method for degradation.[13][14]

This is an advanced procedure and must be validated on a small scale by qualified personnel before being implemented as a standard protocol.

Considerations:

  • Reaction Products : You must characterize the hydrolysis products to ensure they are less hazardous than the parent compound.

  • Exotherms : The hydrolysis reaction may be exothermic and must be controlled.

  • pH Neutralization : The resulting basic solution would need to be neutralized before it can be considered for any further disposal steps, and the final solution would still likely need to be disposed of as hazardous waste, albeit of a potentially lower hazard class.

  • Consult EHS : Always consult with your EHS department before implementing any chemical deactivation protocol.

This approach exemplifies a deeper, experience-based understanding of chemical reactivity, moving beyond simple containment to active hazard reduction.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. [Link]

  • Safety Data Sheet. Ubigene. [Link]

  • 4-Amino-1-methylpiperidin-2-one | C6H12N2O | CID 52911267. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - N-Aminoethylpiperazine. Gelest. [Link]

  • 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531. PubChem, National Center for Biotechnology Information. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Center for Biotechnology Information. [Link]

  • 4-amino-1-methylpiperidin-2-one (C6H12N2O). PubChemLite. [Link]

  • SAFETY DATA SHEET - N-Methylpiperidine. G.J. CHEMICAL COMPANY, INC.[Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. [Link]

  • Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. National Center for Biotechnology Information. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

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A Researcher's Guide to the Safe Handling of (R)-4-Amino-1-methyl-piperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in drug discovery and development, (R)-4-Amino-1-methyl-piperidin-2-one presents a unique set of handling requirements. This guide provides a detailed protocol for the safe use of this compound, ensuring the protection of laboratory personnel and the integrity of research. The following procedures are based on the known hazards associated with this class of compounds and should be implemented in conjunction with your institution's safety protocols.

Hazard Identification and Risk Assessment

(R)-4-Amino-1-methyl-piperidin-2-one is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Given these classifications, a thorough risk assessment is mandatory before any handling of the compound. This involves evaluating the quantity of the substance being used, the nature of the procedure, and the potential for exposure. All work with (R)-4-Amino-1-methyl-piperidin-2-one, especially when handling the solid form, should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling (R)-4-Amino-1-methyl-piperidin-2-one. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or equivalent) cartridges- Nitrile or neoprene gloves (double-gloved)- Chemical-resistant lab coat or apron- Tightly sealed safety gogglesTo prevent inhalation of fine particulates and protect against skin and eye contact. A full-face respirator provides a higher protection factor for eye and respiratory systems.
Dissolution and Solution Handling - Chemical fume hood- Nitrile or neoprene gloves- Chemical-resistant lab coat- Safety glasses with side shieldsTo control vapor exposure and protect against splashes.
Reaction Work-up and Purification - Chemical fume hood- Nitrile or neoprene gloves (consider thicker, chemical-resistant gloves for handling larger volumes)- Chemical-resistant lab coat- Safety glasses with side shields and/or face shieldTo protect against splashes of the compound and other reagents, particularly during extractions and chromatography.
Waste Disposal - Nitrile or neoprene gloves- Chemical-resistant lab coat- Safety glasses with side shieldsTo ensure protection during the handling and transport of hazardous waste.

Note on Glove Selection: While specific breakthrough data for (R)-4-Amino-1-methyl-piperidin-2-one is not available, nitrile or neoprene gloves are generally recommended for handling amine-containing compounds. It is crucial to inspect gloves for any signs of degradation or damage before and during use. For prolonged or high-exposure tasks, consider using thicker, chemical-resistant gloves and consult the manufacturer's compatibility charts.

Safe Handling and Operational Workflow

A systematic approach to handling (R)-4-Amino-1-methyl-piperidin-2-one is essential to minimize exposure risk. The following workflow diagram illustrates the key steps and decision points for safe handling.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_start Start: Obtain (R)-4-Amino-1-methyl-piperidin-2-one risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select and Don PPE risk_assessment->ppe_selection weighing Weigh Solid Compound ppe_selection->weighing Proceed to Handling dissolution Prepare Solution weighing->dissolution reaction Perform Reaction dissolution->reaction workup Reaction Work-up reaction->workup decontamination Decontaminate Glassware and Surfaces workup->decontamination Proceed to Cleanup waste_segregation Segregate Waste decontamination->waste_segregation disposal Dispose of Waste waste_segregation->disposal cleanup_end End disposal->cleanup_end

Caption: Workflow for the safe handling of (R)-4-Amino-1-methyl-piperidin-2-one.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]

Disposal Plan

All waste containing (R)-4-Amino-1-methyl-piperidin-2-one, including contaminated PPE, glassware, and solutions, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Route: All waste must be disposed of through your institution's hazardous waste management program. Do not discharge to sewer systems.[2]

By adhering to these guidelines, researchers can safely handle (R)-4-Amino-1-methyl-piperidin-2-one, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • PubChem. (n.d.). 4-Amino-1-methylpiperidin-2-one. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. Retrieved from [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.